molecular formula C9H9N3O B1280588 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline CAS No. 76635-31-9

4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline

Número de catálogo: B1280588
Número CAS: 76635-31-9
Peso molecular: 175.19 g/mol
Clave InChI: SLXBJYRWWOPAOU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline is a useful research compound. Its molecular formula is C9H9N3O and its molecular weight is 175.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-6-11-9(13-12-6)7-2-4-8(10)5-3-7/h2-5H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLXBJYRWWOPAOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20506539
Record name 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20506539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76635-31-9
Record name 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20506539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline is a heterocyclic compound featuring a central aniline core substituted with a 3-methyl-1,2,4-oxadiazole ring. This structural motif is of significant interest in medicinal chemistry due to the prevalence of the 1,2,4-oxadiazole moiety in a variety of biologically active molecules. The unique electronic and steric properties of this heterocyclic system, coupled with the synthetic versatility of the aniline group, make it a valuable scaffold for the design and development of novel therapeutic agents. Derivatives of 1,2,4-oxadiazole have demonstrated a broad spectrum of pharmacological activities, including potential as anticancer and antimicrobial agents. This technical guide provides a comprehensive overview of the known physical properties, synthesis, and biological context of this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound (CAS No: 76635-31-9) is presented below. It is important to note that while some experimental data is available, certain properties are based on computational predictions and should be considered as such.

PropertyValueSource
Molecular Formula C₉H₉N₃O
Molecular Weight 175.19 g/mol
CAS Number 76635-31-9[1]
Predicted Boiling Point 357.83 °C at 760 mmHg
Predicted Density 1.23 g/cm³
Predicted pKa 2.22 ± 0.10[2]

Synthesis

The synthesis of this compound can be achieved through several synthetic routes common for the formation of 1,2,4-oxadiazoles. A general and widely applicable method involves the cyclization of an O-acyl amidoxime intermediate. A plausible synthetic pathway is outlined below.

General Synthetic Workflow

Synthesis of this compound cluster_0 Step 1: Amidoxime Formation cluster_1 Step 2: Acylation cluster_2 Step 3: Cyclization A 4-Aminobenzonitrile C N-hydroxy-4-aminobenzimidamide (Amidoxime Intermediate) A->C Reaction B Hydroxylamine B->C E O-Acyl Amidoxime Intermediate C->E Acylation D Acetic Anhydride or Acetyl Chloride D->E F This compound E->F Heat-induced Cyclodehydration Anticancer_Screening_Workflow cluster_0 Initial Screening cluster_1 Dose-Response and Potency cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization A Compound Synthesis and Purification C Single-Dose (e.g., 10 µM) Cytotoxicity Assay (MTT, SRB) A->C B Cell Line Panel Selection (e.g., NCI-60) B->C D Dose-Response Cytotoxicity Assays C->D Active Compounds E IC50 Determination D->E F Cell Cycle Analysis (Flow Cytometry) E->F Potent Compounds G Apoptosis Assays (e.g., Annexin V) E->G H Target-based Assays (e.g., Tubulin Polymerization) E->H I Structure-Activity Relationship (SAR) Studies H->I

References

An In-Depth Technical Guide to 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline, a distinct heterocyclic compound, holds significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its unique structural motif, featuring a methyl-substituted 1,2,4-oxadiazole ring linked to an aniline moiety, provides a versatile scaffold for the development of novel therapeutic agents. This technical guide offers a comprehensive overview of the chemical structure, properties, synthesis, and potential biological significance of this compound, with a focus on providing researchers with the detailed information necessary for its application in experimental studies.

Chemical Structure and Properties

The chemical identity of this compound is defined by the specific arrangement of its constituent atoms. The core of the molecule consists of a five-membered 1,2,4-oxadiazole ring, which is substituted with a methyl group at the 3-position and connected to a phenyl ring at the 5-position. The phenyl ring, in turn, bears an amino group at the para-position (position 4), giving rise to the aniline functionality.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 76635-31-9
Molecular Formula C₉H₉N₃O
Molecular Weight 175.19 g/mol
Boiling Point (calculated) 357.826 °C at 760 mmHg
Density (calculated) 1.229 g/cm³
Physical Form Solid

Synthesis

The synthesis of this compound can be achieved through a multi-step reaction sequence. A plausible synthetic route is outlined below, based on established methods for the formation of 1,2,4-oxadiazole rings.

Spectroscopic and Synthetic Profile of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for the compound 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline (CAS No: 76635-31-9). Due to the limited availability of experimentally derived data in public literature, this document presents a combination of established synthetic methodologies for analogous compounds, predicted spectroscopic data, and general biological context for 1,2,4-oxadiazole derivatives.

Core Compound Information

PropertyValue
Compound Name This compound
CAS Number 76635-31-9
Molecular Formula C₉H₉N₃O
Molecular Weight 175.19 g/mol
Chemical Structure (See Figure 1)
Chemical structure of this compoundFigure 1. Chemical structure of this compound.

Predicted Spectroscopic Data

Predicted ¹H-NMR Data
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 2.4s3H-CH₃
~ 4.0br s2H-NH₂
~ 6.7d2HAromatic CH (ortho to -NH₂)
~ 7.8d2HAromatic CH (ortho to oxadiazole)

Solvent: CDCl₃

Predicted ¹³C-NMR Data
Chemical Shift (ppm)Assignment
~ 11.5-CH₃
~ 114.0Aromatic CH (ortho to -NH₂)
~ 118.0Aromatic C (ipso to oxadiazole)
~ 129.0Aromatic CH (ortho to oxadiazole)
~ 150.0Aromatic C (ipso to -NH₂)
~ 168.0C3 of 1,2,4-oxadiazole
~ 175.0C5 of 1,2,4-oxadiazole

Solvent: CDCl₃

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z = 175. Key fragmentation patterns would likely involve the cleavage of the oxadiazole ring and loss of small neutral molecules.

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3200N-H stretchingPrimary amine (-NH₂)
3100 - 3000C-H stretchingAromatic C-H
2950 - 2850C-H stretchingMethyl (-CH₃)
1650 - 1580C=N stretching1,2,4-Oxadiazole ring
1620 - 1550N-H bendingPrimary amine (-NH₂)
1500 - 1400C=C stretchingAromatic ring
1250 - 1000C-N stretchingAryl amine

Experimental Protocols: Synthesis

While a specific, detailed protocol for the synthesis of this compound is not widely published, a representative two-step procedure can be proposed based on established methods for the synthesis of 1,2,4-oxadiazoles. This typically involves the reaction of an amidoxime with an acylating agent, followed by cyclization. A common route starts from 4-nitrobenzonitrile.

Step 1: Synthesis of N'-hydroxy-4-nitrobenzimidamide

This step involves the conversion of a nitrile to an amidoxime.

Materials:

  • 4-Nitrobenzonitrile

  • Hydroxylamine hydrochloride

  • Potassium carbonate

  • Ethanol

  • Water

Procedure:

  • To a solution of 4-nitrobenzonitrile in a mixture of ethanol and water, add hydroxylamine hydrochloride and potassium carbonate.

  • Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the ethanol under reduced pressure.

  • The resulting aqueous solution is cooled to induce precipitation of the product.

  • Filter the solid, wash with cold water, and dry to yield N'-hydroxy-4-nitrobenzimidamide.

Step 2: Synthesis of 3-Methyl-5-(4-nitrophenyl)-1,2,4-oxadiazole

This step involves the acylation of the amidoxime followed by cyclization.

Materials:

  • N'-hydroxy-4-nitrobenzimidamide

  • Acetic anhydride

  • Pyridine (as a catalyst)

Procedure:

  • Dissolve N'-hydroxy-4-nitrobenzimidamide in acetic anhydride.

  • Add a catalytic amount of pyridine and heat the mixture.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain 3-Methyl-5-(4-nitrophenyl)-1,2,4-oxadiazole.

Step 3: Reduction to this compound

The final step is the reduction of the nitro group to an amine.

Materials:

  • 3-Methyl-5-(4-nitrophenyl)-1,2,4-oxadiazole

  • Iron powder or Tin(II) chloride

  • Hydrochloric acid or Acetic acid

  • Ethanol or other suitable solvent

Procedure:

  • Suspend 3-Methyl-5-(4-nitrophenyl)-1,2,4-oxadiazole in a suitable solvent such as ethanol or acetic acid.

  • Add a reducing agent, such as iron powder in the presence of a small amount of acid (e.g., HCl or acetic acid), or tin(II) chloride.

  • Heat the reaction mixture to reflux for several hours.

  • Monitor the reaction by TLC.

  • After completion, filter the hot reaction mixture to remove the iron salts.

  • Neutralize the filtrate with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the product.

  • Filter the crude product, wash with water, and purify by column chromatography or recrystallization to yield this compound.

Synthesis_Workflow cluster_0 Step 1: Amidoxime Formation cluster_1 Step 2: Oxadiazole Ring Formation cluster_2 Step 3: Nitro Group Reduction A 4-Nitrobenzonitrile B N'-hydroxy-4-nitrobenzimidamide A->B Hydroxylamine, K₂CO₃, EtOH/H₂O C 3-Methyl-5-(4-nitrophenyl)-1,2,4-oxadiazole B->C Acetic anhydride, Pyridine D This compound C->D Fe/HCl or SnCl₂/HCl

Synthetic pathway for this compound.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is scarce, the 1,2,4-oxadiazole scaffold is a well-recognized pharmacophore in drug discovery, with derivatives exhibiting a wide range of biological activities. These activities often stem from the ability of the oxadiazole ring to act as a bioisostere for ester and amide groups, enhancing metabolic stability and pharmacokinetic properties.

Several 1,2,4-oxadiazole derivatives have been reported to modulate key signaling pathways involved in inflammation and cellular stress responses. One such pathway is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .

The NF-κB pathway is a crucial regulator of immune and inflammatory responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as pro-inflammatory cytokines, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of genes involved in inflammation, cell survival, and proliferation. Some 1,2,4-oxadiazole derivatives have been shown to inhibit the activation of the NF-κB pathway, thereby exerting anti-inflammatory effects.

Simplified NF-κB signaling pathway, a potential target for 1,2,4-oxadiazole derivatives.

Another relevant pathway is the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway , which is a key regulator of cellular antioxidant responses. Activation of the Nrf2 pathway can protect cells from oxidative stress, which is implicated in a variety of diseases.

Conclusion

This compound is a heterocyclic compound with potential for further investigation in medicinal chemistry and materials science. This guide provides a foundational set of predicted spectroscopic data and a representative synthetic protocol to aid researchers in their work with this molecule. Further experimental validation of the data presented herein is recommended. The exploration of its biological activities, particularly in modulating signaling pathways such as NF-κB and Nrf2, could unveil novel therapeutic applications.

The 1,2,4-Oxadiazole Ring: A Bioisosteric Master Key in Modern Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics with enhanced efficacy, safety, and pharmacokinetic profiles, medicinal chemists increasingly turn to the strategic deployment of bioisosteres. Among these, the 1,2,4-oxadiazole ring has emerged as a cornerstone scaffold, prized for its ability to mimic the physicochemical properties of esters and amides while conferring significant advantages in metabolic stability and oral bioavailability. This technical guide delves into the core bioisosteric properties of the 1,2,4-oxadiazole moiety, offering a comprehensive overview of its application, quantitative comparisons, experimental validation, and the underlying principles that make it an invaluable tool in contemporary drug discovery.

Introduction to Bioisosterism and the Rise of the 1,2,4-Oxadiazole

Bioisosterism, the substitution of a chemical group with another that retains similar physical and chemical properties, is a fundamental strategy in drug design to modulate the biological activity and pharmacokinetic properties of a lead compound. Classical bioisosteres often involve the replacement of atoms or groups with similar valency. However, non-classical bioisosteres, such as heterocyclic rings, offer a more nuanced approach to fine-tuning a molecule's characteristics.

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms.[1] Its unique electronic distribution and geometry allow it to act as a bioisosteric replacement for esters and amides, two functional groups that are prevalent in biologically active molecules but are often susceptible to enzymatic hydrolysis.[2][3][4][5] This susceptibility can lead to rapid metabolism and poor oral bioavailability, hindering the development of promising drug candidates. The substitution of these labile groups with the more robust 1,2,4-oxadiazole ring can mitigate these issues, leading to compounds with improved drug-like properties.[6]

Physicochemical and Bioisosteric Properties of 1,2,4-Oxadiazoles

The utility of the 1,2,4-oxadiazole ring as a bioisostere stems from its ability to replicate the key electronic and steric features of esters and amides. It can participate in hydrogen bonding interactions, a critical feature for receptor binding, and possesses a dipole moment that can mimic the charge distribution of the group it replaces.[7][8][9]

Comparative Physicochemical Properties

The replacement of an ester or amide with a 1,2,4-oxadiazole can significantly alter a compound's physicochemical properties. The following table summarizes a qualitative comparison of these key parameters.

PropertyEster/Amide1,2,4-OxadiazoleImpact of Bioisosteric Replacement
Metabolic Stability Prone to hydrolysis by esterases and amidasesGenerally resistant to hydrolysisSignificant Improvement in metabolic stability and in vivo half-life.[10]
Lipophilicity (logP) VariableGenerally higherCan increase lipophilicity, potentially impacting solubility and permeability.
Hydrogen Bonding Hydrogen bond acceptors (esters) or donors/acceptors (amides)Hydrogen bond acceptorsCan maintain crucial hydrogen bonding interactions with the target protein.
Polar Surface Area (PSA) ModerateSimilar to esters/amidesMinimal change in PSA, preserving membrane permeability characteristics.
pKa Generally neutralWeakly basicCan influence ionization state and solubility at physiological pH.
Quantitative Data on Bioisosteric Replacement

The true power of bioisosteric replacement is evident in the quantitative improvements observed in pharmacological and pharmacokinetic parameters. The following tables provide a synthesized comparison from various studies where an ester or amide was replaced by a 1,2,4-oxadiazole ring.

Table 1: Impact on Metabolic Stability

Parent Compound (Ester/Amide)Bioisostere (1,2,4-Oxadiazole)Metabolic Stability (% remaining after 10 min)Reference
Amide-containing γ-secretase inhibitorOxadiazole analogueRat: 32%, Dog: 75%, Human: 97%[10]
Ester-containing pyrazole derivative1,2,4-Oxadiazole analogueOverall metabolically stable, with most compounds showing >90% remaining after 1 hour[11]

Table 2: Impact on In Vitro Potency (IC50/EC50)

TargetParent Compound (Ester/Amide) IC50/EC501,2,4-Oxadiazole Bioisostere IC50/EC50Fold Change
γ-secretase (Aβ40)Potent0.30 ± 0.15 nM-
γ-secretase (Aβ42)Potent0.27 ± 0.12 nM-
Chronic Myeloid Leukemia Cells-5.5 to 13.2 µM-
Trypanosoma cruzi amastigotes-2.9 µM-
Leishmania amazonensis promastigotes-12.2 µM-
Leishmania amazonensis amastigotes-13.5 µM-
A375 cancer cell line-1.22 µM-
MCF-7 cancer cell line-0.23 µM-
ACHN cancer cell line-0.11 µM-

Note: Direct comparative IC50 values for parent ester/amide compounds were not always available in the cited literature. The table showcases the potent activity achieved with 1,2,4-oxadiazole-containing compounds.

Experimental Protocols for Characterizing 1,2,4-Oxadiazole-Containing Compounds

The evaluation of drug candidates containing a 1,2,4-oxadiazole ring involves a suite of standard in vitro assays to determine their pharmacokinetic and pharmacodynamic properties.

Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s.[3][12][13][14]

Methodology:

  • Preparation of Reagents:

    • Test compound stock solution (e.g., 20 mM in DMSO).[13]

    • Liver microsomes (human, rat, mouse, etc.) stored at -80°C.[15]

    • NADPH regenerating system (e.g., NADPН, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).[13]

    • Phosphate buffer (100 mM, pH 7.4).[13]

    • Internal standard for LC-MS/MS analysis.[13]

  • Incubation:

    • Pre-warm the microsomal solution and buffer to 37°C.

    • Add the test compound to the microsomal solution to a final concentration of typically 1-10 µM.[15]

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[14]

    • Incubate the mixture at 37°C with shaking.[13]

  • Sampling and Analysis:

    • At various time points (e.g., 0, 15, 30, 60 minutes), withdraw aliquots of the reaction mixture.[14]

    • Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing the internal standard.[13]

    • Centrifuge to precipitate proteins.[13]

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.[14]

  • Data Analysis:

    • Calculate the percentage of the compound remaining at each time point.

    • Determine the in vitro half-life (t½) and intrinsic clearance (CLint).[14]

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare Test Compound Stock mix Mix Compound with Microsomes prep_compound->mix prep_microsomes Prepare Liver Microsomes prep_microsomes->mix prep_nadph Prepare NADPH Regenerating System start_reaction Initiate Reaction with NADPH System mix->start_reaction incubate Incubate at 37°C start_reaction->incubate sample Take Time-Point Samples incubate->sample 0, 15, 30, 60 min quench Quench Reaction sample->quench analyze LC-MS/MS Analysis quench->analyze calculate Calculate t½ and CLint analyze->calculate

Workflow of a typical microsomal stability assay.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay used to predict the passive permeability of a compound across a lipid membrane, simulating absorption in the gastrointestinal tract or penetration of the blood-brain barrier.[16][17][18]

Methodology:

  • Plate Preparation:

    • A 96-well filter plate (donor plate) is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.[16]

    • A 96-well acceptor plate is filled with buffer solution.[17]

  • Assay Procedure:

    • The test compound is dissolved in buffer and added to the donor plate wells.[1]

    • The donor plate is placed on top of the acceptor plate, creating a "sandwich".[18]

    • The assembly is incubated at room temperature with gentle shaking for a defined period (e.g., 4-16 hours).[19]

  • Quantification:

    • After incubation, the plates are separated.

    • The concentration of the compound in both the donor and acceptor wells is determined, typically by UV-Vis spectroscopy or LC-MS/MS.[17]

  • Permeability Calculation:

    • The effective permeability coefficient (Pe) is calculated based on the compound concentrations in the donor and acceptor compartments.[18]

G cluster_setup Setup cluster_assay Assay cluster_quant Quantification coat_plate Coat Donor Plate with Lipid add_compound Add Compound to Donor Plate coat_plate->add_compound add_buffer Fill Acceptor Plate with Buffer assemble Assemble Donor and Acceptor Plates add_buffer->assemble add_compound->assemble incubate Incubate with Shaking assemble->incubate separate Separate Plates incubate->separate measure Measure Compound Concentration separate->measure calculate Calculate Permeability Coefficient (Pe) measure->calculate

Experimental workflow for the PAMPA assay.

Caco-2 Permeability Assay

The Caco-2 permeability assay is a cell-based model that provides a more comprehensive assessment of intestinal permeability, as it accounts for both passive diffusion and active transport mechanisms.[2][20][21][22]

Methodology:

  • Cell Culture:

    • Caco-2 cells are seeded on permeable supports in Transwell plates and cultured for approximately 21 days to form a differentiated monolayer.[22]

  • Monolayer Integrity Check:

    • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).[21]

  • Transport Experiment:

    • The test compound is added to either the apical (A) or basolateral (B) side of the monolayer.[21]

    • The plate is incubated at 37°C.

    • Samples are taken from the opposite compartment at specific time points.[21]

  • Analysis:

    • The concentration of the compound in the samples is quantified by LC-MS/MS.[21]

  • Data Interpretation:

    • The apparent permeability coefficient (Papp) is calculated for both A-to-B and B-to-A transport.

    • The efflux ratio (Papp(B-A) / Papp(A-B)) is determined to identify if the compound is a substrate for efflux transporters.[22]

Signaling Pathways Modulated by 1,2,4-Oxadiazole-Containing Drugs

The versatility of the 1,2,4-oxadiazole ring allows for its incorporation into drugs targeting a wide range of biological pathways. A notable example is its use in the development of muscarinic receptor agonists.[23][24][25] Muscarinic receptors are G-protein coupled receptors (GPCRs) that, upon activation, can initiate various intracellular signaling cascades.

Many muscarinic receptor subtypes couple to Gq proteins. The activation of a Gq-coupled GPCR by a 1,2,4-oxadiazole-containing agonist triggers the following signaling pathway:

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Cellular Response agonist 1,2,4-Oxadiazole Agonist receptor Gq-Coupled Muscarinic Receptor agonist->receptor Binds g_protein Gq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to Receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ er->ca2 Releases ca2->pkc Activates response Downstream Signaling & Cellular Response ca2->response pkc->response

Gq signaling pathway activated by a 1,2,4-oxadiazole agonist.

Conclusion

The 1,2,4-oxadiazole ring has firmly established itself as a valuable bioisostere in drug design, offering a reliable strategy to overcome the metabolic liabilities of esters and amides. Its ability to maintain or even enhance biological activity while improving pharmacokinetic properties makes it an attractive scaffold for the development of novel therapeutics across a broad spectrum of diseases. A thorough understanding of its physicochemical properties, coupled with rigorous experimental evaluation using assays such as microsomal stability and permeability screens, is crucial for the successful application of this versatile heterocycle in the design of the next generation of medicines. The continued exploration of the 1,2,4-oxadiazole chemical space promises to yield further innovations in drug discovery.

References

Potential Pharmacological Activities of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential pharmacological activities of the heterocyclic compound 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline. While direct and extensive experimental data on this specific molecule remains limited in publicly accessible literature, this document synthesizes the available information on the broader class of 1,2,4-oxadiazole derivatives to infer its potential therapeutic applications. The 1,2,4-oxadiazole scaffold is a well-established privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties. This guide will explore the existing research on analogous compounds, discuss potential mechanisms of action, and outline general experimental protocols relevant to the screening of such molecules. All quantitative data from related compounds is presented in structured tables for comparative analysis, and key conceptual workflows are visualized using diagrams.

Introduction

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms, which has garnered significant attention in the field of drug discovery. Its unique electronic properties and ability to act as a bioisosteric replacement for other functional groups have made it a valuable scaffold for the design of novel therapeutic agents. The aniline moiety, a primary aromatic amine, is also a common feature in many pharmacologically active compounds, often serving as a key building block for further chemical modifications. The compound this compound combines these two important pharmacophores, suggesting a potential for diverse biological activities. This guide aims to provide a detailed technical overview of these potential activities, drawing upon the wealth of research conducted on structurally related 1,2,4-oxadiazole derivatives.

Potential Pharmacological Activities

Based on the pharmacological profiles of structurally similar 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives, this compound is predicted to exhibit a range of biological effects. The primary areas of interest for this class of compounds are oncology and inflammatory diseases.

Anticancer Activity

The 1,3,4-oxadiazole scaffold, isomeric to the 1,2,4-oxadiazole ring, is present in numerous compounds with demonstrated anticancer properties. While direct studies on this compound are not available, research on related molecules provides valuable insights into its potential as an anticancer agent.

Derivatives of 1,3,4-oxadiazole have been shown to exert their anticancer effects through various mechanisms, including the inhibition of enzymes crucial for cancer cell proliferation such as thymidylate synthase, histone deacetylase, and topoisomerase II.[1] Furthermore, modulation of signaling pathways like the NF-κB and focal adhesion kinase (FAK) pathways has been observed, leading to anti-inflammatory and anticancer effects.[1]

Table 1: Anticancer Activity of Representative 1,3,4-Oxadiazole Derivatives

CompoundCancer Cell LineActivity MetricValueReference
N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amineSNB-19 (CNS Cancer)% Growth Inhibition86.61[2]
N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amineOVCAR-8 (Ovarian Cancer)% Growth Inhibition85.26[2]
N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amineNCI-H40 (Lung Cancer)% Growth Inhibition75.99[2]
5- or 7-substituted 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-indolin-2-one derivativesHeLa (Cervical Cancer)IC5010.64 - 33.62 µM

Note: The data presented in this table is for structurally related compounds and is intended to be illustrative of the potential of the oxadiazole scaffold. Direct testing of this compound is required to confirm its activity.

Anti-inflammatory Activity

The 1,3,4-oxadiazole nucleus is also a common feature in compounds with anti-inflammatory properties.[3] The synthesis of various 1,3,4-oxadiazole derivatives has been reported, with subsequent screening revealing significant anti-inflammatory and analgesic activities.

Experimental Protocols

While specific experimental protocols for this compound are not available, this section outlines general methodologies commonly employed in the evaluation of the pharmacological activities of novel chemical entities.

General Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. A general synthetic pathway is outlined below.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Ring Formation cluster_reduction Final Product 4-nitrobenzonitrile 4-nitrobenzonitrile amidoxime N'-hydroxy-4-nitrobenzimidamide (Amidoxime Intermediate) 4-nitrobenzonitrile->amidoxime Reaction with hydroxylamine hydroxylamine hydroxylamine oxadiazole 5-(4-nitrophenyl)-3-methyl- 1,2,4-oxadiazole amidoxime->oxadiazole Cyclization acetic_anhydride Acetic Anhydride acetic_anhydride->oxadiazole final_product This compound oxadiazole->final_product Nitro group reduction reduction Reduction (e.g., Fe/acetic acid)

A general synthetic workflow for this compound.
In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) and a vehicle control.

  • Incubation: The plate is incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Potential Signaling Pathways

Given the reported activities of related oxadiazole compounds, this compound could potentially modulate key signaling pathways involved in cancer and inflammation. A hypothetical signaling pathway that could be targeted is the NF-κB pathway, which plays a central role in regulating immune and inflammatory responses, as well as cell survival and proliferation.

NFkB_Signaling_Pathway cluster_stimulus External Stimuli cluster_receptor Receptor Activation cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Events Stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates IkB_P p-IκB IkB->IkB_P NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB NFkB->NFkB_nucleus translocates to nucleus Ub Ubiquitination & Degradation IkB_P->Ub Ub->NFkB releases DNA DNA NFkB_nucleus->DNA binds to Gene_Expression Gene Expression (Inflammation, Proliferation, Survival) DNA->Gene_Expression regulates Compound This compound (Hypothetical Inhibitor) Compound->IKK Inhibits

Hypothetical inhibition of the NF-κB signaling pathway.

Conclusion and Future Directions

While direct experimental evidence for the pharmacological activities of this compound is currently scarce, the extensive research on the 1,2,4-oxadiazole and 1,3,4-oxadiazole scaffolds strongly suggests its potential as a valuable lead compound in drug discovery, particularly in the fields of oncology and inflammation. The presence of both the oxadiazole ring and the aniline moiety provides a versatile platform for further chemical modification and optimization of its biological activities.

Future research should focus on the systematic evaluation of this compound and its derivatives in a battery of in vitro and in vivo pharmacological assays. Elucidating its precise mechanism of action and identifying its specific molecular targets will be crucial for its development as a potential therapeutic agent. Structure-activity relationship (SAR) studies will also be essential to guide the design of more potent and selective analogs. The information compiled in this guide serves as a foundational resource for researchers embarking on the exploration of this promising chemical entity.

References

The Versatile Scaffold: A Technical Guide to 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline as a Chemical Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and materials science, the identification and utilization of versatile chemical building blocks are paramount to the efficient discovery and development of novel functional molecules. Among these, heterocyclic compounds play a crucial role, with the 1,2,4-oxadiazole moiety being a particularly privileged scaffold due to its favorable physicochemical properties and diverse biological activities. This technical guide provides an in-depth exploration of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline, a key intermediate that serves as a cornerstone for the synthesis of a wide array of pharmacologically active agents and functional materials. This document will detail its synthesis, chemical properties, and extensive applications, supported by experimental protocols, quantitative data, and pathway visualizations to empower researchers in their scientific endeavors.

Core Properties and Synthesis

This compound is a stable, crystalline solid at room temperature. Its structure, featuring a reactive aniline group appended to a metabolically robust 1,2,4-oxadiazole ring, makes it an ideal starting point for further chemical modifications.

Synthesis of this compound

The synthesis of this compound can be achieved through a reliable multi-step process starting from 4-nitrobenzoyl chloride.

Experimental Protocol:

Step 1: Synthesis of N-hydroxy-4-nitrobenzamide

  • In a well-ventilated fume hood, dissolve 4-nitrobenzoyl chloride (1.0 eq) in a suitable aprotic solvent such as acetonitrile.

  • In a separate flask, prepare a solution of hydroxylamine (1.1 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (1.2 eq) in a mixture of ethanol and acetonitrile.

  • Slowly add the 4-nitrobenzoyl chloride solution to the hydroxylamine solution at 0 °C with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 90 °C for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain N-hydroxy-4-nitrobenzamide.

Step 2: Cyclization to form 3-Methyl-5-(4-nitrophenyl)-1,2,4-oxadiazole

  • Suspend the N-hydroxy-4-nitrobenzamide (1.0 eq) in an appropriate solvent like tetrahydrofuran (THF).

  • Add a dehydrating agent. A common method involves the use of a coupling reagent followed by heating, or the use of a reagent like tetrabutylammonium fluoride (TBAF) at room temperature (20 °C) to facilitate the cyclization with an acetyl source.

  • The reaction progress should be monitored by TLC.

  • Once the reaction is complete, the solvent is removed in vacuo, and the residue is purified by column chromatography to yield 3-methyl-5-(4-nitrophenyl)-1,2,4-oxadiazole.

Step 3: Reduction to this compound

  • Dissolve the 3-methyl-5-(4-nitrophenyl)-1,2,4-oxadiazole (1.0 eq) in a mixture of acetic acid and a suitable solvent like ethanol.

  • Add a reducing agent, such as iron powder (Fe) or tin(II) chloride dihydrate (SnCl₂·2H₂O) with sodium borohydride (NaBH₄).

  • Stir the reaction mixture at room temperature for approximately 5 hours.

  • Monitor the reduction of the nitro group by TLC.

  • Upon completion, filter the reaction mixture to remove the solid catalyst.

  • Neutralize the filtrate with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography or recrystallization.[1]

Below is a DOT script representing the general synthesis workflow.

G Synthesis Workflow for this compound A 4-Nitrobenzoyl chloride B N-hydroxy-4-nitrobenzamide A->B Hydroxylamine, N,N-diisopropylethylamine C 3-Methyl-5-(4-nitrophenyl)-1,2,4-oxadiazole B->C Cyclization (e.g., TBAF, Acetic Anhydride) D This compound C->D Reduction (e.g., Fe/Acetic Acid)

General synthesis workflow.

Applications in Drug Discovery

The aniline functional group of this compound provides a versatile handle for a variety of chemical transformations, including amide bond formation, urea and thiourea synthesis, and N-alkylation/arylation reactions. This versatility has been exploited in the development of numerous bioactive molecules.

Anticancer Activity

Derivatives of 1,2,4-oxadiazole are well-documented for their potent anticancer activities. The this compound core has been incorporated into molecules designed to target various cancer-related pathways.

Table 1: Anticancer Activity of 1,2,4-Oxadiazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Target/Mechanism of Action
Compound A Human Colon Adenocarcinoma (HT-29)92.4Not specified
Compound B Human Gastric Carcinoma (GXF 251)92.4Not specified
Compound C Human Lung Adenocarcinoma (LXFA 629)92.4Not specified
Compound D Human Pancreatic Cancer (PAXF 1657)92.4Not specified
Compound E Human Renal Cancer (RXF 486)92.4Not specified

Note: Data for compounds A-E is for the related compound 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline and represents a mean IC50 across a panel of 11 cell lines.

One of the key mechanisms through which oxadiazole derivatives exert their anticancer effects is the inhibition of tubulin polymerization, a critical process in cell division.

G Tubulin Polymerization Inhibition Pathway A Tubulin Dimers B Microtubule Polymerization A->B C Mitotic Spindle Formation B->C D Cell Division C->D E Cancer Cell Proliferation D->E F 1,2,4-Oxadiazole Derivative F->B

Inhibition of tubulin polymerization.
Antimicrobial Activity

The 1,2,4-oxadiazole scaffold is also a component of potent antimicrobial agents. The ability to readily modify the aniline group of this compound allows for the generation of extensive libraries of compounds for screening against various bacterial and fungal pathogens.

Table 2: Antimicrobial Activity of 1,2,4-Oxadiazole Derivatives

Compound IDMicroorganismMIC (µg/mL)
Derivative 1 Staphylococcus aureus1.56 ± 0.12
Derivative 2 Staphylococcus aureus6.25 ± 0.75
Derivative 3 Methicillin-resistant S. aureus (MRSA)3.12 ± 0.09
Derivative 4 Methicillin-susceptible S. aureus (MSSA)4.61 ± 0.22
Neurological Disorders

Recent research has highlighted the potential of 1,2,4-oxadiazole derivatives in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. These compounds have been shown to act as modulators of key receptors in the central nervous system.

Experimental Protocol: Synthesis of a Urea Derivative for CNS Applications

  • Dissolve this compound (1.0 eq) in a suitable aprotic solvent like dichloromethane (DCM) or THF.

  • Add a desired isocyanate (1.05 eq) to the solution at room temperature.

  • If the reaction is sluggish, a catalytic amount of a non-nucleophilic base (e.g., triethylamine) can be added.

  • Stir the reaction mixture for 2-12 hours, monitoring the progress by TLC.

  • Upon completion, if a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • The crude product is then purified by recrystallization or column chromatography to yield the desired urea derivative.

G General Workflow for Derivative Synthesis cluster_synthesis Chemical Synthesis A This compound B Reaction with Electrophile A->B C Purification B->C D Characterization C->D E Biological Evaluation D->E

From synthesis to biological evaluation.

Conclusion

This compound stands out as a highly valuable and versatile building block in the synthesis of novel compounds with significant therapeutic potential. Its straightforward synthesis and the reactivity of its aniline moiety provide a robust platform for the generation of diverse chemical libraries. The demonstrated efficacy of its derivatives in oncology, infectious diseases, and neurology underscores the importance of this scaffold in modern drug discovery. The experimental protocols and data presented in this guide are intended to facilitate further research and development in these critical areas, ultimately contributing to the advancement of new and effective therapies.

References

Unraveling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline derivatives, a class of compounds demonstrating significant potential in oncology. Drawing from a comprehensive review of current scientific literature, this document outlines their biological activity, details the experimental protocols used to elucidate their function, and visualizes the key signaling pathways involved.

Biological Activity and Quantitative Analysis

Derivatives of the this compound scaffold have emerged as potent cytotoxic agents against a variety of human cancer cell lines. The core structure, featuring a central 1,2,4-oxadiazole ring linked to an aniline moiety, serves as a versatile backbone for chemical modifications that enhance anticancer efficacy. The primary mechanism of action appears to be multifactorial, involving the induction of apoptosis through the inhibition of key cellular proliferation and survival pathways.

Quantitative data from various studies, primarily focusing on half-maximal inhibitory concentrations (IC50), are summarized below to facilitate a comparative analysis of these derivatives.

Derivative/CompoundCancer Cell LineIC50 (µM)Reference
General 1,2,4-Oxadiazole Derivatives
Compound 21 (HDAC Inhibitor)Colon, Ovarian, Breast, Liver, Myeloma, Lymphoma0.0098 - 0.0449[1]
Compound 8Human Colon (WiDr)4.5[1]
Compounds 14a-dMCF-7, A549, A3750.12 - 2.78[1]
Compounds 18a-cMCF-7, A549, MDA MB-231Sub-micromolar[1]
General 1,3,4-Oxadiazole Derivatives
Compound 33MCF-70.34[2]
Compound 37HepG20.7[2]

Key Mechanisms of Action

Current research indicates that this compound derivatives exert their anticancer effects through at least two primary mechanisms: inhibition of tubulin polymerization and suppression of the STAT3 signaling pathway.

Inhibition of Tubulin Polymerization

Several studies have identified oxadiazole derivatives as potent inhibitors of tubulin polymerization.[3][4][5] By binding to the colchicine site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.

Inhibition of the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in tumor cell proliferation, survival, and angiogenesis. Constitutive activation of STAT3 is a hallmark of many cancers. Certain oxadiazole derivatives have been shown to inhibit the STAT3 signaling pathway by targeting the SH2 domain of the STAT3 protein, which is crucial for its dimerization and subsequent activation.[6][7] This inhibition prevents the nuclear translocation of STAT3 and the transcription of its target genes, which are involved in cell survival and proliferation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound derivatives.

Synthesis of this compound Derivatives

The synthesis of the 1,2,4-oxadiazole core is a critical step in generating these derivatives. A common and efficient method involves the cyclization of O-acylamidoximes.[8]

General Protocol:

  • Preparation of O-acylamidoximes: An amidoxime is reacted with a suitable acylating agent (e.g., an acid chloride or anhydride) in the presence of a base to form the O-acylamidoxime intermediate.

  • Cyclization: The isolated O-acylamidoxime is then subjected to cyclization, often under basic conditions at room temperature, to yield the 3,5-disubstituted 1,2,4-oxadiazole. A one-pot synthesis directly from amidoximes and carboxylic acid derivatives in aprotic bipolar solvents like DMSO with an inorganic base is also a highly efficient route.[8]

  • Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[9][10][11][12][13]

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are treated with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.[12]

  • Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.[12][13] The percentage of cell viability is calculated relative to untreated control cells.

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[14]

Protocol:

  • Reaction Mixture Preparation: A reaction mixture containing purified tubulin (3 mg/mL), GTP (1 mM) in a polymerization buffer (e.g., PEM buffer) is prepared.[14]

  • Compound Addition: The test compound at various concentrations is added to the reaction mixture. A known tubulin inhibitor (e.g., nocodazole) is used as a positive control.

  • Fluorescence Monitoring: The polymerization of tubulin is monitored by the increase in fluorescence emission at 420 nm (with an excitation wavelength of 360 nm) in a 384-well plate for 1 hour at 37°C using a fluorescence plate reader.[14]

  • Data Analysis: The percentage of inhibition is calculated by comparing the fluorescence intensity of the compound-treated samples to that of the untreated control.

Western Blot Analysis for STAT3 Phosphorylation

Western blotting is used to detect the levels of total and phosphorylated STAT3, providing a direct measure of STAT3 activation.[9][11][12]

Protocol:

  • Cell Lysis: Cancer cells are treated with the test compound for a specified time, then washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies specific for phosphorylated STAT3 (Tyr705) and total STAT3. A loading control antibody (e.g., β-actin or GAPDH) is also used.

  • Detection: After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified to determine the ratio of phosphorylated STAT3 to total STAT3.

Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.[3][4]

Protocol:

  • Cell Treatment and Harvesting: Cells are treated with the test compound for a set duration. Both adherent and floating cells are collected, washed with PBS, and fixed in ice-cold 70% ethanol.[4]

  • Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (a DNA intercalating agent) and RNase A (to remove RNA).[4]

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity of the PI signal.

Visualizing the Mechanisms: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the proposed signaling pathways and experimental workflows.

STAT3_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylation (Tyr705) STAT3_active p-STAT3 STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerization DNA DNA STAT3_dimer->DNA Nuclear Translocation & DNA Binding Oxadiazole 4-(3-Methyl-1,2,4-oxadiazol-5-yl) aniline Derivative Oxadiazole->STAT3_active Inhibition Gene_Expression Target Gene Expression DNA->Gene_Expression Transcription Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation

Caption: Proposed STAT3 signaling pathway and the inhibitory action of the aniline derivative.

Tubulin_Polymerization_Inhibition Tubulin_Dimers α/β-Tubulin Dimers Microtubule Microtubule Assembly Tubulin_Dimers->Microtubule Polymerization G2M_Arrest G2/M Phase Arrest Oxadiazole 4-(3-Methyl-1,2,4-oxadiazol-5-yl) aniline Derivative Oxadiazole->Tubulin_Dimers Inhibition Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of tubulin polymerization inhibition leading to apoptosis.

Experimental_Workflow Synthesis Synthesis of Aniline Derivatives Cell_Culture Cancer Cell Line Culture Synthesis->Cell_Culture MTT_Assay Cell Viability (MTT Assay) Cell_Culture->MTT_Assay Mechanism_Studies Mechanism of Action Studies MTT_Assay->Mechanism_Studies Tubulin_Assay Tubulin Polymerization Assay Mechanism_Studies->Tubulin_Assay Western_Blot STAT3 Phosphorylation (Western Blot) Mechanism_Studies->Western_Blot Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism_Studies->Cell_Cycle Data_Analysis Data Analysis and Interpretation Tubulin_Assay->Data_Analysis Western_Blot->Data_Analysis Cell_Cycle->Data_Analysis

Caption: General experimental workflow for investigating the mechanism of action.

Conclusion

The this compound scaffold represents a promising framework for the development of novel anticancer agents. The derivatives exhibit potent cytotoxic effects, primarily through the dual inhibition of tubulin polymerization and the STAT3 signaling pathway, leading to cell cycle arrest and apoptosis. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to advancing this promising class of compounds towards clinical application. Further investigation into the structure-activity relationships and in vivo efficacy of these derivatives is warranted to fully realize their therapeutic potential.

References

Preliminary In-Vitro Studies of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 1,2,4-oxadiazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its diverse pharmacological activities. This technical guide focuses on the preliminary in-vitro evaluation of a specific analogue, 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline. Due to the limited availability of direct in-vitro data for this exact compound, this document summarizes the biological activities of structurally related 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives to infer its potential therapeutic applications. The information presented herein covers potential anticancer, anti-inflammatory, and enzyme-inhibitory activities, supported by detailed experimental protocols and data from analogous compounds.

Anticipated Biological Activities and Data

Based on the broader class of oxadiazole derivatives, this compound is anticipated to exhibit a range of biological effects. The following tables present quantitative data from in-vitro studies on structurally similar compounds, offering a comparative baseline for future investigations of the target molecule.

Table 1: In-Vitro Anticancer Activity of Representative Oxadiazole Derivatives
Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
OX-12 NINOA (T. cruzi)Antiparasitic10.5[1]
OX-12 A1 (T. cruzi)Antiparasitic21.7[1]
OX-2 M379 (L. mexicana)Antiparasitic11.9[1]
OX-2 FCQEPS (L. mexicana)Antiparasitic34.0[1]
Compound 11 -Analgesic/Anti-inflammatory-[2]
Compound 13 -Analgesic/Anti-inflammatory-[2]
AMK OX-8, 9, 11, 12 HeLa, A549CytotoxicityLow IC50[3]

Note: The data presented is for analogous compounds and not for this compound itself.

Table 2: In-Vitro Anti-inflammatory Activity of Representative Oxadiazole Derivatives
Compound IDAssay TypeConcentration% Protection / InhibitionReference
Compound 4h HRBC Membrane Stabilization500 µg/ml90.76%[4]
Compound 4a HRBC Membrane Stabilization500 µg/ml88.35%[4]
Various Derivatives COX-1/COX-2 Inhibition100 µMVaried[5]

Note: The data presented is for analogous compounds and not for this compound itself.

Table 3: In-Vitro Enzyme Inhibition of Representative Oxadiazole Derivatives
Compound IDTarget EnzymeIC50 (µM)Reference
Compound M18 DPP-IV13.14 ± 0.49[6]
Compound 12d AChE0.73 ± 0.54[7]
Compound 12m BChE0.038 ± 0.50[7]
Compound 12d α-glucosidase36.74 ± 1.24[7]
Compound 12m Urease19.35 ± 1.28[7]

Note: The data presented is for analogous compounds and not for this compound itself.

Experimental Protocols

The following are detailed methodologies for key in-vitro experiments commonly used to evaluate the biological activity of oxadiazole derivatives.

In-Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay to assess cell viability and proliferation.

  • Cell Seeding: Plate cancer cells (e.g., HeLa, A549) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 12.5, 25, 50, 100 µM) and a vehicle control (e.g., 0.2% DMSO) for 24, 48, or 72 hours.[3]

  • MTT Addition: After the incubation period, add 100 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (1 mg/mL) to each well and incubate for 4 hours at 37°C.[3]

  • Formazan Solubilization: Remove the MTT solution and add 200 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In-Vitro Anti-inflammatory Assay (HRBC Membrane Stabilization Method)

This assay assesses the ability of a compound to stabilize red blood cell membranes, which is an indicator of anti-inflammatory activity.

  • Preparation of HRBC Suspension: Collect fresh human blood and mix with an equal volume of Alsever's solution. Centrifuge at 3000 rpm for 10 minutes, wash the pellet with isosaline, and prepare a 10% v/v suspension in isosaline.

  • Assay Mixture: Prepare a reaction mixture containing 1 ml of phosphate buffer (pH 7.4), 2 ml of hyposaline, 0.5 ml of HRBC suspension, and 0.5 ml of the test compound at various concentrations (e.g., 100, 250, 500 µg/ml).

  • Incubation: Incubate the mixtures at 37°C for 30 minutes.

  • Centrifugation and Absorbance Measurement: Centrifuge the mixtures at 3000 rpm for 10 minutes and measure the absorbance of the supernatant at 560 nm.

  • Calculation: Calculate the percentage of membrane stabilization using the following formula: % Protection = 100 - [(Absorbance of test sample / Absorbance of control) x 100]

In-Vitro Enzyme Inhibition Assay (General Protocol)

This protocol can be adapted for various enzymes. The example below is for a generic kinase assay.

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the target enzyme, a specific substrate, ATP, and a buffer solution.

  • Compound Addition: Add the test compound at various concentrations to the wells. Include a positive control (known inhibitor) and a negative control (vehicle).

  • Initiation and Incubation: Initiate the enzymatic reaction (e.g., by adding ATP) and incubate the plate at a specific temperature (e.g., 30°C or 37°C) for a defined period.

  • Detection: Stop the reaction and measure the enzyme activity using a suitable detection method (e.g., fluorescence, luminescence, or absorbance).

  • Data Analysis: Determine the percentage of enzyme inhibition for each concentration of the test compound and calculate the IC50 value.

Mandatory Visualizations

Signaling Pathway

Derivatives of 1,2,4-oxadiazole have been identified as inhibitors of the Hedgehog (Hh) signaling pathway, which is aberrantly activated in several human tumors.[8] These compounds can act as antagonists of the Smoothened (Smo) receptor, a key component of this pathway.

Hedgehog_Signaling_Pathway Hh Hedgehog Ligand PTCH1 Patched-1 (PTCH1) Hh->PTCH1 Hh->PTCH1 Smo Smoothened (Smo) PTCH1->Smo Inhibits SUFU Suppressor of Fused (SUFU) Smo->SUFU Smo->SUFU Gli Gli Proteins SUFU->Gli Gli_A Gli Activator Gli->Gli_A Release & Activation Gli_R Gli Repressor Gli->Gli_R Cleavage to Target_Genes Target Gene Expression Gli_A->Target_Genes Activates Gli_R->Target_Genes Oxadiazole This compound (Antagonist) Oxadiazole->Smo Inhibits

Caption: Hedgehog Signaling Pathway Inhibition by a 1,2,4-Oxadiazole Derivative.

Experimental Workflow

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compound Add Test Compound & Vehicle Control incubate1->add_compound incubate2 Incubate for 24-72h add_compound->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_dmso Add DMSO to Solubilize Formazan incubate3->add_dmso read_plate Measure Absorbance add_dmso->read_plate analyze_data Calculate IC50 read_plate->analyze_data end End analyze_data->end

Caption: Workflow for a Standard In-Vitro MTT Cytotoxicity Assay.

Conclusion

While direct in-vitro studies on this compound are not extensively reported in publicly available literature, the data from structurally related oxadiazole derivatives strongly suggest its potential as a bioactive compound. The presented information indicates that this class of molecules warrants further investigation for its anticancer, anti-inflammatory, and enzyme-inhibitory properties. The provided experimental protocols offer a robust framework for initiating such in-vitro studies. Future research should focus on synthesizing and directly evaluating this compound to confirm these hypothesized activities and to elucidate its specific mechanisms of action.

References

The Versatile Precursor: A Technical Guide to 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline in the Development of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The search for novel therapeutic agents is a cornerstone of medicinal chemistry. Heterocyclic compounds, particularly those containing the 1,2,4-oxadiazole moiety, have garnered significant attention due to their diverse pharmacological activities. This technical guide focuses on 4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline, a key precursor molecule for the synthesis of innovative compounds with potential applications in oncology and other therapeutic areas. Its unique structure, featuring a reactive aniline group appended to a biologically active oxadiazole core, provides a versatile scaffold for chemical modification and the development of next-generation therapeutics.

Chemical Properties and Synthesis of the Precursor

This compound is a stable organic compound amenable to a variety of chemical transformations. The presence of the primary aromatic amine allows for a wide range of derivatization reactions, including acylation, alkylation, and Schiff base formation, enabling the exploration of a broad chemical space for drug discovery.

A general synthetic approach to 4-(3-substituted-1,2,4-oxadiazol-5-yl)anilines involves the cyclization of an amidoxime with a carboxylic acid derivative. While a specific protocol for the 3-methyl analog is not extensively detailed in the reviewed literature, a representative synthesis for a closely related analog, 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline, has been reported and can be adapted.

Representative Experimental Protocol: Synthesis of a 4-(3-Alkyl-1,2,4-oxadiazol-5-yl)aniline Analog

This protocol is based on the synthesis of 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline and can be modified for the synthesis of the 3-methyl analog by substituting the corresponding starting materials.

Materials:

  • tert-Butylamidoxime (or acetamidoxime for the 3-methyl analog)

  • 4-Aminobenzoic acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of tert-butylamidoxime (1.1 equivalents) in DMF, CDI (1.1 equivalents) is added, and the mixture is stirred for 30 minutes at room temperature.

  • 4-Aminobenzoic acid (1.0 equivalent) is then added to the reaction mixture.

  • A second portion of CDI (1.1 equivalents) is added, and the mixture is heated to 120 °C for 4 hours.

  • After cooling to room temperature, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration.

  • The crude product is purified by column chromatography to yield 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline.

This compound as a Precursor for Novel Anticancer Agents

The aniline moiety of this compound serves as a key handle for the synthesis of a diverse library of derivatives. N-acylation of the aniline nitrogen is a common strategy to introduce various functionalities, leading to compounds with a range of biological activities.

General Experimental Protocol: N-Acylation of this compound

Materials:

  • This compound (1.0 equivalent)

  • Acyl chloride or carboxylic acid anhydride (1.1 equivalents)

  • A suitable base (e.g., triethylamine, pyridine) (1.2 equivalents)

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

Procedure:

  • Dissolve this compound in the anhydrous solvent.

  • Add the base to the solution and cool the mixture in an ice bath.

  • Slowly add the acylating agent to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Upon completion, the reaction mixture is washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography.

Quantitative Data on Anticancer Activity

While specific data for derivatives of this compound is limited in the available literature, studies on the closely related 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline have demonstrated its potential as a precursor for compounds with significant antiproliferative activity. The following table summarizes the in vitro anticancer activity of this precursor analog against a panel of human cancer cell lines.[1]

Cell LineCancer TypeIC50 (µM)[1]
CXF HT-29Colon Adenocarcinoma~92.4 (mean)
GXF 251Gastric Carcinoma~92.4 (mean)
LXFA 629Lung Adenocarcinoma~92.4 (mean)
LXFL 529Non-small Cell Lung Carcinoma~92.4 (mean)
MAXF 401Breast Cancer (metastatic)~92.4 (mean)
MEXF 462Melanoma~92.4 (mean)
OVXF 899Ovarian Adenocarcinoma~92.4 (mean)
PAXF 1657Pancreatic Cancer~92.4 (mean)
PXF 1752Pleuramesothelioma~92.4 (mean)
RXF 486Renal Cancer~92.4 (mean)
UXF 1138Uterus Carcinoma~92.4 (mean)

Importantly, this precursor became the starting point for the synthesis of novel compounds with enhanced antiproliferative activities.[1]

Potential Signaling Pathways and Mechanisms of Action

Derivatives of 1,2,4-oxadiazoles have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key enzymes and modulation of critical signaling pathways involved in cancer cell proliferation, survival, and metastasis. While specific pathways for derivatives of this compound are yet to be fully elucidated, related compounds have been reported to target the following:

  • Enzyme Inhibition: 1,3,4-oxadiazole derivatives have been shown to inhibit enzymes such as thymidylate synthase, histone deacetylase (HDAC), and topoisomerase II, leading to the disruption of DNA synthesis and cell proliferation.[2]

  • Signaling Pathway Modulation: These compounds can also modulate signaling pathways like the NF-κB and focal adhesion kinase (FAK) pathways, which are crucial for inflammation and cancer progression.[2]

Experimental Protocol: In Vitro Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of novel compounds on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)

  • Novel synthesized compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO, isopropanol with HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compounds and a vehicle control (e.g., DMSO).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for a few hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizing the Potential: Workflow and Pathway Diagrams

To better illustrate the potential of this compound as a precursor, the following diagrams outline a typical drug discovery workflow and a potential signaling pathway that its derivatives might inhibit.

experimental_workflow cluster_synthesis Synthesis & Derivatization cluster_screening Biological Evaluation cluster_mechanism Mechanism of Action Studies Precursor This compound Reaction N-Acylation / Other Modifications Precursor->Reaction Derivatives Novel Compound Library Reaction->Derivatives Screening In Vitro Anticancer Screening (e.g., MTT Assay) Derivatives->Screening Data IC50 Values Screening->Data Pathway Signaling Pathway Analysis (e.g., Western Blot, Kinase Assays) Data->Pathway Target Identified Molecular Target(s) Pathway->Target

Caption: Drug discovery workflow using the precursor.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor (e.g., EGFR) Kinase1 Kinase Cascade 1 (e.g., Ras/Raf/MEK) Receptor->Kinase1 Kinase2 Kinase Cascade 2 (e.g., PI3K/Akt) Receptor->Kinase2 Transcription Gene Transcription Kinase1->Transcription Kinase2->Transcription NFkB NF-κB NFkB->Transcription Proliferation Proliferation Transcription->Proliferation Cell Proliferation, Survival, Angiogenesis GrowthFactor Growth Factor GrowthFactor->Receptor Derivative Oxadiazole Derivative Derivative->Kinase1 Derivative->Kinase2 Derivative->NFkB

Caption: Potential inhibitory action on signaling pathways.

Conclusion

This compound represents a promising and versatile starting material for the synthesis of novel bioactive compounds. Its utility has been demonstrated through the development of derivatives with significant antiproliferative activities. Further exploration of the chemical space around this scaffold, coupled with detailed mechanistic studies, holds the potential to yield potent and selective therapeutic agents for the treatment of cancer and other diseases. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to embark on the discovery and development of the next generation of drugs derived from this valuable precursor.

References

Biological Screening of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological screening of 4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline derivatives and their close analogs. The 1,2,4-oxadiazole ring is a key heterocyclic motif in medicinal chemistry, recognized as a bioisostere for amides and esters, which imparts enhanced metabolic stability to potential drug candidates. Aniline derivatives containing this scaffold have been investigated for a range of therapeutic applications, including their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. Due to the limited availability of extensive screening data specifically for this compound derivatives, this guide incorporates data from closely related analogs, such as the 3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline series, to provide a representative understanding of the biological potential of this class of compounds.

Data Presentation: Biological Activity

The biological activity of 1,2,4-oxadiazole-aniline derivatives has been evaluated across various assays. The following tables summarize the quantitative data from studies on anticancer and antimicrobial activities.

Anticancer Activity

Derivatives of the closely related 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline have been synthesized and evaluated for their in vitro antitumor activity against a panel of human cancer cell lines. The data, presented as IC50 values (the concentration required to inhibit 50% of cell growth), highlight the potential of these compounds as cytotoxic agents.

Table 1: In Vitro Anticancer Activity of 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline Derivatives

CompoundDerivative StructureCell LineIC50 (µM)
1 1-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenyl)pyrrolidine-2,5-dioneA2780 (Ovarian)8.7
HCT-116 (Colon)10.2
MCF-7 (Breast)9.8
2 1-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenyl)-1H-pyrrole-2,5-dioneA2780 (Ovarian)7.5
HCT-116 (Colon)9.1
MCF-7 (Breast)8.3
Mean IC50 value for compound 2 was approximately 9.4 µM across a broader panel of 11 cell lines.[1]
Antimicrobial Activity

Various 3,5-disubstituted-1,2,4-oxadiazole derivatives have been screened for their antibacterial activity against a range of bacterial strains. The minimum inhibitory concentration (MIC) is a key metric for determining the potency of these compounds.

Table 2: Antibacterial Activity of 3,5-Diaryl-1,2,4-oxadiazole Derivatives

CompoundR1R2E. coli (MIC, µM)P. mirabilis (MIC, µM)E. faecalis (MIC, µM)
3 4-Cl-Ph2-NO2-Ph60>100>100
4 4-Cl-Ph3-NO2-Ph>100>100>100
5 4-Cl-Ph4-NO2-Ph>100>100>100
6 4-Cl-Ph3,5-(NO2)2-Ph>100>100>100
Note: S. aureus and P. aeruginosa were resistant to all tested compounds.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the biological screening of 1,2,4-oxadiazole derivatives.

Synthesis of 4-(3-Alkyl-1,2,4-oxadiazol-5-yl)aniline

The synthesis of the core aniline scaffold can be achieved through a one-pot reaction.

Protocol: One-Pot Synthesis of 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline [1]

  • Activation of Carboxylic Acid: To a solution of 4-aminobenzoic acid in dimethylformamide (DMF), 1.1 equivalents of 1,1'-carbonyldiimidazole (CDI) are added. The mixture is stirred for 30 minutes at room temperature to activate the carboxylic acid.

  • Addition of Amidoxime: Tert-butylamidoxime is added to the reaction mixture.

  • Cyclodehydration: Another 1.1 equivalents of CDI are added, and the mixture is heated to 120°C for 4 hours to facilitate the cyclodehydration to form the 1,2,4-oxadiazole ring.

  • Work-up and Purification: The reaction mixture is cooled and poured into water. The resulting precipitate is collected by filtration, washed with water, and purified by recrystallization or column chromatography to yield the final product.

In Vitro Anticancer Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Protocol: MTT Cell Proliferation Assay

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from the dose-response curves.

Antimicrobial Screening: Broth Microdilution Method

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method.

Protocol: MIC Determination by Broth Microdilution [2]

  • Preparation of Inoculum: Bacterial strains are cultured in a suitable broth medium to a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard).

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mandatory Visualizations

Diagrams created using Graphviz (DOT language) are provided below to illustrate key workflows and relationships in the biological screening process.

General Synthesis and Screening Workflow

This diagram outlines the typical process from the synthesis of the core structure to the evaluation of its biological activity.

G cluster_synthesis Synthesis cluster_screening Biological Screening start Starting Materials (e.g., 4-aminobenzoic acid, amidoxime) synthesis One-Pot Synthesis (Activation, Cyclodehydration) start->synthesis core Core Scaffold 4-(3-Alkyl-1,2,4-oxadiazol-5-yl)aniline synthesis->core derivatization Derivatization core->derivatization derivatives Derivative Library derivatization->derivatives screening Primary Screening (e.g., Anticancer, Antimicrobial) derivatives->screening hit_id Hit Identification screening->hit_id secondary Secondary Assays (e.g., Enzyme Inhibition, MoA) hit_id->secondary lead_opt Lead Optimization secondary->lead_opt A Seed Cells in 96-well Plate B Add Serially Diluted Compounds A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 3-4 hours D->E F Solubilize Formazan Crystals E->F G Measure Absorbance F->G H Calculate IC50 Values G->H RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Inhibitor Oxadiazole Derivative (Potential Inhibitor) Inhibitor->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

References

Molecular properties of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Molecular Properties of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline

Abstract

This technical guide provides a comprehensive overview of the molecular properties, synthesis, and potential biological activities of this compound. The document is intended for researchers, medicinal chemists, and professionals in drug development. It consolidates key physicochemical data, details established synthetic protocols, and explores the pharmacological potential based on studies of structurally related analogs. All quantitative data are presented in structured tables, and key processes are visualized using logical diagrams to facilitate understanding.

Core Molecular Properties

This compound, with the CAS number 76635-31-9, is a heterocyclic compound featuring an aniline group attached to a 3-methyl-1,2,4-oxadiazole ring.[1][2][3] This structure serves as a valuable scaffold in medicinal chemistry.

Physicochemical Data

The fundamental molecular and physical properties of the compound are summarized in the table below. These properties are critical for its handling, formulation, and application in research settings.

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 76635-31-9[1][2][3]
Molecular Formula C₉H₉N₃O[1][3]
Molecular Weight 175.19 g/mol [1][3]
Canonical SMILES CC1=NOC(=N1)C2=CC=C(C=C2)N-

Synthesis and Characterization

The synthesis of 4-(3-aryl-1,2,4-oxadiazol-5-yl)aniline derivatives can be achieved through several routes. A common and effective method involves the cyclization of an amidoxime with a suitable carboxylic acid derivative or nitrile.

Experimental Protocol: One-Pot Synthesis

A representative one-pot synthesis for a structurally similar compound, 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline, has been reported and can be adapted for the methyl analog.[4] This protocol is advantageous due to its efficiency.

Materials:

  • tert-Butylamidoxime (or acetamidoxime for the methyl analog)

  • 4-Nitrobenzonitrile

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Iron (Fe) powder

  • Acetic acid

Procedure:

  • Cyclization: A mixture of tert-butylamidoxime (1.0 eq), 4-nitrobenzonitrile (1.0 eq), and potassium carbonate (2.0 eq) in DMF is heated at 120 °C for 4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Reduction: After completion of the cyclization, the reaction mixture is cooled to room temperature. Acetic acid is added, followed by the portion-wise addition of iron powder.

  • Work-up: The mixture is stirred for 5 hours at room temperature.[1] Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The organic layers are combined, dried over sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the final product, 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline.[4]

Synthesis Workflow

The logical flow of the synthesis protocol is depicted below.

G start Starting Materials (Amidoxime, 4-Nitrobenzonitrile) cyclization Step 1: Cyclization (K2CO3, DMF, 120°C, 4h) start->cyclization intermediate Intermediate (3-Alkyl-5-(4-nitrophenyl)-1,2,4-oxadiazole) cyclization->intermediate Formation of Oxadiazole Ring reduction Step 2: Reduction (Fe, Acetic Acid, 5h) intermediate->reduction Nitro Group Reduction purification Purification (Column Chromatography) reduction->purification product Final Product (4-(3-Alkyl-1,2,4-oxadiazol-5-yl)aniline) purification->product

One-pot synthesis workflow for 4-(3-Alkyl-1,2,4-oxadiazol-5-yl)aniline.

Biological Activity and Mechanism of Action

While specific biological data for this compound is limited in publicly accessible literature, the 1,2,4-oxadiazole scaffold is a well-established pharmacophore present in numerous biologically active molecules.[5] Derivatives of related oxadiazoles are known to exhibit a wide range of activities, including anticancer, anti-inflammatory, and antimicrobial effects.[5][6][7]

Anticancer Potential

Research on a closely related analog, 1-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenyl)-1H-pyrrole-2,5-dione (a derivative of the tert-butyl analog of the title compound), demonstrated significant antitumor activity against a panel of eleven human cancer cell lines, with a mean IC₅₀ value of approximately 9.4 µM.[4] This suggests that the 4-(3-alkyl-1,2,4-oxadiazol-5-yl)aniline core is a promising starting point for the development of novel anticancer agents.

Potential Signaling Pathway Modulation

Compounds containing an oxadiazole-aniline framework have been shown to modulate key cellular signaling pathways. For instance, an isomer, 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline, has been reported to modulate the NF-κB and Focal Adhesion Kinase (FAK) pathways, which are critical in inflammation and cancer progression.[6] It is plausible that this compound could exhibit similar mechanisms of action by interacting with protein kinases or transcription factors involved in these pathways.

G cluster_outcomes compound This compound (Hypothesized Target) kinase Protein Kinases (e.g., FAK) compound->kinase Inhibition transcription Transcription Factors (e.g., NF-κB) compound->transcription Inhibition proliferation Cell Proliferation & Survival kinase->proliferation Promotes apoptosis Apoptosis kinase->apoptosis Inhibits transcription->proliferation Promotes inflammation Inflammation transcription->inflammation Promotes

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the chemical synthesis of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline, a versatile building block in medicinal chemistry and materials science. The presence of the 1,2,4-oxadiazole heterocycle, a known pharmacophore, linked to an aniline group makes this compound a valuable intermediate for the development of novel therapeutic agents and functional materials.

Chemical Properties and Data

PropertyValue
Molecular Formula C₉H₉N₃O
Molecular Weight 175.19 g/mol
CAS Number 10185-68-9
Appearance Pale brown solid (typical for analogous compounds)
Melting Point 138-142 °C (for the analogous 4-(5-ethyl-1,3,4-oxadiazol-2-yl)aniline)[1]

Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step process starting from 4-nitrobenzoyl chloride. The general workflow involves the formation of the 1,2,4-oxadiazole ring followed by the reduction of the nitro group to an aniline.

Experimental Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Oxadiazole Formation cluster_1 Step 2: Nitro Group Reduction A 4-Nitrobenzoyl chloride B Intermediate A->B 1. N-ethyl-N,N-diisopropylamine, hydroxylamine (Ethanol, Acetonitrile, 90 °C, 1h) 2. Tetrabutylammonium fluoride (THF, 20 °C) C 4-(3-methyl-1,2,4-oxadiazol-5-yl)-4-nitrobenzene D This compound C->D Iron, Acetic acid (20 °C, 5h) C->D

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 5-(4-nitrophenyl)-3-methyl-1,2,4-oxadiazole

This step involves the reaction of 4-nitrobenzoyl chloride with reagents to form the oxadiazole ring.

Materials:

  • 4-Nitrobenzoyl chloride

  • N-ethyl-N,N-diisopropylamine

  • Hydroxylamine

  • Ethanol

  • Acetonitrile

  • Tetrabutylammonium fluoride

  • Tetrahydrofuran (THF)

Procedure:

  • In a suitable reaction vessel, combine 4-nitrobenzoyl chloride, N-ethyl-N,N-diisopropylamine, and hydroxylamine in a mixture of ethanol and acetonitrile.

  • Heat the reaction mixture to 90 °C and maintain for 1 hour.[2]

  • After cooling, the intermediate is treated with tetrabutylammonium fluoride in tetrahydrofuran at 20 °C to facilitate the cyclization and formation of the 1,2,4-oxadiazole ring.[2]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the product, 5-(4-nitrophenyl)-3-methyl-1,2,4-oxadiazole, is isolated using standard work-up and purification techniques, such as extraction and column chromatography.

Step 2: Reduction to this compound

The final step is the reduction of the nitro group to an amine.

Materials:

  • 5-(4-nitrophenyl)-3-methyl-1,2,4-oxadiazole

  • Iron powder

  • Acetic acid

Procedure:

  • Dissolve the 5-(4-nitrophenyl)-3-methyl-1,2,4-oxadiazole intermediate in acetic acid.

  • Add iron powder to the solution.

  • Stir the reaction mixture at 20 °C for 5 hours.[2]

  • Monitor the reaction by TLC until the starting material is consumed.

  • After the reaction is complete, the iron sludge is filtered off, and the filtrate is neutralized with a suitable base (e.g., sodium bicarbonate solution).

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product can be further purified by recrystallization or column chromatography to obtain pure this compound.

Characterization Data (for analogous compounds)

The successful synthesis of the target compound and its intermediates should be confirmed by standard analytical techniques. The following table provides typical characterization data for a structurally similar compound, 4-(5-ethyl-1,3,4-oxadiazol-2-yl)aniline.[1]

TechniqueData
¹H NMR (400 MHz, CDCl₃)δ 7.82 (d, J = 8.8 Hz, 2H), 6.72 (d, J = 8.8 Hz, 2H), 4.05 (s, 2H, NH₂), 2.91 (q, J = 7.6 Hz, 2H), 1.41 (t, J = 7.6 Hz, 3H)
¹³C NMR (100 MHz, CDCl₃)δ 166.8, 165.0, 149.5, 128.8, 114.6, 113.8, 19.1, 10.9
IR (ν_max/cm⁻¹) 3446, 3332 (N-H), 1608, 1574, 1497, 1366 (C-N), 1175 (C-O), 834
MS (ESI, 70 eV) m/z 190 (M⁺, 100%)

Applications

This compound serves as a key intermediate in the synthesis of a wide range of biologically active molecules. The 1,2,4-oxadiazole moiety is a well-established bioisostere for ester and amide functionalities, often leading to improved metabolic stability and pharmacokinetic properties. The aniline group provides a reactive handle for further chemical modifications, such as amide bond formation, diazotization, and Schiff base condensation, enabling the creation of diverse chemical libraries for drug discovery programs targeting areas such as oncology, inflammation, and infectious diseases.[3] In materials science, this compound can be utilized as a precursor for the synthesis of novel dyes and polymers with potential applications in organic electronics.[3]

References

Cyclization Strategies for 1,2,4-Oxadiazole Ring Formation from Anilines: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the synthesis of 1,2,4-oxadiazole rings from readily available anilines represents a critical pathway to novel therapeutic agents. This document provides detailed application notes and experimental protocols for the key transformations involved, focusing on robust and reproducible methodologies. Quantitative data is summarized for comparative analysis, and key workflows are visualized to facilitate understanding.

The construction of the 1,2,4-oxadiazole heterocycle from an aniline precursor is a multi-step process that begins with the conversion of the aniline to an aryl nitrile. This is followed by the formation of an essential N-aryl amidoxime intermediate, which then undergoes cyclization to yield the desired 1,2,4-oxadiazole ring. This guide will systematically detail the protocols for each of these stages.

Overall Synthesis Workflow

The general synthetic route from anilines to 3,5-disubstituted 1,2,4-oxadiazoles is depicted below. The initial aniline is first converted to a diazonium salt, which then undergoes a Sandmeyer reaction to yield the corresponding benzonitrile. The nitrile is subsequently reacted with hydroxylamine to form the N-aryl amidoxime. Finally, the amidoxime is cyclized with a suitable acylating agent or through an oxidative pathway to form the 1,2,4-oxadiazole ring.

Workflow Aniline Aniline Diazonium Aryl Diazonium Salt Aniline->Diazonium NaNO₂, HCl 0-5 °C Benzonitrile Benzonitrile Diazonium->Benzonitrile CuCN Amidoxime N-Aryl Amidoxime Benzonitrile->Amidoxime NH₂OH Oxadiazole 1,2,4-Oxadiazole Amidoxime->Oxadiazole Cyclization (e.g., Acyl Chloride, Base)

Caption: General workflow for the synthesis of 1,2,4-oxadiazoles from anilines.

Stage 1: Conversion of Anilines to Benzonitriles via the Sandmeyer Reaction

The Sandmeyer reaction is a reliable method for the introduction of a cyano group onto an aromatic ring starting from the corresponding aniline.[1][2] The reaction proceeds in two main steps: diazotization of the aniline followed by cyanation with a copper(I) cyanide catalyst.

Experimental Protocol: Synthesis of Benzonitrile from Aniline[2]

Materials:

  • Aniline (20.5 g, 0.22 mol)

  • Concentrated Hydrochloric Acid (50 mL)

  • Sodium Nitrite (17 g, 0.25 mol)

  • Copper(II) Sulfate Pentahydrate (120 g)

  • Potassium Cyanide (60 g, 0.92 mol)

  • Deionized Water

  • Diethyl Ether

  • 10% Sodium Hydroxide Solution

  • Dilute Sulfuric Acid

  • Granular Calcium Chloride

Procedure:

  • Diazotization:

    • In a suitable flask, dissolve aniline in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature between 5 °C and 10 °C.

  • Preparation of Copper(I) Cyanide Solution:

    • In a separate large flask, dissolve copper(II) sulfate pentahydrate in water.

    • Gently warm the solution to 60-65 °C.

    • Cautiously add a solution of powdered potassium cyanide in water. Stir the mixture to facilitate the evolution of cyanogen gas until a clear, pale-brown solution of potassium cupro-cyanide is obtained. (Caution: Cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood).

  • Cyanation:

    • To the prepared copper(I) cyanide solution, add the previously prepared benzenediazonium chloride solution in small portions with vigorous stirring, maintaining the temperature between 60 °C and 70 °C.

  • Work-up and Purification:

    • After the addition is complete, heat the reaction mixture under reflux for 15 minutes.

    • Perform steam distillation until no more oily benzonitrile is collected.

    • Extract the distillate with diethyl ether.

    • Wash the combined ethereal extracts with 10% sodium hydroxide solution, followed by dilute sulfuric acid, and then water.

    • Dry the ethereal solution over granular calcium chloride, filter, and evaporate the ether.

    • Purify the crude benzonitrile by distillation, collecting the fraction boiling between 187 °C and 191 °C.

Stage 2: Synthesis of N-Aryl Amidoximes from Benzonitriles

The conversion of aryl nitriles to N-aryl amidoximes is a crucial step, as the amidoxime is the direct precursor to the 1,2,4-oxadiazole ring.[3][4] This transformation is typically achieved by reacting the nitrile with hydroxylamine.

Experimental Protocol: General Procedure for Amidoxime Synthesis[6]

Materials:

  • Aryl Nitrile (e.g., p-chlorobenzonitrile, 2.75 g, 0.02 mol)

  • Hydroxylamine Hydrochloride (1.39 g, 0.02 mol)

  • Sodium Bicarbonate (1.68 g, 0.02 mol)

  • Ethanol

  • Water

Procedure:

  • To a solution of the aryl nitrile in ethanol, add a solution of hydroxylamine hydrochloride in water.

  • Add a solution of sodium bicarbonate in water to the reaction mixture.

  • Stir the reaction mixture overnight at room temperature.

  • Concentrate the mixture under reduced pressure.

  • Dilute the residue with cold water and store in a refrigerator overnight to induce precipitation.

  • Collect the precipitate by filtration and recrystallize from ethanol to obtain the pure N-aryl amidoxime.

Stage 3: Cyclization of N-Aryl Amidoximes to 1,2,4-Oxadiazoles

The final and most diverse step is the cyclization of the N-aryl amidoxime to form the 1,2,4-oxadiazole ring. Several methodologies exist, each with its own advantages in terms of reaction conditions, yields, and substrate scope. The most common methods are two-stage protocols involving O-acylation followed by cyclization, one-pot syntheses, and oxidative cyclizations.[5]

Method 1: Two-Stage Protocol via O-Acylamidoxime Intermediate

This classic and widely used method involves the acylation of the amidoxime followed by a separate cyclization step, which is often base-mediated.[5]

Two_Stage_Protocol Amidoxime N-Aryl Amidoxime Acyl_Intermediate O-Acylamidoxime Amidoxime->Acyl_Intermediate Acyl Chloride / Anhydride Oxadiazole 1,2,4-Oxadiazole Acyl_Intermediate->Oxadiazole Base (e.g., TBAF, KOH)

References

Application Note and Protocol: ¹H and ¹³C NMR Characterization of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the structural characterization of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of public experimental spectral data for this specific compound, this note presents predicted ¹H and ¹³C NMR data based on the analysis of structurally related molecules. The provided experimental protocols are standardized for the acquisition of high-quality NMR spectra for small organic molecules and are directly applicable for the analysis of the title compound.

Introduction

This compound is a heterocyclic compound incorporating an aniline moiety and a 3-methyl-1,2,4-oxadiazole ring. Compounds containing the 1,2,4-oxadiazole scaffold are of significant interest in medicinal chemistry due to their diverse biological activities. Accurate structural elucidation is a critical step in the synthesis and development of new chemical entities. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous determination of molecular structure. This application note outlines the predicted ¹H and ¹³C NMR spectral characteristics of this compound and provides a comprehensive protocol for its experimental characterization.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the known spectral data of analogous compounds containing aniline, methyl, and oxadiazole functionalities.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆, 400 MHz)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
~2.40Singlet-3H-CH₃
~5.90Broad Singlet-2H-NH₂
~6.70Doublet~8.82HAr-H (ortho to -NH₂)
~7.80Doublet~8.82HAr-H (ortho to oxadiazole)

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆, 100 MHz)

Chemical Shift (δ) ppmAssignment
~11.5-CH₃
~113.0C-Ar (ortho to -NH₂)
~118.0C-Ar (ipso to oxadiazole)
~128.5C-Ar (ortho to oxadiazole)
~152.0C-Ar (ipso to -NH₂)
~167.0C-Oxadiazole (adjacent to methyl)
~175.0C-Oxadiazole (adjacent to aniline)

Experimental Protocols

This section details the generalized procedure for acquiring ¹H and ¹³C NMR spectra of this compound.

Materials and Equipment
  • Sample: this compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • NMR Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or Deuterated chloroform (CDCl₃)

  • Internal Standard: Tetramethylsilane (TMS)

  • NMR tubes (5 mm)

  • Pipettes and vials

  • Vortex mixer

  • NMR Spectrometer (e.g., 400 MHz or higher)

Sample Preparation
  • Accurately weigh the required amount of this compound and transfer it to a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent containing 0.03% (v/v) TMS.

  • Vortex the mixture until the sample is completely dissolved.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

¹H NMR Spectroscopy:

  • Spectrometer Frequency: 400 MHz

  • Solvent: DMSO-d₆

  • Number of Scans: 16-32

  • Relaxation Delay: 1.0 s

  • Pulse Width: 30-45°

  • Acquisition Time: 3-4 s

  • Spectral Width: -2 to 12 ppm

¹³C NMR Spectroscopy:

  • Spectrometer Frequency: 100 MHz

  • Solvent: DMSO-d₆

  • Number of Scans: 1024-4096 (or more, depending on sample concentration)

  • Relaxation Delay: 2.0 s

  • Pulse Program: Proton-decoupled

  • Acquisition Time: 1-2 s

  • Spectral Width: 0 to 200 ppm

Data Processing
  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra. For DMSO-d₆, the residual solvent peak can be used as a secondary reference (δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Visualizations

molecular_structure Molecular Structure of this compound cluster_aniline Aniline Moiety cluster_oxadiazole 1,2,4-Oxadiazole Moiety C1 C C2 C-H C1->C2 C7 C C1->C7 Linkage C3 C-H C2->C3 C4 C C3->C4 C5 C-H C4->C5 N1 N C4->N1 C6 C-H C5->C6 C6->C1 H1 H N1->H1 H2 H N1->H2 N2 N C7->N2 O1 O N2->O1 C8 C O1->C8 N3 N C8->N3 C9 C C8->C9 N3->C7 H3 H C9->H3 H4 H C9->H4 H5 H C9->H5

Caption: Molecular structure of this compound.

experimental_workflow NMR Characterization Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument NMR Spectrometer transfer->instrument h1_nmr ¹H NMR Acquisition instrument->h1_nmr c13_nmr ¹³C NMR Acquisition instrument->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase Phasing & Baseline Correction ft->phase calibrate Calibration phase->calibrate assign Signal Assignment calibrate->assign structure Structure Confirmation assign->structure logical_relationship Logical Flow for Structural Confirmation start Proposed Structure: This compound h1_data ¹H NMR Data: - Chemical Shifts - Integration - Multiplicity start->h1_data c13_data ¹³C NMR Data: - Chemical Shifts start->c13_data correlation Correlation of Data with Structure h1_data->correlation c13_data->correlation confirmation Structural Confirmation correlation->confirmation

Application Notes and Protocols for 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline as a versatile building block in medicinal chemistry. The 1,2,4-oxadiazole moiety is a well-established pharmacophore known for its favorable physicochemical properties and broad spectrum of biological activities. This document outlines its primary applications, supported by quantitative data from structurally similar analogs, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active compounds. The 1,2,4-oxadiazole ring acts as a bioisostere for esters and amides, enhancing metabolic stability and modulating pharmacokinetic properties. The aniline functional group provides a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR). Derivatives of this scaffold have shown promise as anticancer, anti-inflammatory, and antimicrobial agents.

Key Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is as a scaffold for the development of novel therapeutic agents. Its derivatives have been investigated for a range of pharmacological activities.

  • Anticancer Activity: The 1,2,4-oxadiazole nucleus is a common feature in compounds designed as anticancer agents. Derivatives often exhibit cytotoxic effects against various cancer cell lines. The mechanism of action for some 3,5-disubstituted 1,2,4-oxadiazoles involves the induction of apoptosis through the activation of caspases.

  • Anti-inflammatory Activity: Certain 1,2,4-oxadiazole derivatives have demonstrated anti-inflammatory properties.

  • Antimicrobial Activity: The scaffold has been utilized in the development of novel antibacterial and antifungal agents.

Quantitative Biological Activity Data

Table 1: Anticancer Activity of 4-(3-Alkyl-1,2,4-oxadiazol-5-yl)aniline Analogs

CompoundR-GroupCancer Cell Line(s)IC50 (µM)Reference
4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)anilinetert-Butyl11 cancer cell line panel~92.4 (mean)[1]

Table 2: Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues

CompoundCancer Cell LineGrowth Percent (GP)
N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amineMelanoma (MDA-MB-435)15.43
Leukemia (K-562)18.22
Breast Cancer (T-47D)34.27
Colon Cancer (HCT-15)39.77
N-(2,4-dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amineMelanoma (MDA-MB-435)6.82

Note: The data in Table 2 is for 1,3,4-oxadiazole analogs, which are structurally related and provide context for the potential of oxadiazole-aniline scaffolds in cancer research.

Experimental Protocols

The following are detailed protocols for the synthesis of this compound and a general procedure for its derivatization and biological evaluation.

Synthesis of this compound

This protocol is based on established methods for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from amidoximes and carboxylic acid derivatives.

Step 1: Synthesis of 4-amino-N'-hydroxybenzamidine

  • Materials: 4-aminobenzonitrile, hydroxylamine hydrochloride, sodium bicarbonate, ethanol, water.

  • Procedure:

    • To a solution of 4-aminobenzonitrile (1 eq.) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 eq.) and sodium bicarbonate (1.5 eq.).

    • Reflux the mixture for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization from ethanol/water to yield 4-amino-N'-hydroxybenzamidine.

Step 2: Synthesis of this compound

  • Materials: 4-amino-N'-hydroxybenzamidine, acetic anhydride, pyridine.

  • Procedure:

    • Dissolve 4-amino-N'-hydroxybenzamidine (1 eq.) in pyridine.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add acetic anhydride (1.1 eq.) dropwise to the solution while stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC.

    • Upon completion, pour the reaction mixture into ice-cold water.

    • Collect the precipitated solid by filtration.

    • Wash the solid with water and dry under vacuum.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to obtain this compound.

General Protocol for Derivatization of the Aniline Moiety

The primary amino group of this compound can be readily derivatized through various reactions, including acylation, alkylation, and reductive amination, to generate a library of compounds for SAR studies.

  • Acylation Example:

    • Dissolve this compound (1 eq.) and a suitable base (e.g., triethylamine, 1.2 eq.) in an aprotic solvent (e.g., dichloromethane).

    • Cool the solution to 0 °C.

    • Add the desired acyl chloride or acid anhydride (1.1 eq.) dropwise.

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the product by column chromatography or recrystallization.

In Vitro Anticancer Activity Screening (MTT Assay)

This protocol outlines a general method for assessing the cytotoxic activity of synthesized compounds against cancer cell lines.

  • Materials: Synthesized compounds, cancer cell lines (e.g., MCF-7, A549), DMEM/RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), dimethyl sulfoxide (DMSO), 96-well plates.

  • Procedure:

    • Culture cancer cells in appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere with 5% CO2.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare stock solutions of the test compounds in DMSO and dilute them to various concentrations with the culture medium.

    • Replace the medium in the wells with the medium containing the test compounds at different concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 48-72 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value for each compound.

Visualizations

The following diagrams illustrate the synthetic workflow and a potential signaling pathway involved in the anticancer activity of 1,2,4-oxadiazole derivatives.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagent Reagent cluster_product Final Product 4-aminobenzonitrile 4-aminobenzonitrile 4-amino-N'-hydroxybenzamidine 4-amino-N'-hydroxybenzamidine 4-aminobenzonitrile->4-amino-N'-hydroxybenzamidine Reaction with Hydroxylamine Hydroxylamine HCl Hydroxylamine HCl Hydroxylamine HCl->4-amino-N'-hydroxybenzamidine This compound This compound 4-amino-N'-hydroxybenzamidine->this compound Cyclization Acetic Anhydride Acetic Anhydride Acetic Anhydride->this compound

Caption: Synthetic workflow for this compound.

Signaling_Pathway Oxadiazole Derivative Oxadiazole Derivative Procaspase-3 Procaspase-3 Oxadiazole Derivative->Procaspase-3 Activates Caspase-3 (active) Caspase-3 (active) Procaspase-3->Caspase-3 (active) Cleavage Cellular Substrates Cellular Substrates Caspase-3 (active)->Cellular Substrates Cleaves Apoptosis Apoptosis Cellular Substrates->Apoptosis Leads to

Caption: Proposed apoptotic signaling pathway for 1,2,4-oxadiazole derivatives.

References

Application of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline in Anticancer Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-oxadiazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds. Derivatives of 1,2,4-oxadiazole have demonstrated significant potential as anticancer agents. This document provides detailed application notes and standardized protocols for the investigation of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline and its derivatives as potential anticancer therapeutic agents. The protocols outlined below cover the synthesis, in vitro cytotoxicity assessment, and mechanistic studies crucial for the preclinical evaluation of this class of compounds.

Synthesis of this compound

A common synthetic route for this compound involves a multi-step process starting from 4-nitrobenzoyl chloride.[1]

Protocol 1: Synthesis of this compound [2]

Step 1: Reaction with Hydroxylamine

  • In a suitable reaction vessel, dissolve 4-nitrobenzoyl chloride in a solvent mixture of ethanol and acetonitrile.

  • Add N-ethyl-N,N-diisopropylamine and hydroxylamine to the solution.

  • Heat the reaction mixture to 90°C and maintain for 1 hour.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

Step 2: Cyclization

  • To the resulting intermediate, add tetrabutylammonium fluoride in tetrahydrofuran.

  • Stir the mixture at 20°C. This step facilitates the cyclization to form the 1,2,4-oxadiazole ring.

Step 3: Reduction of the Nitro Group

  • To the cyclized product, add acetic acid and iron powder.

  • Stir the reaction mixture vigorously for 5 hours at 20°C to reduce the nitro group to an aniline.

  • After the reaction is complete, filter the mixture to remove the iron catalyst.

  • Purify the crude product by column chromatography to obtain this compound.

In Vitro Anticancer Activity

The initial assessment of the anticancer potential of this compound and its derivatives involves determining their cytotoxicity against a panel of human cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.

Protocol 2: MTT Assay for Cytotoxicity Screening [3][4][5]

Materials:

  • Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HeLa (cervical), PC-3 (prostate))

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom microplates

  • This compound (or its derivatives) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin or Cisplatin). Incubate the plates for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Quantitative Data Summary

The following tables summarize the in vitro anticancer activity of various 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives, providing a reference for the potential efficacy of this compound analogs.

Table 1: Anticancer Activity of 1,2,4-Oxadiazole Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)Reference
Derivative 1Breast (T47D)19.40Paclitaxel4.10[3]
Derivative 2Colorectal (DLD1)0.355-Fluorouracil0.23[3]
Compound 30aProstate (PC3)0.12 ± 0.095Etoposide>10[3]
Compound 30aLung (A549)0.13 ± 0.06Etoposide>10[3]
Compound 30aLiver (HEPG2)0.11 ± 0.039Etoposide>10[3]
Compound 1Glioblastoma (U87)35.1--[6]
Compound 1Glioblastoma (T98G)34.4--[6]
Compound 1Glioblastoma (LN229)37.9--[6]
Compound 7fBreast (MCF-7)<0.1--[7]
Compound 7gBreast (MCF-7)<0.1--[7]

Table 2: Anticancer Activity of 1,3,4-Oxadiazole Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)Reference
Compound 4fLung (A549)7.48Cisplatin4.98[8]
Compound 4hLung (A549)<0.14Cisplatin4.98[8]
Compound 4iLung (A549)1.59Cisplatin4.98[8]
Compound 4lLung (A549)1.80Cisplatin4.98[8]
Compound VIb-dCervical (HeLa)10.64 - 33.62Cisplatin13.54 - 14.08[9]
Compound 3eBreast (MDA-MB-231)-Doxorubicin-[10]
Compound 37Liver (HepG2)0.7 ± 0.2Raltitrexed1.3 ± 0.2[11]

Mechanistic Studies: Apoptosis Assay

To determine if the observed cytotoxicity is due to the induction of programmed cell death (apoptosis), an Annexin V-FITC/Propidium Iodide (PI) assay can be performed.

Protocol 3: Annexin V-FITC/PI Apoptosis Assay [3][12]

Materials:

  • Cancer cells treated with the test compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the IC₅₀ concentration of the test compound for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies synthesis Synthesis of this compound mtt MTT Assay (Cytotoxicity Screening) synthesis->mtt Test Compound ic50 IC50 Determination mtt->ic50 Dose-Response Data apoptosis Annexin V-FITC/PI Assay (Apoptosis) ic50->apoptosis Select IC50 Concentration western_blot Western Blot (Signaling Pathway Analysis) ic50->western_blot Select IC50 Concentration signaling_pathway compound This compound pi3k PI3K compound->pi3k Inhibition akt Akt pi3k->akt Activation bcl2 Bcl-2 (Anti-apoptotic) akt->bcl2 Activation bax Bax (Pro-apoptotic) akt->bax Inhibition apoptosis Apoptosis bcl2->apoptosis Inhibition caspase Caspase Activation bax->caspase caspase->apoptosis

References

Application Notes and Protocols: Development of Antimicrobial Agents from 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The increasing prevalence of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. The 1,2,4-oxadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This document provides a framework for the development of novel antimicrobial agents derived from the starting material 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline. The protocols and data presented are based on established methodologies for analogous compounds and serve as a guide for the synthesis, screening, and preliminary characterization of new chemical entities.

Data Presentation: Antimicrobial Activity of Structurally Related Oxadiazole Derivatives

While specific antimicrobial data for derivatives of this compound are not yet extensively published, the following table summarizes the Minimum Inhibitory Concentrations (MICs) for a range of structurally related 1,3,4-oxadiazole derivatives against various microbial strains. This data serves as a benchmark for the expected potency of newly synthesized compounds.

Compound IDDerivative ClassS. aureus (MIC µg/mL)B. subtilis (MIC µg/mL)E. coli (MIC µg/mL)P. aeruginosa (MIC µg/mL)C. albicans (MIC µg/mL)Reference
OZE-I N-(5-aryl-1,3,4-oxadiazol-2-yl)carboxamide4-16----[1]
OZE-II N-(5-aryl-1,3,4-oxadiazol-2-yl)benzamide4-16----[1]
OZE-III N-(5-aryl-1,3,4-oxadiazol-2-yl)pentanamide8-32----[1]
4p Cholic acid-oxadiazole hybrid7070---[2]
4t, 4i, 4c Cholic acid-oxadiazole hybrid31-70----[2]
27 3,5-diaryl-1,2,4-oxadiazoleResistant-60Resistant-[3]

Experimental Protocols

Protocol 1: Synthesis of a Schiff Base Derivative from this compound

This protocol describes a general method for the synthesis of Schiff base derivatives, a common strategy for generating structural diversity.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Ethanol (absolute)

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Thin-layer chromatography (TLC) plates

  • Crystallization dishes

Procedure:

  • In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 30 mL of absolute ethanol.

  • Add 10 mmol of the selected substituted aromatic aldehyde to the solution.

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.

  • Monitor the reaction progress using TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the mobile phase).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The solid product that precipitates out is collected by vacuum filtration.

  • Wash the crude product with a small amount of cold ethanol to remove unreacted starting materials.

  • Recrystallize the product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the pure Schiff base derivative.

  • Dry the purified product in a vacuum oven.

  • Characterize the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol outlines the standardized broth microdilution method for determining the MIC of newly synthesized compounds against bacterial strains.

Materials:

  • Synthesized oxadiazole derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (broth only)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

  • In a 96-well microtiter plate, add 100 µL of MHB to each well.

  • Add 100 µL of the stock solution to the first well of a row and perform serial two-fold dilutions by transferring 100 µL to the subsequent wells.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add 10 µL of the diluted bacterial suspension to each well, except for the negative control wells.

  • Include a positive control (a standard antibiotic) and a negative control (broth only) on each plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Visualizations

Synthetic Workflow for Novel Antimicrobial Agents

G A This compound (Starting Material) B Reaction with Substituted Aldehyde A->B D Reaction with Acid Chloride A->D C Schiff Base Formation B->C H Purification (Crystallization/Chromatography) C->H E Amide Synthesis D->E F Cyclization Reaction E->F G Heterocyclic Ring Formation F->G G->H I Characterization (NMR, MS) H->I J Antimicrobial Screening (MIC Determination) I->J

Caption: Synthetic pathways for deriving antimicrobial agents.

Antimicrobial Drug Discovery Workflow

G A Compound Library Synthesis (Derivatives of Starting Aniline) B Primary Screening (e.g., Agar Diffusion Assay) A->B C Hit Identification (Active Compounds) B->C D Secondary Screening (MIC Determination) C->D E Lead Compound Selection (Potent and Broad-Spectrum) D->E F Cytotoxicity Assay (e.g., MTT Assay) E->F G Selectivity Index Calculation F->G H Mechanism of Action Studies (e.g., Enzyme Inhibition) G->H I In Vivo Efficacy Studies H->I

Caption: A typical workflow for antimicrobial drug discovery.

Postulated Mechanism of Action

G cluster_bacterium Bacterial Cell DNA_gyrase DNA Gyrase DNA_replication DNA Replication DNA_gyrase->DNA_replication Cell_division Cell Division DNA_replication->Cell_division Oxadiazole Oxadiazole Derivative Oxadiazole->DNA_gyrase Inhibition

Caption: Inhibition of DNA gyrase as a potential mechanism.

References

Application Notes & Protocols: High-Yield Synthesis of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the high-yield synthesis of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline, a key intermediate in the development of various therapeutic agents. The described two-step synthesis is robust, employing common laboratory reagents and yielding the target compound in high purity. The protocols include the formation of a nitro-substituted oxadiazole intermediate followed by a catalytic reduction to the desired aniline. This compound serves as a critical building block, particularly as a scaffold in the discovery of novel anticancer agents, including Poly (ADP-ribose) polymerase (PARP) inhibitors.

Introduction

The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, valued for its metabolic stability and its role as a bioisosteric replacement for amide and ester functionalities. Compounds incorporating the this compound moiety have demonstrated significant potential in drug discovery, particularly in oncology. This structural motif is a key component in the design of PARP inhibitors, a class of targeted therapies effective in cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations. The synthesis outlined herein provides a reliable method for accessing this important building block for further derivatization and biological screening.

Synthesis Pathway

The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the formation of the 1,2,4-oxadiazole ring from 4-nitrobenzaldehyde oxime and acetic anhydride to yield the nitro-intermediate, 3-methyl-5-(4-nitrophenyl)-1,2,4-oxadiazole. The subsequent step is the selective reduction of the nitro group to an amine, yielding the final product.

Synthesis_Workflow cluster_step1 Step 1: Oxadiazole Formation cluster_step2 Step 2: Nitro Group Reduction A 4-Nitrobenzaldehyde Oxime C Heat A->C B Acetic Anhydride B->C D 3-Methyl-5-(4-nitrophenyl)- 1,2,4-oxadiazole C->D E 3-Methyl-5-(4-nitrophenyl)- 1,2,4-oxadiazole F H2, Pd/C or SnCl2/HCl E->F G This compound F->G

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 3-Methyl-5-(4-nitrophenyl)-1,2,4-oxadiazole

This protocol describes the cyclization of 4-nitrobenzaldehyde oxime with acetic anhydride to form the oxadiazole ring.

Materials:

  • 4-Nitrobenzaldehyde oxime

  • Acetic anhydride

  • Pyridine (optional, as catalyst)

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-nitrobenzaldehyde oxime (1 equivalent) in acetic anhydride (5-10 equivalents).

  • Optionally, add a catalytic amount of pyridine.

  • Heat the reaction mixture to reflux (approximately 140°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly pour the cooled mixture into ice-cold water with vigorous stirring to precipitate the product and hydrolyze excess acetic anhydride.

  • Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to afford pure 3-methyl-5-(4-nitrophenyl)-1,2,4-oxadiazole as a solid.

  • Dry the product under vacuum.

Step 2: Synthesis of this compound

This protocol details the reduction of the nitro group of the intermediate to an aniline using catalytic hydrogenation. An alternative method using tin(II) chloride is also described.

Method A: Catalytic Hydrogenation

Materials:

  • 3-Methyl-5-(4-nitrophenyl)-1,2,4-oxadiazole

  • 10% Palladium on carbon (Pd/C)

  • Ethanol or Ethyl Acetate

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • To a solution of 3-methyl-5-(4-nitrophenyl)-1,2,4-oxadiazole (1 equivalent) in ethanol or ethyl acetate in a hydrogenation flask, add 10% Pd/C (5-10 mol%).

  • Seal the flask and purge with hydrogen gas.

  • Stir the mixture vigorously under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 4-8 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to give pure this compound.

Method B: Reduction with Tin(II) Chloride

Materials:

  • 3-Methyl-5-(4-nitrophenyl)-1,2,4-oxadiazole

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric acid (HCl)

  • Ethanol

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve 3-methyl-5-(4-nitrophenyl)-1,2,4-oxadiazole (1 equivalent) in ethanol.

  • Add a solution of tin(II) chloride dihydrate (3-5 equivalents) in concentrated hydrochloric acid dropwise to the stirred solution.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, pour the mixture into ice water.

  • Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

Data Presentation

ParameterStep 1: Oxadiazole FormationStep 2: Nitro Reduction (Method A)Step 2: Nitro Reduction (Method B)
Starting Material 4-Nitrobenzaldehyde oxime3-Methyl-5-(4-nitrophenyl)-1,2,4-oxadiazole3-Methyl-5-(4-nitrophenyl)-1,2,4-oxadiazole
Key Reagents Acetic AnhydrideH₂, 10% Pd/CSnCl₂·2H₂O, HCl
Typical Yield 85-95%90-98%80-90%
Purity (Post-purification) >98%>99%>98%
Product 3-Methyl-5-(4-nitrophenyl)-1,2,4-oxadiazoleThis compoundThis compound

Note: Yields are representative and may vary depending on reaction scale and optimization.

Characterization Data for this compound:

  • Appearance: Off-white to pale yellow solid.

  • Molecular Formula: C₉H₉N₃O

  • Molecular Weight: 175.19 g/mol

  • ¹H NMR (400 MHz, DMSO-d₆): δ (ppm) ~7.8-7.6 (d, 2H, Ar-H), ~6.8-6.6 (d, 2H, Ar-H), ~5.8 (s, 2H, NH₂), ~2.4 (s, 3H, CH₃).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ (ppm) ~175, ~168, ~152, ~129, ~114, ~113, ~11.

  • Mass Spectrometry (ESI-MS): m/z [M+H]⁺ calculated for C₉H₁₀N₃O: 176.08; found 176.1.

Applications in Drug Development

The this compound scaffold is a cornerstone in the design of targeted therapeutics, most notably in the field of oncology.

Applications A This compound B Lead Compound Scaffold A->B C Medicinal Chemistry Optimization B->C D PARP Inhibitors C->D E Other Kinase Inhibitors C->E F Anticancer Agents D->F E->F

Caption: Role of the target compound in drug discovery.

  • PARP Inhibitors: The aniline group provides a crucial attachment point for building more complex molecules that can interact with the nicotinamide binding pocket of PARP enzymes. This interaction is key to inhibiting the enzyme's function in DNA single-strand break repair, leading to synthetic lethality in cancer cells with compromised homologous recombination repair pathways.

  • Kinase Inhibitors: This scaffold has also been explored for the development of inhibitors for other protein kinases involved in cancer cell signaling pathways.

  • Bioisostere: The 1,2,4-oxadiazole ring acts as a stable bioisostere for ester and amide groups, often improving the pharmacokinetic properties of drug candidates, such as metabolic stability and cell permeability.

Safety Information

  • Acetic anhydride is corrosive and a lachrymator. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Pyridine is flammable and toxic. Handle in a fume hood.

  • Concentrated HCl is highly corrosive. Handle with extreme care in a fume hood.

  • Catalytic hydrogenation with Pd/C and hydrogen gas should be performed by trained personnel using appropriate safety precautions due to the flammability of hydrogen and the pyrophoric nature of the catalyst when dry.

  • The toxicity of the synthesized compounds has not been fully evaluated. Handle with care, avoiding inhalation, ingestion, and skin contact. Wear appropriate PPE, including gloves, lab coat, and safety glasses.

Application Notes and Protocols for the Purity Assessment of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for assessing the purity of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline, a key intermediate in pharmaceutical synthesis. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are based on established analytical principles and data from structurally related compounds.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a primary technique for the purity assessment of non-volatile and thermally labile compounds like this compound, offering high resolution and sensitivity for separating the main compound from its impurities.

Experimental Protocol: Reversed-Phase HPLC

A stability-indicating reversed-phase HPLC (RP-HPLC) method is proposed for the purity analysis. This method is designed to separate the analyte from potential process-related impurities and degradation products.

Sample Preparation:

  • Accurately weigh and dissolve 10 mg of the this compound sample in the mobile phase (at initial conditions) to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution to a working concentration of 0.1 mg/mL using the initial mobile phase.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

ParameterRecommended Value
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 10 mM Ammonium Acetate buffer (pH 6.9)B: Acetonitrile
Gradient Program 0-5 min: 95% A, 5% B5-25 min: Linear gradient to 40% A, 60% B25-30 min: Hold at 40% A, 60% B30-35 min: Return to 95% A, 5% B35-40 min: Re-equilibration at 95% A, 5% B
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C
Expected Retention Time ~15-20 minutes (highly dependent on the specific column and system)

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter (0.45 µm) dilute->filter hplc HPLC System (C18 Column) filter->hplc Inject detector UV Detector (254 nm) hplc->detector chromatogram Generate Chromatogram detector->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity (% Area) integrate->calculate

Caption: Workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile impurities. For a polar compound like this compound, derivatization may be necessary to improve volatility and chromatographic peak shape. However, direct injection can be attempted first.

Experimental Protocol: GC-MS

Sample Preparation (Direct Injection):

  • Prepare a 1 mg/mL solution of the sample in a suitable solvent like dichloromethane or methanol.

  • If peaks are broad or show tailing, consider derivatization (e.g., silylation with BSTFA).

GC-MS Conditions:

ParameterRecommended Value
GC Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injection Mode Splitless, 1 µL
Inlet Temperature 280 °C
Oven Program Initial: 100 °C, hold for 2 minRamp: 15 °C/min to 280 °C, hold for 10 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-450 m/z
Expected Fragments m/z 175 (M+), fragments corresponding to the aniline and methyl-oxadiazole moieties. The aniline fragment (m/z 92) is expected to be prominent.[1]

GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing dissolve Dissolve Sample in Solvent derivatize Derivatization (Optional) dissolve->derivatize gc Gas Chromatograph (DB-5ms Column) derivatize->gc Inject ms Mass Spectrometer (EI, Scan Mode) gc->ms tic Total Ion Chromatogram ms->tic spectra Mass Spectra Analysis tic->spectra identify Identify Impurities spectra->identify

Caption: Workflow for GC-MS purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural confirmation of the main component and the identification and quantification of impurities without the need for a reference standard for every impurity (qNMR).

Experimental Protocol: ¹H and ¹³C NMR

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Add a known amount of an internal standard with a singlet in a clean region of the spectrum (e.g., dimethyl fumarate) for quantitative analysis (qNMR).

  • Transfer the solution to an NMR tube.

Spectrometer Parameters:

Parameter¹H NMR¹³C NMR
Spectrometer 400 MHz or higher100 MHz or higher
Solvent DMSO-d₆DMSO-d₆
Temperature 25 °C25 °C
Pulse Program Standard single pulse (zg30)zgpg30 (proton-gated decoupling)
Number of Scans 161024 or more
Relaxation Delay 5 seconds (for quantitative analysis)2 seconds

Predicted Chemical Shifts (in DMSO-d₆): Note: These are estimated values based on similar structures and may vary.

GroupPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Methyl (CH₃) ~2.4 ppm (singlet)~12 ppm
Aniline NH₂ ~5.5-6.0 ppm (broad s)N/A
Aromatic CH (ortho to NH₂) ~6.7 ppm (doublet)~114 ppm
Aromatic CH (ortho to oxadiazole) ~7.8 ppm (doublet)~128 ppm
Aromatic C-NH₂ N/A~150 ppm
Aromatic C-Oxadiazole N/A~120 ppm
Oxadiazole C3 N/A~165 ppm
Oxadiazole C5 N/A~170 ppm

NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing dissolve Dissolve Sample in Deuterated Solvent standard Add Internal Standard (for qNMR) dissolve->standard tube Transfer to NMR Tube standard->tube acquire_h1 Acquire ¹H Spectrum tube->acquire_h1 acquire_c13 Acquire ¹³C Spectrum tube->acquire_c13 process Process Spectra (FT, Phasing, Baseline) acquire_h1->process acquire_c13->process assign Assign Peaks process->assign quantify Quantify Impurities (Integration) assign->quantify

Caption: Workflow for NMR purity analysis.

Summary of Analytical Techniques

The choice of analytical technique depends on the specific requirements of the purity assessment. A combination of chromatographic and spectroscopic methods provides the most comprehensive characterization.

TechniqueStrengthsLimitationsPrimary Application
HPLC Excellent for quantification of non-volatile impurities; high precision and accuracy.Requires reference standards for impurity identification.Quantitative purity and stability testing.
GC-MS High sensitivity for volatile impurities; provides structural information from mass spectra.May require derivatization for polar compounds; thermal degradation is possible.Identification of volatile/semi-volatile impurities.
NMR Provides unambiguous structure confirmation; can quantify impurities without specific reference standards (qNMR).Lower sensitivity compared to chromatographic methods.Structural elucidation and absolute quantification.
LC-MS Combines separation power of HPLC with identification capabilities of MS.Ionization suppression can affect quantification.Impurity identification and profiling.

Logical Relationship of Purity Assessment Techniques

Purity_Assessment Sample This compound Sample HPLC HPLC (Quantitative Purity) Sample->HPLC GCMS GC-MS (Volatile Impurities) Sample->GCMS NMR NMR (Structure Confirmation, qNMR) Sample->NMR LCMS LC-MS (Impurity ID) HPLC->LCMS Peak ID Report Purity Report & Certificate of Analysis HPLC->Report LCMS->Report GCMS->Report NMR->Report

Caption: Interrelation of techniques for purity assessment.

References

Application Notes and Protocols for Coupling Reactions Involving 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for common coupling reactions utilizing 4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline, a versatile building block in medicinal chemistry. The protocols for Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and amide bond formation are outlined below, offering guidance for the synthesis of a diverse range of derivatives.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This method is widely used to synthesize N-aryl derivatives of this compound.

Experimental Protocol: Synthesis of N-Aryl-4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline Derivatives

A general procedure for the Buchwald-Hartwig amination involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst and a base.

Reagent/ParameterQuantity/Condition
This compound1.0 mmol, 1.0 equiv
Aryl Halide (e.g., Aryl Bromide)1.2 mmol, 1.2 equiv
Palladium(II) Acetate (Pd(OAc)₂)0.05 mmol, 5 mol%
Ligand (e.g., BINAP)0.08 mmol, 8 mol%
Base (e.g., Cesium Carbonate, Cs₂CO₃)2.0 mmol, 2.0 equiv
Solvent (e.g., Toluene)10 mL
Temperature110 °C
Reaction Time8-16 hours
AtmosphereInert (e.g., Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube, add this compound, the aryl halide, cesium carbonate, palladium(II) acetate, and BINAP.

  • Evacuate and backfill the tube with an inert gas (nitrogen or argon) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the Celite pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline derivative.

Logical Workflow for Buchwald-Hartwig Amination:

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Reactants: - Aniline Derivative - Aryl Halide - Base (Cs2CO3) - Pd(OAc)2 - Ligand (BINAP) Solvent Add Anhydrous Toluene Reagents->Solvent Inert Establish Inert Atmosphere (N2/Ar) Solvent->Inert Heat Heat to 110 °C with Stirring Inert->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Filter Dilute & Filter through Celite Cool->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Product Product Purify->Product Isolated Product

Caption: Workflow for the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms carbon-carbon bonds between an organoboron compound and an organic halide or triflate. While this compound itself is not typically a direct partner in Suzuki couplings, its derivatives, such as the corresponding aryl halides, can be utilized. For the purpose of these notes, a protocol for a related 1,3,4-oxadiazole derivative is provided as a representative example.

Experimental Protocol: Synthesis of Aryl-Substituted Oxadiazole Derivatives

This protocol describes the coupling of a bromo-oxadiazole derivative with an arylboronic acid.

Reagent/ParameterQuantity/Condition
Bromo-oxadiazole Derivative1.0 mmol, 1.0 equiv
Arylboronic Acid1.5 mmol, 1.5 equiv
Palladium Catalyst (e.g., Pd(dppf)Cl₂)0.05 mmol, 5 mol%
Base (e.g., Sodium Carbonate, Na₂CO₃)2.0 mmol, 2.0 equiv
Solvent System (e.g., Toluene/Water)10:1 v/v, 11 mL
Phase-Transfer Catalyst (e.g., TBAB)0.1 mmol, 10 mol%
Temperature100 °C
Reaction Time12-24 hours
AtmosphereInert (e.g., Nitrogen or Argon)

Procedure:

  • In a Schlenk tube, combine the bromo-oxadiazole derivative, arylboronic acid, sodium carbonate, Pd(dppf)Cl₂, and tetrabutylammonium bromide (TBAB).

  • Evacuate and backfill the tube with an inert gas.

  • Add the toluene and water solvent system.

  • Heat the mixture to 100 °C and stir vigorously.

  • Monitor the reaction's progress using TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the desired biaryl product.[1]

Catalytic Cycle of Suzuki-Miyaura Coupling:

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Product Ar-Ar' Ar-Pd(II)(Ar')L2->Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Amide Bond Formation

Amide bond formation is a fundamental transformation in organic synthesis, often employed to couple an amine with a carboxylic acid. This compound can readily participate in these reactions to form a variety of amide derivatives.

Experimental Protocol: Synthesis of Amide Derivatives

A common method for amide bond formation involves the use of a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activator like 1-hydroxybenzotriazole (HOBt).

Reagent/ParameterQuantity/Condition
This compound1.0 mmol, 1.0 equiv
Carboxylic Acid1.1 mmol, 1.1 equiv
EDC·HCl1.2 mmol, 1.2 equiv
HOBt1.2 mmol, 1.2 equiv
Base (e.g., DIPEA)2.0 mmol, 2.0 equiv
Solvent (e.g., DMF or DCM)10 mL
TemperatureRoom Temperature
Reaction Time12-24 hours

Procedure:

  • Dissolve the carboxylic acid in the chosen solvent (DMF or DCM) in a round-bottom flask.

  • Add EDC·HCl and HOBt to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Add this compound to the reaction mixture, followed by the addition of DIPEA.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired amide.

Amide Formation Workflow:

Amide_Formation_Workflow cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling CarboxylicAcid Carboxylic Acid ActiveEster Active Ester Intermediate CarboxylicAcid->ActiveEster + Coupling Reagents CouplingReagents EDC, HOBt Aniline This compound ActiveEster->Aniline Nucleophilic Attack AmideProduct Amide Product Aniline->AmideProduct

References

Application Notes and Protocols for 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline as a versatile intermediate in organic synthesis, particularly in the development of biologically active molecules. This document includes synthetic protocols, quantitative data, and graphical representations of experimental workflows and relevant signaling pathways.

Introduction

This compound is a key building block in medicinal chemistry. The 1,2,4-oxadiazole moiety is a well-established bioisostere for amide and ester groups, offering improved metabolic stability and pharmacokinetic properties. The presence of the aniline functional group provides a convenient handle for further molecular elaboration, making it a valuable starting material for the synthesis of a diverse range of compounds, including potential anticancer and antimicrobial agents.[1][2][3] Derivatives of 1,2,4-oxadiazole have been shown to exhibit a wide spectrum of biological activities.[1][2]

Synthesis of this compound

The synthesis of the title compound can be achieved through a two-step process starting from 4-nitrobenzoyl chloride. The first step involves the formation of the 1,2,4-oxadiazole ring, followed by the reduction of the nitro group to an aniline.

Experimental Protocol: Synthesis of 3-Methyl-5-(4-nitrophenyl)-1,2,4-oxadiazole

A common method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the reaction of an amidoxime with an acylating agent.[4] In this protocol, N-hydroxyacetimidamide (acetamidoxime) is reacted with 4-nitrobenzoyl chloride.

Materials:

  • 4-Nitrobenzoyl chloride

  • N-hydroxyacetimidamide

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve N-hydroxyacetimidamide (1.0 eq) in dry DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.2 eq) to the solution.

  • Slowly add a solution of 4-nitrobenzoyl chloride (1.1 eq) in dry DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product, O-acylamidoxime, is then cyclized by heating in a suitable solvent (e.g., toluene or xylene) at reflux for 4-6 hours until TLC analysis indicates the completion of the reaction.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-methyl-5-(4-nitrophenyl)-1,2,4-oxadiazole.

Experimental Protocol: Reduction to this compound

The nitro group of 3-methyl-5-(4-nitrophenyl)-1,2,4-oxadiazole is reduced to the corresponding aniline using a standard reducing agent such as iron powder in acetic acid.[4]

Materials:

  • 3-Methyl-5-(4-nitrophenyl)-1,2,4-oxadiazole

  • Iron powder

  • Glacial acetic acid

  • Ethanol

  • Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, suspend 3-methyl-5-(4-nitrophenyl)-1,2,4-oxadiazole (1.0 eq) in a mixture of ethanol and water.

  • Add glacial acetic acid to the suspension.

  • Heat the mixture to reflux and add iron powder (3.0-5.0 eq) portion-wise.

  • Continue refluxing for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Wash the celite pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to remove the organic solvents.

  • Neutralize the aqueous residue with saturated aqueous NaHCO₃.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization to yield this compound.

Quantitative Data for Synthesis
CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)Spectroscopic Data
3-Methyl-5-(4-nitrophenyl)-1,2,4-oxadiazole C₉H₇N₃O₃205.1775-85128-130¹H NMR (CDCl₃, 400 MHz): δ 8.40 (d, J = 8.8 Hz, 2H), 8.25 (d, J = 8.8 Hz, 2H), 2.50 (s, 3H).
This compound C₉H₉N₃O175.1980-90145-147¹H NMR (CDCl₃, 400 MHz): δ 7.90 (d, J = 8.4 Hz, 2H), 6.75 (d, J = 8.4 Hz, 2H), 3.90 (s, 2H), 2.45 (s, 3H). ¹³C NMR (CDCl₃, 100 MHz): δ 176.0, 168.2, 150.0, 129.5, 115.0, 114.5, 11.5.

Application as an Intermediate: Synthesis of N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide

The aniline group of this compound can be readily acylated to form amides, which are common functionalities in drug candidates.

Experimental Protocol: Acylation of this compound

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in dry DCM in a round-bottom flask.

  • Add pyridine (1.2 eq) to the solution.

  • Cool the mixture to 0 °C and add acetic anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide.

Quantitative Data for N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide
CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)Spectroscopic Data
N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide C₁₁H₁₁N₃O₂217.2390-98210-212¹H NMR (DMSO-d₆, 400 MHz): δ 10.20 (s, 1H), 7.95 (d, J = 8.8 Hz, 2H), 7.70 (d, J = 8.8 Hz, 2H), 2.40 (s, 3H), 2.10 (s, 3H).[5]

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow from the synthesis of the intermediate to its application in the preparation of a derivative and subsequent biological evaluation.

G cluster_synthesis Synthesis of Intermediate cluster_derivatization Derivatization cluster_evaluation Biological Evaluation 4-Nitrobenzoyl_chloride 4-Nitrobenzoyl chloride Nitrophenyl_oxadiazole 3-Methyl-5-(4-nitrophenyl) -1,2,4-oxadiazole 4-Nitrobenzoyl_chloride->Nitrophenyl_oxadiazole  Acylation & Cyclization Acetamidoxime N-hydroxyacetimidamide Acetamidoxime->Nitrophenyl_oxadiazole  Acylation & Cyclization Aniline_intermediate This compound Nitrophenyl_oxadiazole->Aniline_intermediate  Reduction Amide_derivative N-(4-(3-methyl-1,2,4-oxadiazol -5-yl)phenyl)acetamide Aniline_intermediate->Amide_derivative  Acylation Acetic_anhydride Acetic anhydride Acetic_anhydride->Amide_derivative  Acylation Cell_Viability Cell Viability Assays (e.g., MTT) Amide_derivative->Cell_Viability Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot for Signaling Pathways) Cell_Viability->Mechanism_Studies Lead_Compound Lead Compound Identification Mechanism_Studies->Lead_Compound

Caption: General workflow for the synthesis and evaluation of bioactive compounds.

Relevant Signaling Pathway

Derivatives of 1,2,4-oxadiazole have been identified as potent anticancer agents that can modulate key signaling pathways involved in cell proliferation and survival, such as the EGFR/PI3K/Akt/mTOR pathway.[6][7] Inhibition of this pathway can lead to apoptosis in cancer cells.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor EGFR EGFR Growth_Factor->EGFR Binds PI3K PI3K EGFR->PI3K Activates Proliferation Cell Proliferation & Survival PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Converts PIP2 to Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates mTOR->Proliferation Oxadiazole_Derivative Oxadiazole Derivative (e.g., from 4-(3-Methyl-1,2,4-oxadiazol -5-yl)aniline) Oxadiazole_Derivative->EGFR Inhibits Apoptosis Apoptosis

Caption: Inhibition of the EGFR/PI3K/Akt/mTOR signaling pathway by oxadiazole derivatives.

References

Application Note: Mass Spectrometry Analysis of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the mass spectrometric analysis of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline and its derivatives. These compounds are of significant interest in medicinal chemistry and drug development. Mass spectrometry is a critical tool for their characterization, impurity profiling, and pharmacokinetic studies. This application note outlines protocols for sample preparation, liquid chromatography-mass spectrometry (LC-MS) analysis, and data interpretation, including a predicted fragmentation pathway for the parent compound.

Introduction

This compound is a heterocyclic compound featuring an aniline group attached to a methyl-substituted oxadiazole ring. This structural motif is found in various pharmacologically active molecules. Accurate and reliable analytical methods are essential for the successful development of drug candidates based on this scaffold. Mass spectrometry, particularly when coupled with liquid chromatography, offers the high sensitivity and selectivity required for qualitative and quantitative analysis of these compounds in complex matrices.[1][2] This note details the expected mass spectral behavior and provides a robust starting protocol for LC-MS/MS analysis.

Predicted Mass Spectral Data

Due to the limited availability of public experimental mass spectra for this compound, the following data is based on the analysis of its isomeric structure, 4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline, and general fragmentation patterns of 1,2,4-oxadiazoles and aromatic amines. The molecular formula for the target compound is C9H9N3O, with an exact mass of approximately 175.07 Da.

Table 1: Predicted m/z Values for Protonated this compound and its Major Fragments in ESI-MS/MS.
Ion DescriptionProposed FormulaCalculated m/z
[M+H]+[C9H10N3O]+176.08
Fragment 1[C8H8N2O]+148.06
Fragment 2[C7H6N]+104.05
Fragment 3[C2H3N2O]+71.02
Fragment 4[C2H3N]+41.03

Note: These m/z values are predicted and should be confirmed with experimental data.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality mass spectrometry data and preventing instrument contamination.

a) Stock Solution Preparation:

  • Weigh approximately 1 mg of this compound or its derivative.

  • Dissolve the compound in 1 mL of a suitable organic solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.

  • Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.

b) Working Solution for Direct Infusion:

  • Take 10 µL of the 1 mg/mL stock solution.

  • Dilute with 990 µL of 50:50 acetonitrile:water containing 0.1% formic acid to a final concentration of 10 µg/mL. Formic acid is added to promote protonation in positive ion mode.

c) Working Solution for LC-MS Analysis:

  • Further dilute the 10 µg/mL working solution to a concentration range suitable for the instrument's sensitivity, typically in the low ng/mL to mid µg/mL range.

  • Filter the final solution through a 0.22 µm syringe filter before placing it in an autosampler vial to remove any particulates.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method

This protocol is a starting point and should be optimized for specific derivatives and matrices.

a) LC Conditions:

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: Hold at 95% B

    • 10-10.1 min: 95% to 5% B

    • 10.1-12 min: Hold at 5% B (re-equilibration).

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

b) MS Conditions (Positive Electrospray Ionization - ESI+):

  • Ionization Mode: ESI+.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 600 L/hr.

  • Scan Mode: Full Scan (m/z 50-500) for initial analysis and product ion scan for fragmentation analysis.

  • Collision Energy: Ramped from 10-40 eV to observe fragmentation patterns.

Visualizations

Experimental Workflow

G LC-MS/MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Stock 1. Prepare Stock Solution (1 mg/mL in MeOH) Working 2. Prepare Working Solution (e.g., 10 µg/mL) Stock->Working Filter 3. Filter Sample (0.22 µm filter) Working->Filter LC 4. LC Separation (C18 Column) Filter->LC Inject MS 5. MS Detection (ESI+) LC->MS MSMS 6. MS/MS Fragmentation MS->MSMS Process 7. Data Acquisition & Processing MSMS->Process Identify 8. Compound Identification Process->Identify Quantify 9. Quantification Identify->Quantify

Caption: A general workflow for the analysis of small molecules by LC-MS/MS.

Predicted Fragmentation Pathway

The fragmentation of the protonated molecule [M+H]+ is predicted to occur primarily through cleavage of the oxadiazole ring, which is a common pathway for this heterocyclic system.

G Predicted ESI+ Fragmentation of this compound cluster_frags Primary Fragments cluster_frags2 Secondary Fragment parent [M+H]+ m/z = 176.08 [C9H10N3O]+ frag1 Fragment 1 m/z = 148.06 [C8H8N2O]+ parent->frag1 - C2H2 frag2 Fragment 2 m/z = 104.05 [C7H6N]+ parent->frag2 - C2H4N2O frag3 Fragment 3 m/z = 71.02 [C2H3N2O]+ parent->frag3 - C7H7N frag4 Fragment 4 m/z = 41.03 [C2H3N]+ frag3->frag4 - CO

Caption: Predicted fragmentation pathway for protonated this compound.

Conclusion

The protocols and data presented in this application note provide a comprehensive starting point for the mass spectrometric analysis of this compound and its derivatives. The detailed LC-MS/MS method, coupled with the predicted fragmentation data, will aid researchers in the identification, characterization, and quantification of these important pharmaceutical compounds. Method optimization will be necessary depending on the specific analogue and sample matrix.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline. Our goal is to help you improve your reaction yield and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent methods for synthesizing this compound and its analogs involve the cyclization of an O-acylamidoxime intermediate. This intermediate is typically formed from the reaction of an amidoxime with a carboxylic acid derivative. One common approach starts with 4-nitrobenzoyl chloride, which is converted to the corresponding amidoxime, followed by acylation and cyclization, and finally, reduction of the nitro group to an aniline.[1] A one-pot synthesis has also been described, where 4-aminobenzoic acid is activated and reacted with an amidoxime, followed by in-situ cyclodehydration at elevated temperatures.

Q2: My reaction yield is consistently low. What are the primary factors affecting the yield?

A2: Low yields in the synthesis of 1,2,4-oxadiazoles, including this compound, can be attributed to several factors. A major contributor is the cleavage of the O-acylamidoxime intermediate, especially in the presence of water or protic solvents.[2][3] Other factors include incomplete cyclodehydration, harsh reaction conditions (e.g., excessively high temperatures or strong acids/bases) leading to product decomposition, and the presence of incompatible functional groups on your starting materials.[2] For instance, unprotected hydroxyl or amino groups on the carboxylic acid ester can hinder the desired reaction.

Q3: I am observing a significant amount of a by-product with a mass corresponding to the amidoxime starting material. What is happening?

A3: This observation strongly suggests the cleavage of the O-acylamidoxime intermediate back to the starting amidoxime. This is a common side reaction, particularly under aqueous or protic conditions, or with prolonged heating.[2][3] To mitigate this, ensure anhydrous reaction conditions, minimize reaction time and temperature for the cyclization step, and use a non-nucleophilic base if one is required.

Q4: My final product seems to be an isomer of the target molecule. What could be the cause?

A4: You may be observing a product of the Boulton-Katritzky rearrangement. This thermal or acid-catalyzed rearrangement can occur in 3,5-disubstituted 1,2,4-oxadiazoles, leading to the formation of more stable heterocyclic isomers.[3] To avoid this, it is recommended to use neutral, anhydrous conditions for your reaction workup and purification. Storing the final compound in a dry environment is also advisable.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis of this compound.

Problem 1: Low or No Product Formation
Possible Cause Recommended Solution
Inefficient Cyclization of O-Acylamidoxime For thermally induced cyclization, ensure the temperature is high enough (refluxing in a high-boiling solvent like toluene or xylene may be necessary). For base-mediated cyclization, consider using a strong, non-nucleophilic base such as tetrabutylammonium fluoride (TBAF) in an anhydrous solvent like THF.[1] Superbase systems like NaOH/DMSO can also facilitate cyclization at room temperature.
Incompatible Functional Groups The presence of unprotected amino or hydroxyl groups on the carboxylic acid or its derivative can interfere with the reaction. Consider protecting these groups before proceeding with the synthesis.
Poor Solvent Choice The choice of solvent is critical. Aprotic solvents such as DMF, THF, DCM, and acetonitrile generally provide better results for base-catalyzed cyclizations. Protic solvents like water and methanol should be avoided as they can promote the cleavage of the O-acylamidoxime intermediate.[2]
Starting Material Quality Ensure the purity of your starting materials, especially the amidoxime and the carboxylic acid derivative. Impurities can lead to side reactions and lower yields.
Problem 2: Formation of Significant By-products
Observed By-product Probable Cause Recommended Solution
Amidoxime and Nitrile Cleavage of the O-acylamidoxime intermediate.Use strictly anhydrous conditions. Minimize reaction time and temperature for the cyclodehydration step. If a base is used, opt for a non-nucleophilic one.[2][3]
Isomeric Heterocycle Boulton-Katritzky rearrangement.Perform the workup and purification under neutral and anhydrous conditions. Avoid high temperatures and acidic conditions during these steps.[3]
1,2,4-Oxadiazin-5-one Reaction of the amidoxime with certain reagents like maleic or fumaric esters.Ensure you are using the correct acylating agent for the desired 1,2,4-oxadiazole ring formation.

Data Presentation

The following table summarizes reaction conditions and yields for the synthesis of 4-(aryl-1,2,4-oxadiazol-5-yl)aniline analogs, which can serve as a reference for optimizing your synthesis of this compound.

Aryl Group (R) Acylating Agent Base/Catalyst Solvent Temperature (°C) Time (h) Yield (%)
4-NitrophenylAcetic AnhydridePyridineDioxaneReflux4~75
4-AminophenylN,N'-Carbonyldiimidazole (CDI)-DMF120459[4]
4-NitrophenylAcetyl ChlorideTetrabutylammonium fluoride (TBAF)THF20--
4-NitrophenylIron/Acetic Acid (for reduction)-Ethanol/WaterReflux5High

Experimental Protocols

Protocol 1: Two-Step Synthesis via Nitro Intermediate

This protocol outlines a common route for the synthesis of this compound starting from 4-nitrobenzonitrile.

Step 1: Synthesis of 5-(4-Nitrophenyl)-3-methyl-1,2,4-oxadiazole

  • Amidoxime Formation: To a solution of 4-nitrobenzonitrile in ethanol, add hydroxylamine and a non-nucleophilic base such as N,N-diisopropylethylamine. Heat the mixture at 90°C for 1 hour to form N'-hydroxy-4-nitrobenzimidamide.

  • Acylation and Cyclization: The crude amidoxime is then reacted with acetic anhydride or acetyl chloride. The subsequent cyclization to form the 1,2,4-oxadiazole ring can be achieved by heating in a suitable solvent like toluene or by using a base such as tetrabutylammonium fluoride in THF at room temperature.

Step 2: Reduction of the Nitro Group

  • To a solution of 5-(4-nitrophenyl)-3-methyl-1,2,4-oxadiazole in a mixture of ethanol and water, add iron powder and acetic acid.

  • Reflux the mixture for 5 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture and filter off the iron residues.

  • Neutralize the filtrate and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography or recrystallization.

Visualizing the Process

Synthetic Pathway

Synthesis_Pathway 4-Nitrobenzonitrile 4-Nitrobenzonitrile N'-Hydroxy-4-nitrobenzimidamide N'-Hydroxy-4-nitrobenzimidamide 4-Nitrobenzonitrile->N'-Hydroxy-4-nitrobenzimidamide Hydroxylamine, Base O-Acetyl-N'-hydroxy-4-nitrobenzimidamide O-Acetyl-N'-hydroxy-4-nitrobenzimidamide N'-Hydroxy-4-nitrobenzimidamide->O-Acetyl-N'-hydroxy-4-nitrobenzimidamide Acetic Anhydride 5-(4-Nitrophenyl)-3-methyl-1,2,4-oxadiazole 5-(4-Nitrophenyl)-3-methyl-1,2,4-oxadiazole O-Acetyl-N'-hydroxy-4-nitrobenzimidamide->5-(4-Nitrophenyl)-3-methyl-1,2,4-oxadiazole Heat or Base This compound This compound 5-(4-Nitrophenyl)-3-methyl-1,2,4-oxadiazole->this compound Fe, Acetic Acid

Caption: General synthetic route for this compound.

Troubleshooting Workflow

Troubleshooting_Workflow decision decision problem problem decision->problem Yes Analyze By-products Analyze By-products decision->Analyze By-products No start start start->decision Low or No Product? solution solution Check Cyclization Conditions Check Cyclization Conditions problem->Check Cyclization Conditions Inefficient Cyclization? Check Starting Materials Check Starting Materials Check Cyclization Conditions->Check Starting Materials Conditions OK? Consider Protecting Groups Consider Protecting Groups Check Starting Materials->Consider Protecting Groups Materials Pure? Consider Protecting Groups->solution Protected? Amidoxime Cleavage? Amidoxime Cleavage? Analyze By-products->Amidoxime Cleavage? Use Anhydrous Conditions Use Anhydrous Conditions Amidoxime Cleavage?->Use Anhydrous Conditions Yes Rearrangement Product? Rearrangement Product? Amidoxime Cleavage?->Rearrangement Product? No Use Anhydrous Conditions->solution Neutral Workup Neutral Workup Rearrangement Product?->Neutral Workup Yes Other Impurities Other Impurities Rearrangement Product?->Other Impurities No Neutral Workup->solution

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Purification of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: Based on typical synthetic routes for similar compounds, which often involve the reduction of a nitro precursor, common impurities may include:

  • Unreacted Starting Materials: Such as 4-nitroaniline or N'-hydroxyacetimidamide.

  • Intermediates: For instance, the nitro-analogue, 5-(4-nitrophenyl)-3-methyl-1,2,4-oxadiazole. Incomplete reduction is a frequent source of this impurity.[1]

  • By-products: Arising from side reactions, these can include polymeric materials or products from the degradation of reagents.[2]

  • Residual Solvents: Solvents used in the reaction or work-up, like ethanol, ethyl acetate, or toluene.[2]

  • Catalyst Residues: If catalytic hydrogenation is used for the nitro reduction (e.g., Palladium on carbon), trace metals may be present.

Q2: My purified product has a persistent yellow or brownish color. How can I remove it?

A2: Colored impurities are often due to oxidation of the aniline group or residual nitro-aromatic compounds.[2] Here are some troubleshooting steps:

  • Activated Charcoal Treatment: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal. Boil the solution for a few minutes, then perform a hot filtration to remove the charcoal, which adsorbs many colored impurities.[3]

  • Chemical Treatment: Washing an organic solution of the product with a mild reducing agent solution (e.g., sodium bisulfite) can sometimes help to remove certain colored oxidation by-products.

  • Chromatography: If recrystallization and charcoal treatment are ineffective, column chromatography is a more robust method for separating these types of impurities.

Q3: I am experiencing low recovery after recrystallization. What are the likely causes and how can I improve the yield?

A3: Low recovery is a common issue in recrystallization.[3] Potential causes and solutions include:

  • Using too much solvent: This keeps a significant amount of the product dissolved in the mother liquor even after cooling. To resolve this, use the minimum amount of hot solvent necessary to fully dissolve the crude material.[3]

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.[4]

  • Improper solvent selection: The ideal solvent should have high solubility for the compound at elevated temperatures and low solubility at room temperature.[5][6] It is crucial to perform small-scale solvent screening to find the optimal solvent or solvent mixture.

Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This can happen if the solution is too saturated or if the boiling point of the solvent is higher than the melting point of the solute.[3] To address this:

  • Add more hot solvent: Re-heat the solution and add more of the hot solvent until the oil dissolves completely, then allow it to cool slowly.

  • Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the liquid-air interface. This creates nucleation sites that can initiate crystallization.[3]

  • Add a seed crystal: If available, adding a small crystal of the pure compound can induce crystallization.[3]

  • Change the solvent system: Consider using a different solvent or a mixed solvent system.

Q5: During column chromatography, my desired compound is co-eluting with an impurity. How can I improve the separation?

A5: Co-elution suggests that the polarity of the compound and the impurity are very similar in the chosen solvent system. To improve separation:

  • Adjust the solvent polarity: Try a shallower solvent gradient (if using gradient elution) or a less polar mobile phase for normal-phase chromatography. Small changes in the solvent mixture ratio can have a significant impact.

  • Change the solvent system: Sometimes, changing one of the solvents in the mobile phase (e.g., switching from ethyl acetate/hexane to dichloromethane/methanol) can alter the selectivity and improve separation.

  • Use a different stationary phase: If changing the mobile phase is not effective, consider using a different type of silica gel or a different stationary phase altogether (e.g., alumina).

Data on Purification of this compound

The following table summarizes typical purity results obtained from different purification techniques. The initial crude product is assumed to have a purity of 85%, with the primary impurity being the nitro-analogue.

Purification MethodPurity of Crude Material (%)Purity after 1st Pass (%)Purity after 2nd Pass (%)Typical Recovery (%)
Recrystallization (Ethanol)85.097.599.270-80
Recrystallization (EtOAc/Hexane)85.098.099.565-75
Column Chromatography85.099.8N/A85-95

Note: These are representative values and actual results may vary depending on the specific nature and quantity of impurities.

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (Ethanol)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol and heat the mixture to boiling with stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.[5]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for 2-5 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.[5]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Flash Column Chromatography
  • Stationary Phase: Silica gel (60 Å, 40-63 µm particle size).

  • Mobile Phase (Eluent): A mixture of ethyl acetate and hexane. A typical starting point is a 20:80 (v/v) mixture of ethyl acetate in hexane. The polarity can be gradually increased as needed.

  • Preparation of the Column: Pack a glass column with a slurry of silica gel in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Begin elution with the starting mobile phase, collecting fractions. Gradually increase the polarity of the eluent (e.g., to 30% ethyl acetate, then 40%) to elute the desired compound.

  • Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.[7]

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_synthesis Synthesis & Work-up cluster_purification Purification cluster_analysis Analysis & Final Product Crude Crude Product (with impurities) Recrystallization Recrystallization Crude->Recrystallization Initial attempt Chromatography Column Chromatography Crude->Chromatography For difficult separations Analysis Purity Check (HPLC, NMR) Recrystallization->Analysis Chromatography->Analysis Analysis->Recrystallization If further purification needed Pure Pure Product (>99%) Analysis->Pure If purity is high Troubleshooting_Tree Start Low Purity after Recrystallization CheckColor Is the product colored? Start->CheckColor CheckYield Was the recovery very low? CheckColor->CheckYield No Charcoal Use Activated Charcoal CheckColor->Charcoal Yes Solvent Re-evaluate Solvent Choice CheckYield->Solvent No TooMuchSolvent Used too much solvent? CheckYield->TooMuchSolvent Yes Charcoal->CheckYield Column Proceed to Column Chromatography Solvent->Column If still impure TooMuchSolvent->Solvent No UseLess Use minimum hot solvent TooMuchSolvent->UseLess Yes UseLess->Solvent

References

Technical Support Center: Synthesis of 1,2,4-Oxadiazoles from Amidoximes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,4-oxadiazoles from amidoximes.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 1,2,4-oxadiazoles, offering potential causes and solutions.

Issue 1: Low or No Yield of the Desired 1,2,4-Oxadiazole

  • Symptom: Analysis of the crude reaction mixture by techniques such as TLC, LC-MS, or NMR shows a low conversion of starting materials or the O-acyl amidoxime intermediate to the final 1,2,4-oxadiazole product.

  • Probable Cause & Solution:

    • Insufficiently Forcing Cyclization Conditions: The energy barrier for the cyclodehydration of the O-acyl amidoxime intermediate may not be overcome.

      • Solution: Increase the reaction temperature. If refluxing in a solvent like toluene is ineffective, consider switching to a higher-boiling solvent such as xylene. Alternatively, microwave irradiation can be a highly effective method to promote cyclization, often leading to significantly reduced reaction times and improved yields.[1]

    • Incomplete Acylation of the Amidoxime: The initial acylation of the amidoxime may be inefficient, leading to a low concentration of the necessary O-acyl amidoxime intermediate.

      • Solution: Ensure the use of an appropriate coupling agent and base. For carboxylic acid couplings, reagents like HBTU in combination with a non-nucleophilic base such as DIEA or PS-BEMP can be effective.[2] When using acyl chlorides, the reaction is often performed in the presence of a base like pyridine or potassium carbonate.[1][3]

    • Incompatible Functional Groups: The presence of unprotected hydroxyl (-OH) or amino (-NH2) groups on the carboxylic acid or amidoxime can interfere with the reaction.

      • Solution: Protect these functional groups prior to the coupling and cyclization steps.

    • Poor Choice of Solvent: Protic solvents like water or methanol can be unsuitable for base-catalyzed cyclizations, as they can promote hydrolysis of the intermediate.[1]

      • Solution: Employ aprotic solvents such as DMF, THF, DCM, or MeCN for base-catalyzed reactions.[1]

Issue 2: Presence of a Major Side Product with a Mass Corresponding to the Hydrolyzed O-Acyl Amidoxime

  • Symptom: A significant peak in the LC-MS analysis corresponds to the mass of the amidoxime starting material plus the mass of the acyl group, indicating the formation of the O-acyl amidoxime intermediate without subsequent cyclization, or its hydrolysis back to the amidoxime.

  • Probable Cause & Solution:

    • Cleavage of the O-Acyl Amidoxime: This is a common side reaction, particularly in the presence of water or protic solvents, or upon prolonged heating.[1]

      • Solution: Minimize the reaction time and temperature for the cyclodehydration step whenever possible. If a base is used, ensure anhydrous conditions are maintained.[1]

Issue 3: Identification of an Isomeric Side Product

  • Symptom: NMR and MS data suggest the formation of an oxadiazole isomer (e.g., 1,3,4-oxadiazole) or another heterocyclic system.

  • Probable Cause & Solution:

    • Boulton-Katritzky Rearrangement (BKR): 3,5-disubstituted 1,2,4-oxadiazoles, particularly those with a saturated side chain, can undergo a thermal rearrangement to form other heterocycles.[1][4] This rearrangement can be facilitated by heat, acid, or moisture.[1]

      • Solution: Use neutral and anhydrous conditions for the reaction workup and purification. Avoid acidic workups if this side product is observed and ensure the final compound is stored in a dry environment.[1]

    • Formation of 1,3,4-Oxadiazole: Under certain photochemical conditions, some 1,2,4-oxadiazoles can rearrange to the 1,3,4-isomer.[4]

      • Solution: If using photochemical methods, carefully control the irradiation wavelength and reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the synthesis of 1,2,4-oxadiazoles from amidoximes?

A1: The most prevalent side reactions include the cleavage of the O-acyl amidoxime intermediate back to the amidoxime, and the Boulton-Katritzky rearrangement of the 1,2,4-oxadiazole product to a more stable heterocyclic isomer.[1][4]

Q2: My final product seems to be rearranging over time or during purification. What could be happening?

A2: Your 1,2,4-oxadiazole may be undergoing a Boulton-Katritzky rearrangement, especially if it is a 3,5-disubstituted derivative with a saturated side chain. This rearrangement can be triggered by heat, acid, or even moisture.[1] To minimize this, use neutral, anhydrous conditions for your workup and purification, and store the compound in a dry environment.[1]

Q3: Can I use microwave irradiation to improve my synthesis?

A3: Yes, microwave-assisted synthesis is a powerful technique for the synthesis of 1,2,4-oxadiazoles. It can dramatically reduce reaction times, improve yields, and simplify experimental procedures compared to conventional heating methods.[5] Microwave irradiation is particularly effective for the cyclodehydration step.[1]

Q4: How does the choice of base affect the reaction?

A4: The choice of base is critical, especially in base-mediated cyclizations. Strong, non-nucleophilic bases are generally preferred. Tetrabutylammonium fluoride (TBAF) in dry THF is a common and effective choice.[6] Superbase systems like NaOH/DMSO or KOH/DMSO can also promote cyclization at room temperature.[6] The selection of the base can influence reaction rates and the formation of side products.

Data Presentation

Table 1: Effect of Coupling Agents and Bases on the Yield of 1,2,4-Oxadiazoles from Amidoximes and Carboxylic Acids.

Coupling AgentBaseSolventTemperature (°C)Time (h)Yield (%)
HBTUPS-BEMPAcetonitrile160 (MW)0.25Near Quantitative
PS-CarbodiimideHOBtAcetonitrile150 (MW)0.25>85%
T3PTEAEthyl Acetate~800.5 - 687 - 97%
Vilsmeier ReagentEt3NCH2Cl2Room Temp361 - 93%
NoneNaOHDMSORoom Temp4 - 2411 - 90%

Data adapted from multiple sources for comparative purposes.[2][7] "Near Quantitative" indicates a conversion of almost 100% as observed by the authors.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles [1][5]

  • Reagent Preparation: In a microwave-safe reaction vessel equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 - 1.2 eq) and a suitable coupling agent (e.g., HBTU, 1.1 eq) in an anhydrous solvent (e.g., acetonitrile).

  • Activation: Add a non-nucleophilic base (e.g., DIEA, 2.0 - 3.0 eq) to the mixture and stir for 5 minutes at room temperature to activate the carboxylic acid.

  • Amidoxime Addition: Add the amidoxime (1.0 eq) to the reaction mixture.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a specified temperature (typically 120-160 °C) for a designated time (usually 10-30 minutes).

  • Workup and Purification: After cooling, the reaction mixture is typically subjected to an appropriate workup procedure, which may include filtration to remove any solid reagents, followed by solvent evaporation. The crude product is then purified by column chromatography or recrystallization.

Protocol 2: Base-Mediated One-Pot Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles in a Superbase Medium [3]

  • Reaction Setup: To a suspension of powdered sodium hydroxide (2.0 eq) in DMSO, add the substituted amidoxime (1.0 eq) and the substituted carboxylic acid methyl or ethyl ester (1.2 eq).

  • Reaction: Stir the reaction mixture vigorously at room temperature for 4-24 hours. Monitor the reaction progress by TLC.

  • Workup: Upon completion, pour the reaction mixture into cold water.

  • Isolation: If a precipitate forms, collect it by filtration, wash with water, and dry. If no precipitate forms, extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography to yield the desired 3,5-disubstituted-1,2,4-oxadiazole.

Visualizations

Side_Reactions_in_1_2_4_Oxadiazole_Synthesis Amidoxime Amidoxime O_Acyl_Amidoxime O-Acyl Amidoxime Intermediate Amidoxime->O_Acyl_Amidoxime Acylation Carboxylic_Acid Carboxylic Acid / Acyl Halide Carboxylic_Acid->O_Acyl_Amidoxime Oxadiazole 1,2,4-Oxadiazole (Desired Product) O_Acyl_Amidoxime->Oxadiazole Cyclodehydration (Heat / Base / MW) Cleavage_Product Amidoxime (Cleavage Product) O_Acyl_Amidoxime->Cleavage_Product Side Reaction: Cleavage (H₂O, Heat) BKR_Product Rearranged Heterocycle (BKR Product) Oxadiazole->BKR_Product Side Reaction: Boulton-Katritzky Rearrangement (Heat, Acid, Moisture)

Caption: Synthetic pathway to 1,2,4-oxadiazoles and major side reactions.

References

Technical Support Center: Optimizing N-acylation of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the N-acylation of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the N-acylation of this compound in a question-and-answer format.

Question 1: My N-acylation reaction is resulting in a low yield. What are the potential causes and how can I improve it?

Answer: Low yields in the N-acylation of this compound can be attributed to several factors, primarily the electron-withdrawing nature of the 3-methyl-1,2,4-oxadiazol-5-yl group, which reduces the nucleophilicity of the aniline nitrogen.

Potential Causes and Solutions:

  • Insufficiently Reactive Acylating Agent: The electron-deficient nature of the aniline may require a more potent acylating agent than an acid anhydride.

    • Solution: Switch to a more reactive acylating agent like an acyl chloride. Acyl chlorides are generally more electrophilic and effective for less reactive anilines.[1]

  • Inadequate Base or Catalyst: A standard base may not be sufficient to activate the aniline or neutralize the acid byproduct effectively.

    • Solution: Employ a stronger base or a nucleophilic catalyst.

      • Use a stronger, non-nucleophilic base like sodium hydride (NaH) to deprotonate the aniline, thereby increasing its nucleophilicity.[1][2]

      • Incorporate a catalyst such as 4-(Dimethylaminopyridine) (DMAP), which reacts with the acylating agent to form a highly reactive intermediate.[1]

  • Unfavorable Reaction Conditions: Suboptimal temperature or solvent can hinder the reaction rate.

    • Solution:

      • Increase the reaction temperature. Higher temperatures can help overcome the activation energy barrier for this challenging acylation.[1]

      • Choose an appropriate solvent that ensures the solubility of all reactants. Aprotic solvents like THF, DMF, or toluene are often good choices.[2]

  • Poor Solubility of the Starting Material: If the aniline derivative is not fully dissolved, the reaction will be slow and incomplete.[1]

    • Solution: Select a solvent in which the this compound has good solubility at the reaction temperature.

Question 2: I am observing the formation of side products in my reaction mixture. How can I minimize them?

Answer: The primary side product of concern in N-acylation is diacylation, where the acyl group adds twice to the nitrogen atom.

Potential Side Products and Mitigation Strategies:

  • Diacylation: This can occur if the reaction conditions are too harsh or if there is a large excess of the acylating agent.[3]

    • Solution:

      • Carefully control the stoichiometry of the acylating agent, aiming for a 1:1 to 1.1:1 molar ratio relative to the aniline.[3]

      • Add the acylating agent slowly or dropwise to the reaction mixture to avoid a localized high concentration.[1]

      • Consider running the reaction at a lower temperature to favor mono-acylation.[3]

Question 3: How can I effectively purify the N-acylated product?

Answer: Purification can be challenging due to the presence of unreacted starting materials, the catalyst, and any side products.[1]

Purification Methods:

  • Aqueous Workup: A standard aqueous workup is crucial to remove water-soluble impurities.

    • Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any unreacted aniline and basic catalysts like DMAP.

    • Follow with a wash using a dilute base (e.g., saturated sodium bicarbonate solution) to remove any acidic byproducts.

    • A final wash with brine will help to remove residual water before drying the organic layer.[1]

  • Crystallization: If the product is a solid, recrystallization is often the most effective method for achieving high purity.[1]

  • Column Chromatography: For non-crystalline products or to separate impurities with similar polarity, column chromatography on silica gel is a standard and effective technique. A solvent system with increasing polarity, such as a hexane/ethyl acetate gradient, is typically employed.[1]

Frequently Asked Questions (FAQs)

Q1: Should I use an acyl chloride or an acid anhydride for the acylation of this compound?

For an electron-deficient aniline like this compound, an acyl chloride is generally the preferred acylating agent due to its higher reactivity compared to an acid anhydride.[1]

Q2: What is the role of DMAP in this N-acylation reaction?

4-(Dimethylaminopyridine) (DMAP) acts as a nucleophilic catalyst. It reacts with the acylating agent (e.g., acyl chloride or anhydride) to form a highly reactive N-acylpyridinium intermediate, which is a more potent acylating species and can more readily acylate the weakly nucleophilic aniline.[1]

Q3: What are some suitable solvents for this reaction?

Aprotic solvents are generally preferred. Tetrahydrofuran (THF), dimethylformamide (DMF), acetonitrile, and toluene are common choices. The selection should be based on the solubility of the reactants and the desired reaction temperature.

Q4: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting aniline, you can observe the consumption of the starting material and the formation of the product.

Experimental Protocols

Protocol 1: N-Acylation using Acyl Chloride and a Base in an Aprotic Solvent

  • Dissolve this compound (1.0 eq) and a suitable base (e.g., triethylamine or diisopropylethylamine, 1.2 eq) in an anhydrous aprotic solvent (e.g., THF or DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[1]

Protocol 2: N-Acylation using a Strong Base (NaH)

  • To a stirred suspension of sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen gas evolution ceases.

  • Cool the reaction mixture back to 0 °C.

  • Add the acyl chloride (1.1 eq) dropwise.

  • Let the reaction warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Carefully quench the reaction at 0 °C by the slow addition of water.

  • Extract the product with an organic solvent and perform an aqueous workup as described in Protocol 1.

  • Purify the crude product.[1]

Data Presentation

Table 1: Comparison of Reaction Conditions for N-Acylation of Anilines

EntryAcylating AgentBase/CatalystSolventTemperature (°C)Time (h)Yield (%)
1Acetic AnhydridePyridineDCMRT12Low
2Acetyl ChlorideTriethylamineTHFRT4Moderate
3Acetyl ChlorideNaHTHFRT2High
4Acetyl ChlorideDMAP (cat.)DCMRT6Moderate-High

Note: The yields are generalized and will vary depending on the specific acylating agent and substrate.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start dissolve Dissolve Aniline and Base in Solvent start->dissolve cool Cool to 0 °C dissolve->cool add_acyl Add Acyl Chloride Dropwise cool->add_acyl react Stir at RT (Monitor by TLC) add_acyl->react quench Quench with Water react->quench extract Extract with Organic Solvent quench->extract wash Aqueous Wash extract->wash dry Dry and Concentrate wash->dry purify Purify (Chromatography or Recrystallization) dry->purify product Final Product purify->product

Caption: General experimental workflow for N-acylation.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield cause1 Low Reactivity of Acylating Agent issue->cause1 cause2 Weak Base/ No Catalyst issue->cause2 cause3 Unfavorable Conditions issue->cause3 sol1 Use Acyl Chloride cause1->sol1 sol2 Use Stronger Base (NaH) or Catalyst (DMAP) cause2->sol2 sol3 Increase Temperature cause3->sol3

Caption: Troubleshooting logic for low reaction yield.

References

Overcoming solubility issues of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline, focusing on overcoming common solubility challenges in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a molecule combining a polar aniline group with a heterocyclic 1,2,4-oxadiazole ring. This structure suggests that it will be more soluble in polar organic solvents than in non-polar ones. The aniline moiety can act as a hydrogen bond donor and acceptor, while the nitrogen and oxygen atoms in the oxadiazole ring are hydrogen bond acceptors. Therefore, solvents capable of hydrogen bonding are likely to be effective.

Q2: Which organic solvents are predicted to be most effective for dissolving this compound?

A2: Based on its structure, the compound is expected to have good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and polar protic solvents like ethanol and methanol. Halogenated solvents such as dichloromethane (DCM) and chloroform may also be effective. Non-polar solvents like hexane and toluene are expected to be poor solvents.

Q3: How does pH affect the solubility of this compound?

A3: The aniline group is basic and can be protonated in acidic conditions to form an anilinium salt. These salts are generally much more soluble in aqueous and polar protic solvents.[1] Therefore, adding a small amount of a suitable acid may significantly increase the solubility of this compound in protic solvents.

Q4: Are there any known safety hazards associated with this compound?

A4: According to available safety information for the regioisomer 4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline, hazards may include being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[2] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, and to work in a well-ventilated area.

Troubleshooting Guide: Solubility Issues

This guide addresses common problems encountered when trying to dissolve this compound.

Problem 1: The compound is not dissolving in the chosen solvent at room temperature.
Possible Cause Troubleshooting Step
Insufficient Solvent Polarity The chosen solvent may not be polar enough. Consult the Estimated Solubility Table below and select a more polar solvent.
Low Dissolution Rate The dissolution process may be slow. Try gently heating the mixture while stirring. Be cautious not to exceed the boiling point of the solvent or degrade the compound.
Supersaturation and Precipitation The solution may have become supersaturated and then precipitated. Try adding a small amount of additional solvent and observe if the solid redissolves.
Compound Purity Impurities in the compound can affect its solubility. If possible, verify the purity of your sample and consider repurification if necessary.
Problem 2: The compound dissolves upon heating but precipitates upon cooling.
Possible Cause Troubleshooting Step
Temperature-Dependent Solubility The compound has a significantly higher solubility at elevated temperatures. This is common for many organic compounds.
Solution Instability The supersaturated solution is not stable at room temperature. To maintain the compound in solution, either keep the solution at an elevated temperature (if experimentally feasible) or consider using a co-solvent system.
Problem 3: The compound's solubility is still too low for the intended application, even in polar solvents.
Possible Cause Troubleshooting Step
Intrinsic Low Solubility The compound may have inherently low solubility in common organic solvents.
Need for Formulation Strategy For applications requiring higher concentrations, advanced formulation strategies may be necessary. Consider creating a co-solvent system by mixing a good solvent (e.g., DMSO) with a less effective but tolerable co-solvent. Another approach is to prepare a solid dispersion by dissolving the compound and a polymer carrier in a common solvent and then removing the solvent.

Data Presentation

Estimated Solubility of this compound in Common Organic Solvents

The following table provides an estimated qualitative and quantitative solubility profile based on the chemical structure and data from similar compounds. These values should be confirmed experimentally.

Solvent Solvent Class Predicted Qualitative Solubility Estimated Solubility Range (mg/mL)
Dimethyl Sulfoxide (DMSO)Polar AproticHigh> 50
Dimethylformamide (DMF)Polar AproticHigh> 50
MethanolPolar ProticModerate to High10 - 50
EthanolPolar ProticModerate5 - 20
AcetonePolar AproticModerate5 - 15
AcetonitrilePolar AproticModerate5 - 15
Dichloromethane (DCM)HalogenatedModerate5 - 10
ChloroformHalogenatedModerate5 - 10
Ethyl AcetateEsterLow to Moderate1 - 5
TolueneAromatic HydrocarbonLow< 1
HexaneAliphatic HydrocarbonVery Low< 0.1
WaterAqueousVery Low< 0.1

Note: The solubility of a related compound, 3-(5-amino-1,2,4-oxadiazol-3-yl)-4-nitro-1,2,5-oxadiazole, was found to be highest in acetone, followed by ethyl acetate, ethanol, and water, with solubility increasing with temperature.[3]

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol determines the thermodynamic solubility of a compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Selected organic solvents (analytical grade)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Procedure:

  • Add an excess amount of this compound to a glass vial.

  • Add a known volume of the selected solvent to the vial.

  • Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C).

  • Shake the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After shaking, allow the vial to stand undisturbed for at least 2 hours to allow undissolved solid to settle.

  • Carefully withdraw a sample from the supernatant using a syringe and filter it through a syringe filter into a clean vial.

  • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the HPLC method.

  • Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound.

  • Calculate the solubility in mg/mL or mol/L.

Mandatory Visualization

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a new chemical entity like this compound.

G compound Compound Selection (this compound) saturate Prepare Saturated Solution (Add excess compound to solvent) compound->saturate solvent Solvent Selection (e.g., DMSO, Ethanol, etc.) solvent->saturate temp Temperature Selection (e.g., 25°C) equilibrate Equilibration (Shake for 24-48h) temp->equilibrate saturate->equilibrate separate Phase Separation (Centrifuge/Settle) equilibrate->separate sample Sample & Filter Supernatant separate->sample dilute Dilute Sample sample->dilute hplc HPLC Analysis dilute->hplc calculate Calculate Concentration (Solubility) hplc->calculate

Caption: Workflow for determining the equilibrium solubility of a compound.

References

Stability studies of the 1,2,4-oxadiazole ring under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the stability of the 1,2,4-oxadiazole ring under various pH conditions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of stability data to assist in your research and development endeavors.

Troubleshooting Guides & FAQs

This section addresses common issues and questions encountered during the pH stability assessment of 1,2,4-oxadiazole-containing compounds.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of the 1,2,4-oxadiazole ring at different pH values?

A1: The 1,2,4-oxadiazole ring is generally most stable in a slightly acidic to neutral pH range, typically between pH 3 and 5.[1][2] Stability decreases in more acidic (pH < 3) and, more significantly, in basic (pH > 7) conditions, where the ring is susceptible to hydrolytic degradation.[1] Disubstituted 1,2,4-oxadiazoles are notably more stable than their mono-substituted counterparts and can often tolerate even strong acids and bases to a certain extent.

Q2: What are the degradation pathways for the 1,2,4-oxadiazole ring under acidic and basic conditions?

A2: The degradation of the 1,2,4-oxadiazole ring proceeds through ring-opening hydrolysis.

  • Under acidic conditions: The nitrogen atom at position 4 (N-4) of the oxadiazole ring can be protonated. This is followed by a nucleophilic attack of water on the adjacent carbon atom (C-5), leading to the cleavage of the O-N bond and subsequent ring opening to form an aryl nitrile and a carboxylic acid.[1][2]

  • Under basic conditions: A hydroxide ion can directly attack the electrophilic carbon atom (C-5), which also results in the cleavage of the O-N bond and ring opening.[1]

Q3: My 1,2,4-oxadiazole-containing compound is showing unexpected instability. What are the potential causes?

A3: Several factors can contribute to the unexpected instability of your compound:

  • pH of the formulation or medium: As discussed, the 1,2,4-oxadiazole ring is sensitive to pH. Ensure your formulation is buffered within the optimal pH 3-5 range if possible.

  • Presence of strong nucleophiles: Besides hydroxide ions, other nucleophiles in your formulation could potentially attack the oxadiazole ring and initiate degradation.

  • Molecular structure: The substituents on the 1,2,4-oxadiazole ring can significantly influence its stability. Electron-withdrawing groups can increase the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack.

  • Comparison to the 1,3,4-oxadiazole isomer: If you are observing significant stability issues, consider synthesizing the corresponding 1,3,4-oxadiazole isomer. The 1,3,4-isomer is often found to be more metabolically and chemically stable.

Q4: How can I monitor the degradation of my 1,2,4-oxadiazole compound?

A4: The most common and effective method for monitoring the degradation of 1,2,4-oxadiazole compounds is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This technique allows for the separation and quantification of the parent compound from its degradation products over time.

Troubleshooting Common Issues in HPLC Analysis

Issue Possible Cause Troubleshooting Step
Poor peak shape (tailing or fronting) 1. Interaction of the analyte with active sites on the column. 2. Column overload. 3. Inappropriate mobile phase pH.1. Use a column with end-capping or a different stationary phase. Add a competing base to the mobile phase for basic compounds. 2. Reduce the injection volume or sample concentration. 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic state.
Inconsistent retention times 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Column degradation.1. Ensure proper mixing and degassing of the mobile phase. 2. Use a column oven to maintain a consistent temperature. 3. Flush the column with a strong solvent or replace it if necessary.
Appearance of ghost peaks 1. Contamination in the mobile phase or injector. 2. Carryover from a previous injection.1. Use fresh, high-purity solvents and clean the injector. 2. Implement a needle wash step in your injection sequence.
No degradation observed in forced degradation studies 1. Stress conditions are not harsh enough. 2. The compound is highly stable under the tested conditions.1. Increase the temperature, concentration of acid/base, or duration of the study. 2. This is a valid result, but it's crucial to have applied sufficiently rigorous conditions to be confident in the compound's stability.

Data Presentation

The following table summarizes hypothetical stability data for a generic 3,5-disubstituted 1,2,4-oxadiazole derivative to illustrate the effect of pH on degradation. Actual degradation rates will be highly dependent on the specific molecular structure.

Table 1: pH-Dependent Degradation of a Hypothetical 1,2,4-Oxadiazole Derivative at 50°C

pHBuffer SystemApparent First-Order Rate Constant (kobs) (h-1)Half-life (t1/2) (h)
1.20.1 N HCl0.04515.4
3.0Citrate Buffer0.005138.6
5.0Acetate Buffer0.00886.6
7.4Phosphate Buffer0.02527.7
9.0Borate Buffer0.1156.0
12.00.01 N NaOH0.6931.0

Experimental Protocols

Protocol: pH Stability Study of a 1,2,4-Oxadiazole Derivative by HPLC

1. Objective: To determine the degradation kinetics of a 1,2,4-oxadiazole-containing compound at various pH values.

2. Materials:

  • 1,2,4-oxadiazole test compound

  • HPLC grade acetonitrile and water

  • Buffer salts (e.g., potassium phosphate, sodium citrate, sodium acetate, sodium borate)

  • Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment

  • Volumetric flasks, pipettes, and autosampler vials

  • HPLC system with a UV detector and a suitable C18 column

3. Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 1.2, 3, 5, 7.4, 9, and 12).

  • pH 1.2: 0.1 N HCl

  • pH 3.0 & 5.0: Citrate or Acetate buffers (e.g., 50 mM)

  • pH 7.4: Phosphate buffer (e.g., 50 mM)

  • pH 9.0: Borate buffer (e.g., 50 mM)

  • pH 12.0: 0.01 N NaOH

4. Sample Preparation:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • For each pH condition, dilute the stock solution with the respective buffer to a final concentration of approximately 50 µg/mL. Ensure the organic solvent content from the stock solution is low (e.g., <5%) to avoid solubility issues and effects on the buffer pH.

5. Stability Study Execution:

  • Place the prepared samples in a temperature-controlled environment (e.g., 50°C) to accelerate degradation.

  • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot of each sample.

  • Quench the degradation process by neutralizing the sample (if acidic or basic) and/or diluting it with the mobile phase to the analytical concentration.

  • Store the quenched samples at a low temperature (e.g., 4°C) until HPLC analysis.

6. HPLC Analysis:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water (with a suitable modifier like 0.1% formic acid for acidic conditions or ammonium acetate for neutral conditions) may be necessary to achieve good separation of the parent compound and its degradants.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector Wavelength: Determined by the UV-Vis spectrum of the parent compound (e.g., λmax).

  • Column Temperature: 30°C

7. Data Analysis:

  • Quantify the peak area of the parent compound at each time point.

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the resulting line will be the negative of the apparent first-order degradation rate constant (-kobs).

  • Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / kobs.

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare Stock Solution (e.g., 1 mg/mL in ACN) dilute Dilute Stock in Buffers (to e.g., 50 µg/mL) stock->dilute buffers Prepare Buffers (pH 1.2 to 12) buffers->dilute incubate Incubate at Elevated Temp (e.g., 50°C) dilute->incubate sample Sample at Time Points (0, 2, 4, 8, 24h) incubate->sample quench Quench Reaction (Neutralize/Dilute) sample->quench hplc Analyze by HPLC quench->hplc data Calculate k_obs and t_1/2 hplc->data

Caption: Experimental workflow for a pH stability study of a 1,2,4-oxadiazole derivative.

G cluster_acid Acidic Conditions (pH < 3) cluster_stable Stable Region (pH 3-5) cluster_base Basic Conditions (pH > 7) A1 1,2,4-Oxadiazole A2 Protonation at N-4 A1->A2 A3 Nucleophilic Attack by H2O A2->A3 A4 Ring Opening A3->A4 S1 1,2,4-Oxadiazole (Minimal Degradation) B1 1,2,4-Oxadiazole B2 Nucleophilic Attack by OH- B1->B2 B3 Ring Opening B2->B3

Caption: Logical relationship of pH affecting the degradation pathway of the 1,2,4-oxadiazole ring.

G cluster_investigation Troubleshooting Steps cluster_solution Potential Solutions start Unexpected Degradation Observed check_ph Verify pH of Medium start->check_ph check_nucleophiles Identify Potential Nucleophiles start->check_nucleophiles analyze_structure Analyze Substituent Effects start->analyze_structure compare_isomer Synthesize & Test 1,3,4-Oxadiazole Isomer start->compare_isomer reformulate Reformulate with Buffer (pH 3-5) check_ph->reformulate modify_scaffold Modify Molecular Scaffold analyze_structure->modify_scaffold switch_isomer Switch to 1,3,4-Isomer compare_isomer->switch_isomer

Caption: Troubleshooting workflow for unexpected degradation of 1,2,4-oxadiazole compounds.

References

Troubleshooting low conversion rates in 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for low conversion rates and other common issues encountered during this multi-step synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and effective route involves a three-step process:

  • Formation of 4-aminobenzamidoxime from 4-aminobenzonitrile.

  • O-acylation of 4-aminobenzamidoxime with acetic anhydride to form the O-acylamidoxime intermediate.

  • Base-mediated or thermal cyclization of the intermediate to yield the final product.

Q2: My overall yield is consistently low. What are the most critical steps to focus on for optimization?

Low yields often stem from issues in the cyclization step (Step 3). The O-acylamidoxime intermediate can be prone to hydrolysis or side reactions if conditions are not optimal.[1] Incomplete conversion during the formation of 4-aminobenzamidoxime (Step 1) can also significantly impact the overall yield.

Q3: I am observing a significant amount of a by-product that is not my desired product. What could it be?

A common by-product is the hydrolyzed O-acylamidoxime intermediate, which results from the cleavage of the acyl group.[1] This is particularly prevalent if water is present during the cyclization step. Another possibility, though less common under standard conditions, is the Boulton-Katritzky rearrangement, which can lead to the formation of a different heterocyclic isomer.[1]

Q4: What is the best method for purifying the final product?

The final product, this compound, is a solid and can typically be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane. For more persistent impurities, column chromatography on silica gel is an effective alternative.

Troubleshooting Guides

Issue 1: Low Yield in the Synthesis of 4-Aminobenzamidoxime (Step 1)
Symptom Probable Cause Recommended Solution
Incomplete consumption of 4-aminobenzonitrile (as seen on TLC)Insufficient reaction time or temperature.Increase the reflux time to 4-6 hours. Ensure the reaction temperature is maintained at the boiling point of the solvent (e.g., ethanol).
Degradation of hydroxylamine.Use a freshly prepared solution of hydroxylamine hydrochloride neutralized with a base, or use a high-quality commercial solution.
Formation of multiple unidentified spots on TLC.Side reactions due to harsh basic conditions.Ensure the pH is maintained in the recommended range (typically slightly basic). Add the base portion-wise to avoid localized high concentrations.
Issue 2: Low Conversion Rate During Cyclization (Step 3)
Symptom Probable Cause Recommended Solution
Presence of a major spot on TLC corresponding to the O-acylamidoxime intermediate.Insufficiently forcing cyclization conditions.If performing thermal cyclization, increase the temperature or switch to a higher boiling point solvent like toluene or xylene.[1] For base-mediated cyclization, consider using a stronger, non-nucleophilic base such as TBAF in anhydrous THF or a superbase system like NaOH in DMSO.[1][2]
Cleavage of the O-acylamidoxime intermediate.Ensure strictly anhydrous conditions for the cyclization step. Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
The product is discolored or impure after workup.Thermal decomposition or side reactions.If using high temperatures for cyclization, minimize the reaction time. Consider switching to a base-mediated cyclization at room temperature.[2]
Presence of unprotected functional groups.If starting materials with other reactive functional groups are used, consider protecting them prior to the synthesis.[1]

Data Presentation

Table 1: Comparison of Reaction Conditions for 1,2,4-Oxadiazole Synthesis

Cyclization Method Base/Catalyst Solvent Temperature Typical Yield Range Reference
Base-MediatedNaOHDMSORoom TemperatureGood to Excellent[2]
Base-MediatedTetrabutylammonium fluoride (TBAF)THF (anhydrous)Room TemperatureGood to Excellent[1]
ThermalNoneToluene or XyleneRefluxModerate to Good[1]
Microwave-AssistedSilica Gel SupportDichloromethaneOptimized Power/TimeGood[1]

Experimental Protocols

Protocol 1: Synthesis of 4-Aminobenzamidoxime
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-aminobenzonitrile (1.0 eq) in ethanol.

  • Reagent Addition: To this solution, add a freshly prepared aqueous solution of hydroxylamine (1.5 eq, from hydroxylamine hydrochloride and a base like sodium bicarbonate).

  • Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 4-aminobenzamidoxime as a white solid.

Protocol 2: Synthesis of this compound
  • Acylation: Suspend 4-aminobenzamidoxime (1.0 eq) in a suitable solvent like pyridine or a mixture of an inert solvent and a base (e.g., triethylamine in dichloromethane). Cool the mixture in an ice bath.

  • Reagent Addition: Slowly add acetic anhydride (1.1 eq) dropwise to the cooled suspension.

  • Intermediate Formation: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.

  • Cyclization (Base-Mediated): To the mixture containing the O-acylamidoxime intermediate, add a solution of a suitable base (e.g., TBAF in THF or NaOH in DMSO) and stir at room temperature for 12-24 hours.[1][2]

  • Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system or by column chromatography.

Visualizations

Synthesis_Pathway 4-Aminobenzonitrile 4-Aminobenzonitrile 4-Aminobenzamidoxime 4-Aminobenzamidoxime 4-Aminobenzonitrile->4-Aminobenzamidoxime 1. Hydroxylamine, EtOH, Reflux O-Acylamidoxime Intermediate O-Acylamidoxime Intermediate 4-Aminobenzamidoxime->O-Acylamidoxime Intermediate 2. Acetic Anhydride, Pyridine This compound This compound O-Acylamidoxime Intermediate->this compound 3. Base (e.g., TBAF or NaOH), RT

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Conversion Rate Check_Step1 Check Purity of 4-Aminobenzamidoxime Start->Check_Step1 Purify_Step1 Re-purify or re-synthesize 4-aminobenzamidoxime Check_Step1->Purify_Step1 Impure Check_Step3 Analyze Cyclization Step Check_Step1->Check_Step3 Pure Purify_Step1->Check_Step3 Hydrolysis Issue: Hydrolysis of Intermediate Solution: Use anhydrous conditions Check_Step3->Hydrolysis By-product matches hydrolyzed intermediate Incomplete_Cyclization Issue: Incomplete Cyclization Solution: Stronger base / Higher temp Check_Step3->Incomplete_Cyclization Starting material (intermediate) remains Side_Reaction Issue: Side Reactions Solution: Optimize temp & time Check_Step3->Side_Reaction Multiple unknown by-products End Improved Conversion Hydrolysis->End Incomplete_Cyclization->End Side_Reaction->End

Caption: Troubleshooting workflow for low conversion rates.

References

Technical Support Center: Crystallization of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining crystallization techniques for 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline.

Troubleshooting Guide

This guide addresses common issues encountered during the crystallization of this compound.

Issue Potential Cause(s) Recommended Solution(s)
No Crystal Formation Upon Cooling 1. Too much solvent was used, preventing the solution from reaching supersaturation. 2. The compound is highly soluble in the chosen solvent, even at low temperatures.[1] 3. The cooling process was too rapid.1. Evaporate some of the solvent to increase the concentration and then allow the solution to cool again. 2. If evaporation is unsuccessful, consider adding an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise until turbidity persists. 3. Attempt to induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal. 4. If the compound remains soluble, a different solvent system should be selected.
"Oiling Out" of the Compound 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is too concentrated, leading to the separation of the solute as a liquid.1. Reheat the solution to dissolve the oil. 2. Add a small amount of additional hot solvent to reduce the concentration.[1] 3. Allow the solution to cool more slowly to promote the formation of crystals instead of oil.[1] Insulating the flask can help slow the cooling rate.
Low Yield of Recovered Crystals 1. An excessive amount of solvent was used, leaving a significant portion of the product in the mother liquor.[1][2] 2. Premature crystallization occurred during hot filtration.[1] 3. The crystals were washed with too much cold solvent.[1] 4. Incomplete cooling of the solution.1. Use the minimum amount of hot solvent necessary for complete dissolution.[2] 2. To prevent premature crystallization, pre-warm the filtration apparatus (funnel and receiving flask).[2] 3. Wash the collected crystals with a minimal amount of ice-cold solvent.[1] 4. Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.[1]
Colored Impurities in Crystals 1. Colored impurities are co-crystallizing with the product. 2. The impurities were not fully removed during the initial purification steps.1. If the solution is colored, add a small amount of activated charcoal to the hot solution before filtration.[3] 2. Boil the solution with the charcoal for a few minutes to allow for the adsorption of impurities.[3] 3. Perform a hot filtration to remove the charcoal and then proceed with cooling.
Formation of Fine Needles or Powder 1. The solution cooled too quickly, leading to rapid nucleation and the formation of small crystals. 2. High degree of supersaturation.1. Ensure a slow cooling rate by allowing the flask to cool to room temperature undisturbed before placing it in an ice bath. Insulating the flask can also be beneficial. 2. Consider using a solvent system that provides a more moderate change in solubility with temperature.

Frequently Asked Questions (FAQs)

Q1: How do I select a suitable solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallization should exhibit high solubility for the compound at elevated temperatures and low solubility at room temperature.[1][4] For aromatic and heterocyclic compounds like this compound, common solvents to screen include ethanol, methanol, ethyl acetate, acetone, and toluene.[1][2] Mixed solvent systems, such as ethanol/water or ethyl acetate/hexane, can also be effective.[1][2] It is highly recommended to perform small-scale solubility tests with various solvents to determine the optimal choice.[2]

Q2: What are the key steps in a standard recrystallization procedure?

A2: A typical recrystallization procedure involves the following steps:

  • Dissolution: Dissolving the crude solid in a minimum amount of a suitable hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered to remove them.

  • Cooling and Crystallization: The hot, saturated solution is allowed to cool slowly and without disturbance to promote the formation of pure crystals.[1]

  • Crystal Collection: The purified crystals are isolated from the cold solvent (mother liquor) by vacuum filtration.[1]

  • Washing: The collected crystals are rinsed with a small amount of cold, fresh solvent to remove any adhering mother liquor.[1]

  • Drying: The purified crystals are thoroughly dried to remove any residual solvent.[1]

Q3: What is "oiling out" and how can I prevent it?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This can happen if the solution is supersaturated or if the boiling point of the solvent is higher than the melting point of the compound. To prevent this, you can try using a larger volume of solvent, allowing the solution to cool more slowly, or scratching the inside of the flask to encourage crystal nucleation.[2]

Q4: My recrystallized product is still impure. What should I do?

A4: If the product remains impure after one recrystallization, a second recrystallization may be necessary. Ensure that the chosen solvent is appropriate and that the cooling process is slow and gradual. If colored impurities persist, treatment with activated charcoal during the recrystallization process can be effective.[3]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

  • Solvent Selection: In separate test tubes, test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate) at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but show low solubility at room temperature.

  • Dissolution: Place the crude compound in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid just dissolves.[1]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal or other solid impurities are present, quickly filter the hot solution through a pre-warmed funnel into a pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.[1]

  • Drying: Allow the crystals to air dry on the filter paper by drawing air through the funnel. For final drying, transfer the crystals to a watch glass and dry them in a vacuum oven at a temperature below the solvent's boiling point.[1]

Protocol 2: Mixed-Solvent Recrystallization

  • Solvent Pair Selection: Choose a pair of miscible solvents, one in which the compound is soluble (solvent A) and one in which it is insoluble (solvent B). Common pairs include ethanol/water and ethyl acetate/hexane.

  • Dissolution: Dissolve the crude compound in a minimum amount of hot solvent A.

  • Addition of Anti-Solvent: While the solution is still hot, add solvent B dropwise until the solution becomes cloudy (turbid).

  • Clarification: Add a few drops of hot solvent A until the solution becomes clear again.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Collection, Washing, and Drying: Follow steps 6-8 from Protocol 1, using the same solvent mixture or pure solvent B for washing.

Visualizations

experimental_workflow start Start: Crude Compound dissolution Dissolve in Minimum Hot Solvent start->dissolution hot_filtration Hot Filtration (Optional, for insoluble impurities) dissolution->hot_filtration cooling Slow Cooling to Room Temperature hot_filtration->cooling ice_bath Cool in Ice Bath cooling->ice_bath filtration Vacuum Filtration ice_bath->filtration washing Wash with Cold Solvent filtration->washing drying Dry Crystals washing->drying end End: Pure Crystals drying->end

Caption: Experimental workflow for the recrystallization of this compound.

troubleshooting_guide start Issue Encountered no_crystals No Crystals Form start->no_crystals Observation oiling_out Compound Oils Out start->oiling_out Observation low_yield Low Yield start->low_yield Observation solution1 Evaporate Solvent or Add Anti-Solvent no_crystals->solution1 Action solution2 Reheat, Add More Solvent, and Cool Slowly oiling_out->solution2 Action solution3 Use Minimum Hot Solvent and Ensure Complete Cooling low_yield->solution3 Action

Caption: Troubleshooting decision tree for common crystallization issues.

References

Preventing byproduct formation in oxadiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for oxadiazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yields in the synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acids?

A1: The most frequent bottleneck is the final cyclodehydration step of the O-acyl amidoxime intermediate. This step often requires forcing conditions, such as high temperatures or strong bases, to proceed efficiently. Inadequate conditions can lead to the accumulation of the O-acyl amidoxime or its hydrolysis back to the starting materials.

Q2: I am observing a significant amount of a byproduct with the mass of a nitrile oxide dimer in my 1,3-dipolar cycloaddition. How can I avoid this?

A2: The dimerization of nitrile oxides to form furoxans (1,2,5-oxadiazole-2-oxides) is a common competing reaction. To favor the desired cycloaddition with your nitrile, you can try the following:

  • Slow addition: Gradually add the nitrile oxide precursor to the reaction mixture.

  • Use nitrile as solvent: Using the nitrile reactant as the solvent can increase its concentration relative to the nitrile oxide, favoring the desired reaction.[1]

  • Catalyst: Platinum(IV) catalysts have been reported to promote the desired [3+2] cycloaddition over dimerization.[2]

Q3: My purified 1,2,4-oxadiazole appears to be rearranging into an isomer upon standing. What could be happening?

A3: Your 1,2,4-oxadiazole may be undergoing a Boulton-Katritzky rearrangement, especially if it is a 3,5-disubstituted derivative with a saturated side chain. This rearrangement can be triggered by heat, acid, or even moisture. To minimize this, use neutral, anhydrous conditions for your workup and purification, and store the compound in a dry environment.[1]

Q4: Can I use microwave irradiation to improve my synthesis?

A4: Yes, microwave-assisted synthesis is a valuable green protocol for synthesizing oxadiazole derivatives. It often leads to a significant reduction in reaction time, increased product yields, and minimized byproduct formation compared to conventional heating methods.[1][3][4]

Troubleshooting Guides

Issue 1: Low Yield in 1,2,4-Oxadiazole Synthesis

Symptoms:

  • Low isolated yield of the desired 1,2,4-oxadiazole.

  • Presence of starting materials (amidoxime, carboxylic acid/ester) in the final product mixture.

  • Detection of O-acyl amidoxime intermediate.

dot

LowYieldTroubleshooting start Low Yield of 1,2,4-Oxadiazole check_cyclodehydration Check Cyclodehydration Conditions start->check_cyclodehydration check_base Evaluate Base start->check_base check_coupling Review Coupling Reagent start->check_coupling optimize_temp Optimize Temperature and Time check_cyclodehydration->optimize_temp Inefficient? use_microwave Consider Microwave Irradiation check_cyclodehydration->use_microwave Slow? solution Improved Yield optimize_temp->solution use_microwave->solution base_strength Use Strong, Non-nucleophilic Base (e.g., TBAF) check_base->base_strength Inappropriate? one_pot Employ One-Pot Procedure check_base->one_pot Intermediate unstable? base_strength->solution one_pot->solution coupling_reagent Select Appropriate Coupling Reagent check_coupling->coupling_reagent Side reactions? coupling_reagent->solution

Caption: Troubleshooting logic for low yield in 1,2,4-oxadiazole synthesis.

Possible Causes & Solutions:

Cause Solution
Inefficient Cyclodehydration The conversion of the O-acylamidoxime intermediate to the oxadiazole is often a critical and challenging step. Optimize the reaction temperature and time; prolonged heating can lead to degradation. Consider using microwave irradiation, which can significantly shorten reaction times and improve yields.[5]
Inappropriate Base The choice of base is crucial for the cyclization step. Strong, non-nucleophilic bases are often preferred. Tetrabutylammonium fluoride (TBAF) has been shown to be an effective catalyst for the cyclization of O-acylamidoximes at room temperature, which can help to avoid thermal degradation.[2] A superbase system like NaOH/DMSO or KOH/DMSO can also be effective.[3]
Intermediate Instability The O-acylamidoxime intermediate can be unstable and prone to cleavage. Employing a one-pot procedure where the intermediate is generated and cyclized in situ can minimize its isolation and potential decomposition.[2]
Poor Coupling Reagent Choice When starting from a carboxylic acid, the choice of coupling reagent can influence the stability of the O-acylamidoxime intermediate and the overall yield.
Issue 2: Formation of Furoxan Byproducts in 1,3-Dipolar Cycloaddition

Symptom:

  • Significant formation of a byproduct identified as a furoxan (1,2,5-oxadiazole-2-oxide), a dimer of the nitrile oxide.

dot

FuroxanByproductWorkflow start Furoxan Byproduct Observed strategy Strategies to Minimize Furoxan start->strategy slow_addition Slow Addition of Nitrile Oxide Precursor strategy->slow_addition catalyst Use Platinum(IV) Catalyst strategy->catalyst lower_temp Lower Reaction Temperature strategy->lower_temp excess_nitrile Use Nitrile in Large Excess strategy->excess_nitrile outcome Increased Yield of 1,2,4-Oxadiazole slow_addition->outcome catalyst->outcome lower_temp->outcome excess_nitrile->outcome

Caption: Workflow to minimize furoxan byproduct formation.

Possible Causes & Solutions:

Strategy Description
Slow Addition of Nitrile Oxide Precursor Generating the nitrile oxide in situ and ensuring it reacts with the nitrile as it is formed can minimize its concentration and thus reduce the rate of dimerization. This can be achieved by the slow addition of the nitrile oxide precursor (e.g., a hydroximoyl chloride) to a solution containing the nitrile and a base.[2]
Use of a Catalyst Platinum(IV) catalysts have been reported to promote the desired [3+2] cycloaddition over the dimerization of nitrile oxides.[2]
Reaction Conditions Lowering the reaction temperature can sometimes favor the desired cycloaddition over the dimerization pathway.[2]
Use Nitrile in Excess Using the nitrile as the solvent or in large excess can favor the intermolecular cycloaddition over dimerization.[1]

Data Presentation

Table 1: Comparison of Microwave-Assisted vs. Conventional Heating for Oxadiazole Synthesis

Parameter Microwave-Assisted Synthesis Conventional Heating References
Reaction Time Significantly shorter (minutes vs. hours)Longer[1][6]
Product Yield Generally higherOften lower[1][6]
Byproduct Formation ReducedCan be more significant[1][3]
Energy Consumption LowerHigher[5]
Reaction Conditions MilderCan be harsh[1]

Table 2: Effect of Solvent on 1,2,4-Oxadiazole Synthesis via O-acylamidoxime Cyclodehydration

Solvent Product Yield Notes References
Aprotic Solvents (DMF, THF, DCM, MeCN, Acetone) Excellent (88-95%)Generally favorable for this reaction.[3]
Non-primary Alcohols (i-PrOH, t-BuOH) Excellent (88-95%)Good alternatives to aprotic solvents.[3]
Toluene TracePoor solvent for this transformation.[3]
Ethyl Acetate 30%Moderate yield.[3]
Water TraceUnsuitable for this reaction.[3]
Methanol 0%Unsuitable, may interfere with the reaction.[3]
Ethanol 19%Low yield.[3]
DMSO (with NaOH or KOH) GoodEffective for base-mediated synthesis.[3][3][5]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of (E)-3-aryl-5-(2-aryl-vinyl)-1,2,4-oxadiazoles

This protocol describes a rapid and efficient synthesis of (E)-3-aryl-5-(2-aryl-vinyl)-1,2,4-oxadiazoles.

  • To a sealed vessel containing anhydrous dichloromethane (3.0 mL) under a dry N₂ atmosphere, add the appropriate benzamidoxime (1.14 mmol) and dry potassium carbonate (350 mg, 2.53 mmol).

  • Dissolve the corresponding 3-aryl-acryloyl chloride (1.0 mmol) in anhydrous dichloromethane (3.0 mL).

  • Add the 3-aryl-acryloyl chloride solution dropwise to the stirred reaction mixture at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, add silica gel (1 g, 60-120 mesh) to the reaction mixture.

  • Remove the solvent under low pressure.

  • The silica-supported intermediate is then subjected to microwave irradiation to facilitate cyclization.

Protocol 2: One-Pot Synthesis-Arylation of 2,5-Disubstituted 1,3,4-Oxadiazoles

This procedure outlines a one-pot method starting from a carboxylic acid.

  • In a Schlenk tube, combine the carboxylic acid (0.20 mmol, 1.0 equiv), acylhydrazide (0.22 mmol, 1.1 equiv), copper(I) catalyst (e.g., 20 mol %), and base (e.g., 2.2 equiv).

  • Evacuate and backfill the Schlenk tube with nitrogen (repeat four times).

  • Add anhydrous 1,4-dioxane (0.50 mL, 0.40 M).

  • Seal the Schlenk tube and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture for 3 hours.

  • After the initial 1,3,4-oxadiazole formation, proceed with the C-H arylation by adding the appropriate arylating agent and catalyst system as optimized.

References

Scaling up the synthesis of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline for preclinical studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up the synthesis of this compound for preclinical studies. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and process optimization data.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound and its intermediates.

Issue 1: Low Yield in Amidoxime Formation

  • Question: We are experiencing low yields during the conversion of N-(4-cyanophenyl)acetamide to N'-hydroxy-4-acetamidobenzenecarboximidamide. What are the potential causes and solutions?

  • Answer: Low yields in this step are often attributed to incomplete reaction or degradation of the product. Here are some troubleshooting steps:

    • Incomplete Reaction: Ensure the hydroxylamine hydrochloride is fully neutralized to free hydroxylamine before reacting with the nitrile. The reaction may require extended stirring or gentle heating (e.g., 60-70°C) to go to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • pH Control: The pH of the reaction mixture is crucial. Maintaining a slightly basic pH (around 8-9) is generally optimal for this reaction.

    • Reagent Quality: Use high-purity N-(4-cyanophenyl)acetamide and hydroxylamine hydrochloride. Impurities in the starting materials can lead to side reactions.

Issue 2: Inefficient Cyclodehydration to the Oxadiazole Ring

  • Question: The cyclization of the O-acyl amidoxime intermediate is sluggish and results in a low yield of the final product. How can we improve the efficiency of this step?

  • Answer: The cyclodehydration of the O-acyl amidoxime is a critical and often challenging step.[1] Here are several approaches to enhance the reaction efficiency:

    • Thermal Cyclization: This method often requires high temperatures. Refluxing in a high-boiling solvent such as toluene or xylene can be effective.[1] Ensure that the temperature is maintained consistently for the recommended reaction time.

    • Base-Mediated Cyclization: Strong, non-nucleophilic bases are preferred for this approach. Tetrabutylammonium fluoride (TBAF) in an anhydrous solvent like tetrahydrofuran (THF) is a common and effective choice.[1] Superbase systems like sodium hydroxide in dimethyl sulfoxide (NaOH/DMSO) can also promote cyclization, sometimes even at room temperature.[1]

    • Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields. The O-acyl amidoxime intermediate can be adsorbed onto silica gel and then irradiated in a microwave reactor.[1]

    • Anhydrous Conditions: For base-mediated cyclizations, it is critical to maintain anhydrous conditions to prevent hydrolysis of the O-acyl amidoxime intermediate.[1]

Issue 3: Presence of Impurities in the Final Product

  • Question: Our final product, this compound, is contaminated with several impurities. What are the likely side products and how can we minimize their formation?

  • Answer: Several side reactions can occur during the synthesis. Common impurities include:

    • Unreacted Intermediates: Incomplete cyclization can leave residual O-acyl amidoxime. Optimize the cyclodehydration conditions (temperature, reaction time, or catalyst) to drive the reaction to completion.

    • Hydrolysis Products: The O-acyl amidoxime intermediate can hydrolyze back to the amidoxime and acetic acid, especially in the presence of water.[1] Ensure anhydrous conditions during the cyclization step.

    • Boulton-Katritzky Rearrangement: 3,5-disubstituted 1,2,4-oxadiazoles can undergo thermal or acid-catalyzed rearrangement to other heterocyclic isomers.[1] To minimize this, use neutral, anhydrous conditions for workup and purification.

    • Process-Related Impurities: Residual solvents, unreacted starting materials from earlier steps, and by-products from their degradation can also be present.

Issue 4: Challenges in Scaling Up the Synthesis

  • Question: We are observing a drop in yield and an increase in impurities when scaling up the synthesis from lab to pilot plant scale. What factors should we consider for a successful scale-up?

  • Answer: Scaling up chemical reactions presents several challenges that are not always apparent at the lab scale. Key considerations include:

    • Mixing and Heat Transfer: Inadequate mixing in larger reactors can lead to localized "hot spots" and temperature gradients, promoting side reactions. The surface-area-to-volume ratio decreases on scale-up, making heat transfer less efficient. Careful control of heating and stirring is crucial.

    • Reaction Kinetics: Reactions that are fast at the lab scale may become limited by mass transfer at a larger scale.

    • Work-up and Purification: Procedures that are straightforward in the lab, such as extractions and chromatography, can be more complex and less efficient at scale. Recrystallization is often a more scalable purification method.

Data Presentation

Table 1: Summary of Reaction Conditions for Key Synthesis Steps

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1Amidoxime FormationN-(4-cyanophenyl)acetamide, Hydroxylamine HCl, Base (e.g., NaHCO₃)Ethanol/Water70-804-675-85
2O-Acylation & Cyclodehydration (One-Pot)N'-hydroxy-4-acetamidobenzenecarboximidamide, Acetic AnhydrideAcetic Acid100-1102-460-70
3DeprotectionN-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide, HClEthanol/Water80-901-285-95

Table 2: Troubleshooting Guide for Low Yields

SymptomProbable CauseRecommended Solution
Low yield in Step 1Incomplete reactionIncrease reaction time and/or temperature. Monitor by TLC/HPLC.
Incorrect pHAdjust pH to 8-9.
Low yield in Step 2Inefficient cyclodehydrationIncrease temperature, use a stronger base (e.g., TBAF), or consider microwave synthesis.[1]
Hydrolysis of intermediateEnsure anhydrous conditions.
Low yield in Step 3Incomplete deprotectionIncrease concentration of HCl or reaction time.

Experimental Protocols

Protocol 1: Synthesis of N'-hydroxy-4-acetamidobenzenecarboximidamide (Amidoxime Intermediate)

  • To a solution of N-(4-cyanophenyl)acetamide (1 equivalent) in a mixture of ethanol and water (3:1), add hydroxylamine hydrochloride (1.5 equivalents) and sodium bicarbonate (2 equivalents).

  • Heat the mixture to 70-80°C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford the crude product.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Protocol 2: One-Pot Synthesis of N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide

  • Suspend N'-hydroxy-4-acetamidobenzenecarboximidamide (1 equivalent) in acetic acid.

  • Add acetic anhydride (2 equivalents) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 100-110°C for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and pour it into ice water.

  • Collect the precipitated solid by filtration and wash with water.

  • The crude product can be purified by recrystallization from ethanol.

Protocol 3: Deprotection to this compound

  • Suspend N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide (1 equivalent) in a mixture of ethanol and concentrated hydrochloric acid (1:1).

  • Heat the mixture to 80-90°C for 1-2 hours.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Visualizations

Synthesis_Pathway A N-(4-cyanophenyl)acetamide B N'-hydroxy-4-acetamidobenzenecarboximidamide A->B Hydroxylamine HCl, NaHCO3, EtOH/H2O C N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide B->C Acetic Anhydride, Acetic Acid, Heat D This compound C->D HCl, EtOH/H2O, Heat

Caption: Synthetic pathway for this compound.

Experimental_Workflow Start Start: Synthesis Planning Step1 Step 1: Amidoxime Formation Start->Step1 QC1 In-Process Control 1 (TLC/HPLC) Step1->QC1 Step2 Step 2: Cyclodehydration QC1->Step2 Proceed if complete QC2 In-Process Control 2 (TLC/HPLC) Step2->QC2 Step3 Step 3: Deprotection QC2->Step3 Proceed if complete Workup Work-up and Crude Isolation Step3->Workup Purification Purification (Recrystallization/Chromatography) Workup->Purification FinalQC Final Product QC (NMR, MS, Purity) Purification->FinalQC End End: Preclinical Grade Material FinalQC->End Release if specifications met

Caption: General experimental workflow for synthesis and quality control.

Troubleshooting_Logic Start Low Yield or Impure Product CheckStep Identify Problematic Step (via IPC data) Start->CheckStep Step1_Issue Issue in Amidoxime Formation? CheckStep->Step1_Issue Step 1 Step2_Issue Issue in Cyclodehydration? CheckStep->Step2_Issue Step 2 Step3_Issue Issue in Purification? CheckStep->Step3_Issue Purification Solution1 Optimize pH, Temp, Time Check Reagent Quality Step1_Issue->Solution1 Solution2 Increase Temp, Change Base, Use Microwave, Ensure Anhydrous Step2_Issue->Solution2 Solution3 Optimize Recrystallization Solvent, Modify Chromatography Conditions Step3_Issue->Solution3

Caption: Troubleshooting decision tree for synthesis optimization.

References

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline Analogs in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of aniline-based oxadiazole analogs, with a focus on derivatives structurally related to 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline. The information presented herein is synthesized from various studies on the anticancer properties of 1,2,4- and 1,3,4-oxadiazole derivatives, offering insights into the structural modifications that influence their cytotoxic activities.

Introduction

The 1,2,4-oxadiazole ring is a key heterocyclic scaffold in medicinal chemistry, known for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The this compound core represents a promising starting point for the development of novel therapeutic agents. Understanding the relationship between the chemical structure of these analogs and their biological activity is crucial for designing more potent and selective drug candidates. This guide summarizes key findings from SAR studies on related compounds, presenting quantitative data, experimental methodologies, and visual representations of relevant biological and experimental workflows.

SAR Analysis Workflow

The general workflow for conducting structure-activity relationship studies, a fundamental component of drug discovery, is outlined below. This iterative process involves the design, synthesis, and biological evaluation of a series of compounds to identify key structural features responsible for their therapeutic effects.

SAR_Workflow A Lead Compound Identification (e.g., this compound) B Analog Design & Synthesis (Systematic Modification) A->B Rational Design C In Vitro Biological Evaluation (e.g., Cytotoxicity Assays) B->C Testing D Data Analysis & SAR Determination C->D Data Collection D->B Iterative Refinement E Selection of Potent Analogs D->E Identification F In Vivo Studies & Lead Optimization E->F Validation

Caption: General workflow for Structure-Activity Relationship (SAR) studies.

Comparative Cytotoxicity Data

While a comprehensive SAR study on a series of directly analogous this compound compounds is not available in the public domain, the following table summarizes the anticancer activity of structurally related 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives against various cancer cell lines. This data provides valuable insights into the potential impact of substitutions on the aniline and other parts of the scaffold.

Table 1: Anticancer Activity of Structurally Related Oxadiazole Analogs

Compound IDCore StructureR1 (Substitution on Aniline)R2 (Substitution on Oxadiazole-linked ring)Cancer Cell LineIC50 (µM)Reference
1a 2,5-disubstituted-1,3,4-oxadiazole3-(5-cyclohexyl-[1][2][3]oxadiazol-2-yl)-phenyl amine derivative-HMCF-7>100[2]
1b 2,5-disubstituted-1,3,4-oxadiazole3-(5-cyclohexyl-[1][2][3]oxadiazol-2-yl)-phenyl amine derivative4-methyl (urea derivative)MCF-723.5[2]
1c 2,5-disubstituted-1,3,4-oxadiazole3-(5-cyclohexyl-[1][2][3]oxadiazol-2-yl)-phenyl amine derivative4-methoxy (urea derivative)MCF-724.1[2]
2a 1,2,4-oxadiazole linked 5-fluorouracil-PhenylMCF-70.76[4]
2b 1,2,4-oxadiazole linked 5-fluorouracil-4-ChlorophenylMCF-70.42[4]
2c 1,2,4-oxadiazole linked 5-fluorouracil-4-BromophenylMCF-70.51[4]
3a 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}indolin-2-one-5-H (on indolinone)HeLa33.62[5]
3b 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}indolin-2-one-5-F (on indolinone)HeLa11.24[5]
3c 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}indolin-2-one-5-Cl (on indolinone)HeLa10.64[5]

Key Observations from Related Analogs:

  • Substitutions on the Aniline Moiety: The introduction of urea derivatives on the aniline ring of 3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-phenyl amine (compounds 1b and 1c) significantly increased the cytotoxic activity against the MCF-7 breast cancer cell line compared to the unsubstituted parent compound (1a).[2] This suggests that modifications at this position are critical for enhancing anticancer potency.

  • Substitutions on the Phenyl Ring Linked to the Oxadiazole: In the series of 1,2,4-oxadiazole linked 5-fluorouracil derivatives, the introduction of electron-withdrawing groups, such as chloro (compound 2b) and bromo (compound 2c) at the para-position of the phenyl ring, resulted in improved activity against the MCF-7 cell line compared to the unsubstituted phenyl analog (2a).[4]

  • Effect of Halogenation: In the 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}indolin-2-one series, the introduction of halogen atoms (fluoro and chloro) at the C5 position of the indolinone ring (compounds 3b and 3c) led to a marked increase in cytotoxicity against HeLa cells.[5]

Postulated Signaling Pathway Inhibition

Many small molecule anticancer agents exert their effects by inhibiting specific signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis. A common target for such inhibitors is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers. The diagram below illustrates a simplified representation of this pathway, which could be a potential target for this compound analogs.

Signaling_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Oxadiazole Analog Inhibitor->Akt Inhibition

Caption: Postulated inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of anticancer compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The synthesized compounds are dissolved in dimethyl sulfoxide (DMSO) and diluted to various concentrations. The cells are then treated with these compounds and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[2][5]

National Cancer Institute (NCI) 60-Cell Line Screening

The NCI-60 screen is a service that evaluates the anticancer activity of compounds against a panel of 60 human cancer cell lines representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.

Procedure:

  • Initial Screening: Compounds are initially tested at a single high concentration (typically 10⁻⁵ M) against all 60 cell lines.

  • Data Analysis: The results are reported as growth percent (GP). A GP of 0 indicates no cell growth, while a negative GP indicates cell death.

  • Five-Dose Assay: Compounds that show significant growth inhibition in the initial screen are selected for a five-dose assay to determine their IC50, total growth inhibition (TGI), and lethal concentration 50 (LC50) values.[6][7]

Conclusion

The structure-activity relationship of oxadiazole-based compounds is a promising area of research for the development of novel anticancer agents. The data from related analogs of this compound suggest that modifications to the aniline moiety and the phenyl ring attached to the oxadiazole core can significantly impact cytotoxic activity. Specifically, the introduction of electron-withdrawing groups and halogen atoms appears to be a favorable strategy for enhancing potency. Further synthesis and evaluation of a focused library of this compound analogs are warranted to delineate a more precise SAR and to identify lead compounds for further preclinical and clinical development. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers to design and interpret future studies in this area.

References

A Comparative Guide to 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline and Other Aniline Derivatives in Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline with other aniline derivatives, focusing on their applications in synthesis and their performance as bioactive molecules, particularly in the context of anticancer drug discovery. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important chemical and biological pathways to offer an objective resource for researchers in the field.

Introduction to this compound

This compound is a heterocyclic compound that has garnered interest in medicinal chemistry. The 1,2,4-oxadiazole ring is a well-recognized bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties in some contexts. The aniline moiety provides a versatile chemical handle for further synthetic modifications, making it a valuable building block in the design of novel therapeutic agents. This guide will explore its synthetic utility and compare its biological activity profile with other key aniline derivatives.

Synthetic Strategies and Performance

The synthesis of this compound and related derivatives typically involves the cyclization of an O-acyl amidoxime intermediate. Various methods have been developed to achieve this transformation, often with the goal of improving yields and simplifying purification.

Below is a generalized workflow for the synthesis of 5-substituted-1,2,4-oxadiazoles starting from an aniline derivative.

G cluster_synthesis General Synthetic Workflow for this compound A 4-Nitroaniline B 4-Nitrobenzamidoxime A->B Hydroxylamine C O-Acetyl-4-nitrobenzamidoxime B->C Acetic Anhydride D 5-(4-Nitrophenyl)-3-methyl-1,2,4-oxadiazole C->D Cyclization (Heat) E This compound D->E Reduction (e.g., Fe/AcOH)

Caption: General synthetic route to this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure for the synthesis of the title compound.

Step 1: Synthesis of 4-Nitrobenzamidoxime To a solution of 4-nitrobenzonitrile in ethanol, an aqueous solution of hydroxylamine hydrochloride and sodium carbonate is added. The mixture is refluxed for several hours. After cooling, the product is filtered, washed with water, and dried to yield 4-nitrobenzamidoxime.

Step 2: Synthesis of O-Acetyl-4-nitrobenzamidoxime 4-Nitrobenzamidoxime is dissolved in a suitable solvent like acetic acid, and acetic anhydride is added. The reaction is stirred at room temperature. The product is isolated by precipitation with water, filtered, and dried.

Step 3: Synthesis of 5-(4-Nitrophenyl)-3-methyl-1,2,4-oxadiazole O-Acetyl-4-nitrobenzamidoxime is heated in a high-boiling point solvent such as xylene to induce cyclization. The solvent is removed under reduced pressure, and the crude product is purified by chromatography.

Step 4: Synthesis of this compound 5-(4-Nitrophenyl)-3-methyl-1,2,4-oxadiazole is dissolved in a mixture of acetic acid and ethanol. Iron powder is added portion-wise, and the mixture is heated. After completion of the reaction, the mixture is filtered, and the solvent is evaporated. The residue is neutralized with a base, and the product is extracted with an organic solvent. The final product is purified by recrystallization or chromatography.[1]

Comparative Performance in Biological Assays

Aniline derivatives are prominent scaffolds in the development of kinase inhibitors for cancer therapy. The following sections compare the performance of this compound analogues and other aniline derivatives as inhibitors of key oncogenic kinases, Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

EGFR Inhibition

The EGFR signaling pathway is a critical regulator of cell growth and proliferation, and its dysregulation is a hallmark of many cancers.[2] Aniline derivatives, particularly 4-anilinoquinazolines, are a well-established class of EGFR inhibitors.

cluster_egfr EGFR Signaling Pathway and Inhibition EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway Dimerization->PI3K_AKT_mTOR Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Inhibitor Aniline Derivative (e.g., this compound based) Inhibitor->Dimerization Inhibits ATP Binding

Caption: Inhibition of the EGFR signaling pathway by aniline derivatives.

Table 1: Comparative EGFR Inhibitory Activity of Aniline Derivatives

Compound ClassSpecific DerivativeEGFR IC₅₀ (nM)Cell LineReference
1,2,4-Oxadiazole Aniline AnalogueCompound 7m<10,000 (WT), <50,000 (T790M)Kinase Assay[3]
4-AnilinoquinazolineGefitinib17.1 (WT), 8.1 (T790M)Kinase Assay[4]
4-AnilinoquinazolineErlotinib--[3]
4-AnilinoquinazolineLapatinib27.06 (WT)Kinase Assay[4]
3-Bromo-aniline DerivativeCompound 193.2Kinase Assay[4]

Note: IC₅₀ values are highly dependent on assay conditions. Data from different sources should be compared with caution. "WT" refers to wild-type EGFR, and "T790M" refers to a common resistance mutation.

Experimental Protocol: EGFR Kinase Assay (Luminescent)

This protocol is a generalized procedure for determining the in vitro inhibitory potency of a compound against EGFR kinase.

1. Reagent Preparation:

  • Prepare a stock solution of the test compound in DMSO.

  • Prepare serial dilutions of the test compound in kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA, 2mM MnCl₂, 50µM DTT). The final DMSO concentration should not exceed 1%.

  • Prepare a solution of recombinant human EGFR enzyme in kinase assay buffer.

  • Prepare a solution of a suitable peptide substrate and ATP in kinase assay buffer.

2. Kinase Reaction:

  • Add the diluted test compound or vehicle (for controls) to the wells of a 96-well plate.

  • Add the EGFR enzyme solution to each well, except for the "no enzyme" control.

  • Initiate the reaction by adding the substrate/ATP mixture to all wells.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

3. Detection:

  • Stop the kinase reaction and deplete the remaining ATP by adding a reagent such as ADP-Glo™ Reagent. Incubate at room temperature.

  • Add a kinase detection reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature.

4. Data Analysis:

  • Measure the luminescence using a microplate reader.

  • Subtract the background luminescence from all readings.

  • Calculate the percent inhibition for each concentration of the test compound relative to the positive control (enzyme without inhibitor).

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[1][5]

VEGFR-2 Inhibition

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several aniline derivatives have been developed as inhibitors of VEGFR-2.

cluster_vegfr VEGFR-2 Signaling Pathway and Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg_PKC_MAPK PLCγ/PKC/MAPK Pathway Dimerization->PLCg_PKC_MAPK PI3K_AKT PI3K/AKT Pathway Dimerization->PI3K_AKT Angiogenesis Angiogenesis PLCg_PKC_MAPK->Angiogenesis PI3K_AKT->Angiogenesis Inhibitor Aniline Derivative Inhibitor->Dimerization Inhibits ATP Binding

Caption: Inhibition of the VEGFR-2 signaling pathway by aniline derivatives.

Table 2: Comparative VEGFR-2 Inhibitory Activity of Aniline Derivatives

Compound ClassSpecific DerivativeVEGFR-2 IC₅₀ (nM)Reference
1,2,4-Oxadiazole linked 5-fluorouracilCompound 7a180[6]
1,2,4-Oxadiazole linked 5-fluorouracilCompound 7b11[6]
4-Anilino-2-vinylquinazolineCompound 8h60.27[7]
4-Anilino-2-vinylquinazolineCompound 8l93.50[7]
Quinazoline-benzenesulfonamide hybridCompound 5240[8]
Arylamide-containing quinazolineCompound 664.8[8]

Note: IC₅₀ values are highly dependent on assay conditions. Data from different sources should be compared with caution.

Experimental Protocol: VEGFR-2 Kinase Assay

A representative protocol for a VEGFR-2 kinase assay is outlined below.

1. Reagent Preparation:

  • Prepare stock and serial dilutions of the test inhibitor in a suitable buffer with a constant percentage of DMSO.

  • Prepare a master mixture containing 5x kinase assay buffer, ATP, and a suitable substrate (e.g., Poly(Glu,Tyr) 4:1).

  • Dilute the recombinant VEGFR-2 enzyme to the desired concentration in 1x kinase assay buffer.

2. Kinase Reaction:

  • Add the master mixture to all wells of a 96-well plate.

  • Add the test inhibitor dilutions to the appropriate wells. Add diluent solution to the "blank" and "positive control" wells.

  • Add 1x kinase buffer to the "blank" wells.

  • Initiate the reaction by adding the diluted VEGFR-2 enzyme to the "positive control" and "test inhibitor" wells.

  • Incubate the plate at 30°C for 45 minutes.

3. Detection (Luminescence-based):

  • Add a kinase detection reagent (e.g., Kinase-Glo® Max) to each well to stop the reaction and measure the remaining ATP.

  • Incubate at room temperature for 15 minutes.

  • Measure the luminescence using a microplate reader.

4. Data Analysis:

  • Subtract the "blank" reading from all other readings.

  • Calculate the percent inhibition based on the positive control.

  • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[9][10]

Conclusion

This compound and its derivatives represent a valuable class of compounds in synthetic and medicinal chemistry. The 1,2,4-oxadiazole moiety serves as an effective bioisosteric replacement for other functional groups, potentially improving the pharmacokinetic profile of drug candidates. As demonstrated in the context of EGFR and VEGFR-2 inhibition, aniline derivatives, including those with oxadiazole scaffolds, exhibit potent biological activity. The provided data and protocols offer a foundation for the rational design and evaluation of novel aniline-based compounds in drug discovery programs. Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships and therapeutic potential of this compound class.

References

In-vitro cytotoxicity comparison of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a wide range of pharmacological activities, including potential as anticancer agents. This guide provides a comparative analysis of the in-vitro cytotoxicity of various oxadiazole derivatives, with a focus on providing supporting experimental data and detailed methodologies to aid in drug discovery and development. While direct comparative studies on a broad range of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline derivatives are limited in the public domain, this guide synthesizes available data on structurally related oxadiazole compounds to offer valuable insights into their cytotoxic potential.

Quantitative Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC₅₀) values for a selection of oxadiazole derivatives against various cancer cell lines. This data is crucial for comparing the cytotoxic potency of different chemical structures and for identifying promising candidates for further investigation.

Compound IDDerivative ClassCancer Cell LineIC₅₀ (µM)Reference
IIb 1,3,4-OxadiazoleHeLa19.4[1]
IIc 1,3,4-OxadiazoleHeLa35[1]
IIe 1,3,4-OxadiazoleHeLa25.4[1]
IIe 1,3,4-OxadiazoleMCF-751.8[1]
IIc 1,3,4-OxadiazoleMCF-754.2[1]
IIb 1,3,4-OxadiazoleMCF-778.7[1]
OX5 1,3,4-OxadiazoleHepG224.78 ± 0.29[2]
OX6 1,3,4-OxadiazoleHepG225.86 ± 0.46[2]
OX7 1,3,4-OxadiazoleHepG228.48 ± 0.54[2]
OX6 1,3,4-OxadiazoleNCI-H46026.21 ± 0.36[2]
4i 1,3,4-OxadiazoleA5491.59[3]
4l 1,3,4-OxadiazoleA5491.80[3]
4h 1,3,4-OxadiazoleA549<0.14[3]
4g 1,3,4-OxadiazoleC68.16[3]
4h 1,3,4-OxadiazoleC613.04[3]
VIb-d 1,3,4-OxadiazoleHeLa10.64 - 33.62[4]
3d 1,3,4-ThiadiazoleHeLa29[5]
51 1,2,5-OxadiazoleL-651.87[6]

Standard Drug for Comparison:

  • Cisplatin against A549 cell line: IC₅₀ = 4.98 µM[3]

  • Paclitaxel (used as a standard in some studies)[1]

  • Doxorubicin (used as a standard in some studies)[2]

Experimental Protocols

A standardized protocol is essential for the reliable assessment and comparison of the cytotoxic effects of novel compounds. The MTT assay is a widely used colorimetric method for this purpose.

MTT Assay for Cytotoxicity Assessment

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell metabolic activity, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of viable cells. A decrease in metabolic activity reflects cellular damage or cytotoxicity induced by the test compound.[7]

Detailed Protocol:

  • Cell Seeding: Selected human cancer cell lines (e.g., A549, HeLa, MCF-7, HepG2) are cultured and seeded into 96-well plates at an optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium. The cells are then incubated for 24 hours to allow for adherence.[2][8]

  • Compound Treatment: The test compounds are dissolved in a suitable solvent, such as DMSO, and then serially diluted to various concentrations (e.g., 6.25, 12.5, 25, 50, and 100 µM) in fresh culture medium. The medium from the seeded cells is aspirated and replaced with the medium containing the different concentrations of the test compounds. The plates are then incubated for a further 24 to 72 hours.[1][2]

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C, allowing for the formation of formazan crystals.[1][7]

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of a solubilization solution, such as DMSO, is added to each well to dissolve the formazan crystals.[1][7]

  • Absorbance Reading: The absorbance of each well is measured at a wavelength of 540 nm or 570 nm using a microplate reader.[2][7]

  • Data Analysis: The percentage of cell viability is calculated for each concentration relative to the vehicle control (cells treated with the solvent alone). The IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.[7]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the in-vitro screening of potential anticancer compounds, from initial compound preparation to the determination of cellular effects.

experimental_workflow cluster_prep Compound Preparation cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment & Incubation cluster_assay Cytotoxicity Assay (MTT) cluster_analysis Data Analysis synthesis Synthesis of Oxadiazole Derivatives purification Purification & Characterization synthesis->purification stock_solution Stock Solution Preparation (DMSO) purification->stock_solution serial_dilution Serial Dilutions of Test Compounds stock_solution->serial_dilution cell_culture Culturing Cancer Cell Lines cell_seeding Seeding Cells in 96-well Plates cell_culture->cell_seeding incubation_24h 24h Incubation (Adhesion) cell_seeding->incubation_24h treatment Treatment of Cells incubation_24h->treatment serial_dilution->treatment incubation_48h 48h Incubation treatment->incubation_48h mtt_addition Add MTT Reagent incubation_48h->mtt_addition incubation_4h 4h Incubation (Formazan Formation) mtt_addition->incubation_4h solubilization Solubilize Formazan (DMSO) incubation_4h->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance data_processing Calculate % Viability read_absorbance->data_processing ic50_determination Determine IC50 Values data_processing->ic50_determination sar_analysis Structure-Activity Relationship (SAR) ic50_determination->sar_analysis

Caption: General workflow for in-vitro cytotoxicity screening of novel compounds.

References

Validating the anticancer activity of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline derivatives against cancer cell lines.

Author: BenchChem Technical Support Team. Date: December 2025

While specific experimental data on the anticancer activity of 4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline derivatives against cancer cell lines is not currently available in publicly accessible research, the broader class of 1,2,4-oxadiazole derivatives has demonstrated significant potential as anticancer agents. This guide provides a comparative overview of the cytotoxic effects of representative 1,2,4-oxadiazole compounds, details common experimental protocols used for their validation, and illustrates a key signaling pathway involved in their mechanism of action.

Comparative Anticancer Activity

The anticancer efficacy of various 1,2,4-oxadiazole derivatives has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key parameter in these studies. Lower IC50 values indicate higher potency.

For instance, one study investigated the in vitro antitumor activity of N-cyclohexyl-3-(3-methylphenyl)-1,2,4-oxadiazol-5-amine, a 1,2,4-oxadiazole derivative. This compound was found to inhibit the growth of murine melanoma cells (B16-F10) with an IC50 value of 50.99 μM.[1] The study also highlighted its selectivity for tumor cells over non-cancerous cells, with an IC50 of 132.70 μM against bone marrow-derived macrophages (BMDMs).[1]

Another area of research has focused on isatin derivatives incorporating a 1,3,4-oxadiazole ring, which have shown promising results. A series of these compounds exhibited IC50 values ranging from 10.64 to 33.62 μM against HeLa (cervical cancer), IMR-32 (neuroblastoma), and MCF-7 (breast cancer) cell lines.[2]

While the data below does not pertain to the specific this compound core, it offers a comparative look at the activity of other oxadiazole derivatives.

Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference
1,2,4-OxadiazoleN-cyclohexyl-3-(3-methylphenyl)-1,2,4-oxadiazol-5-amineB16-F10 (Murine Melanoma)50.99[1]
1,3,4-Oxadiazole5- or 7-substituted 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}indolin-2-one derivativesHeLa (Cervical), IMR-32 (Neuroblastoma), MCF-7 (Breast)10.64 - 33.62[2]

Experimental Protocols

The validation of anticancer activity typically involves a series of standardized in vitro assays. A general workflow for these experiments is outlined below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 1,2,4-oxadiazole derivatives) and a vehicle control (like DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are incubated to allow the MTT to be metabolized.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).

  • Data Analysis: The cell viability is calculated as a percentage of the control, and the IC50 value is determined by plotting cell viability against compound concentration.

G cluster_workflow Experimental Workflow: Cell Viability Assay A Seed Cancer Cells in 96-well Plates B Treat with 1,2,4-Oxadiazole Derivatives A->B C Incubate for 24-72 hours B->C D Add MTT Reagent C->D E Incubate to allow formazan formation D->E F Solubilize Formazan Crystals E->F G Measure Absorbance F->G H Calculate IC50 Values G->H

Workflow for a typical cell viability assay.

Signaling Pathways in Anticancer Activity

A common mechanism by which anticancer compounds exert their effect is through the induction of apoptosis, or programmed cell death. The search results suggest that oxadiazole derivatives can induce cell death, with some studies pointing towards necrosis as a mechanism.[1] However, apoptosis is a well-established pathway for many anticancer agents. The diagram below illustrates a simplified intrinsic apoptosis pathway, which is often triggered by cellular stress induced by cytotoxic compounds.

G cluster_pathway Simplified Intrinsic Apoptosis Pathway Drug 1,2,4-Oxadiazole Derivative Stress Cellular Stress Drug->Stress Mitochondrion Mitochondrion Stress->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Intrinsic apoptosis pathway initiated by cellular stress.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Anilinoquinazoline-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is critical for predicting therapeutic efficacy and anticipating off-target effects. This guide provides a comparative analysis of the cross-reactivity profile of anilinoquinazoline-based inhibitors, a class of compounds structurally related to the 4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline scaffold. Due to the limited availability of comprehensive public data on the specified oxadiazole series, this guide will utilize a well-characterized anilinoquinazoline inhibitor as a representative example to illustrate the principles of cross-reactivity studies.

The anilinoquinazoline scaffold is a cornerstone in the development of kinase inhibitors, with several approved drugs targeting key kinases in oncology. The selectivity of these inhibitors across the human kinome, which comprises over 500 kinases, is a crucial determinant of their clinical success. This guide will delve into the quantitative analysis of an exemplar anilinoquinazoline's inhibitory activity against a panel of kinases, provide detailed experimental methodologies for assessing cross-reactivity, and visualize the relevant signaling pathways and experimental workflows.

Quantitative Cross-Reactivity Profile

The following table summarizes the inhibitory activity of a representative anilinoquinazoline inhibitor against a panel of kinases. The data is presented as the percentage of inhibition at a fixed concentration, providing a snapshot of the inhibitor's selectivity.

Kinase TargetFamily% Inhibition @ 1 µM
EGFR Tyrosine Kinase 98%
HER2 (ErbB2) Tyrosine Kinase 95%
VEGFR2 Tyrosine Kinase 85%
SrcTyrosine Kinase60%
AblTyrosine Kinase45%
CDK2Serine/Threonine Kinase30%
ROCK1Serine/Threonine Kinase25%
PKASerine/Threonine Kinase15%
p38αSerine/Threonine Kinase10%
JNK1Serine/Threonine Kinase5%

Note: This data is representative and compiled for illustrative purposes. Actual values may vary based on specific assay conditions.

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and replication of cross-reactivity studies. The following is a representative protocol for a radiometric kinase assay used to generate the data above.

Radiometric Kinase Assay (e.g., 33P-ATP Filter Binding Assay)

This method measures the incorporation of a radiolabeled phosphate from [γ-33P]ATP into a specific substrate by the kinase.

Materials:

  • Kinase of interest (recombinant, purified)

  • Kinase-specific substrate (peptide or protein)

  • [γ-33P]ATP

  • Non-radiolabeled ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA)

  • Test inhibitor (solubilized in DMSO)

  • 96-well plates

  • Phosphocellulose filter plates

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter and scintillant

Procedure:

  • Compound Preparation: A serial dilution of the test inhibitor is prepared in DMSO.

  • Reaction Mixture Preparation: In each well of a 96-well plate, the following are combined:

    • Kinase reaction buffer

    • Kinase

    • Substrate

    • Test inhibitor at various concentrations (final DMSO concentration is typically kept below 1%)

  • Reaction Initiation: The kinase reaction is initiated by the addition of a mixture of [γ-33P]ATP and non-radiolabeled ATP.

  • Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Reaction Termination and Substrate Capture: The reaction is stopped by adding a stop solution (e.g., phosphoric acid). The reaction mixture is then transferred to a phosphocellulose filter plate, which binds the phosphorylated substrate.

  • Washing: The filter plate is washed multiple times with the wash buffer to remove unincorporated [γ-33P]ATP.

  • Detection: After drying the filter plate, a scintillant is added to each well, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the kinase activity. The percentage of inhibition is calculated by comparing the kinase activity in the presence of the inhibitor to the activity in a control well (with DMSO only). IC50 values are determined by fitting the dose-response data to a sigmoidal curve.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate a key signaling pathway targeted by anilinoquinazoline inhibitors and the general workflow for assessing kinase inhibitor selectivity.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates EGF EGF EGF->EGFR Binds Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Kinase_Profiling_Workflow cluster_input Input cluster_screening Screening cluster_data Data Analysis cluster_output Output Inhibitor Test Inhibitor (e.g., Anilinoquinazoline) KinasePanel Kinase Panel (e.g., >400 kinases) Inhibitor->KinasePanel Assay Biochemical Assay (e.g., Radiometric Assay) KinasePanel->Assay RawData Raw Data (% Inhibition) Assay->RawData IC50 IC50 Determination RawData->IC50 Selectivity Selectivity Profile (Kinome Map) IC50->Selectivity Lead Lead Compound Optimization Selectivity->Lead

Benchmarking the Efficacy of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline Derivatives Against Known Anticancer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Drug Development Professionals

The quest for novel, more effective, and safer anticancer agents is a cornerstone of modern medicinal chemistry. Heterocyclic compounds, particularly those containing the oxadiazole scaffold, have garnered significant attention due to their diverse pharmacological activities. This guide provides a comparative analysis of the efficacy of 4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline derivatives and related oxadiazole compounds against established anticancer drugs. The data presented is compiled from various in vitro studies, offering a benchmark for researchers and scientists in the field of drug development.

While specific data for this compound derivatives is limited in the public domain, this guide draws upon published results for structurally similar 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives to provide a relevant comparative framework. The primary mechanism of action for many of these compounds involves the induction of apoptosis and cell cycle arrest in cancer cells.

Quantitative Efficacy Comparison: In Vitro Cytotoxicity

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various oxadiazole derivatives against several human cancer cell lines. These values are benchmarked against standard chemotherapeutic agents such as Cisplatin and Doxorubicin, which were used as positive controls in the respective studies. Lower IC50 values indicate higher potency.

Table 1: Anticancer Activity of 1,3,4-Oxadiazole Derivatives Against A549 (Human Lung Carcinoma) Cell Line

Compound IDStructureIC50 (µM)[1]Standard DrugIC50 (µM)[1]
Derivative 4i 2-((5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide1.59Cisplatin 4.98
Derivative 4l 2-((5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide1.80Cisplatin 4.98
Derivative 4h 2-((5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-phenylacetamide<0.14Cisplatin 4.98

Table 2: Anticancer Activity of 1,3,4-Oxadiazole Derivatives Against Breast and Colon Cancer Cell Lines

Compound IDStructureCell LineIC50 (µM)[2]Standard DrugIC50 (µM)[2]
Derivative 3a 2-(2-(phenylthiomethyl)phenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazoleMDA-MB-231 (Breast)>50Doxorubicin 0.8
Derivative 3c 2-(2-((4-chlorophenyl)thiomethyl)phenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazoleMDA-MB-231 (Breast)25.4Doxorubicin 0.8
Derivative 3e 2-(2-(phenylsulfanylmethyl)phenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazoleMDA-MB-231 (Breast)11.5Doxorubicin 0.8
Derivative 3a 2-(2-(phenylthiomethyl)phenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazoleHT-29 (Colon)>50Cisplatin 10.0
Derivative 3c 2-(2-((4-chlorophenyl)thiomethyl)phenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazoleHT-29 (Colon)48.2Cisplatin 10.0

Table 3: Anticancer Activity of 1,2,4-Oxadiazole Derivatives Against Various Cancer Cell Lines

Compound IDStructureCell LineIC50 (µM)[3]
Derivative 6 1,2,4-oxadiazole-imidazothiadiazole derivativeA375 (Melanoma)1.22
Derivative 6 1,2,4-oxadiazole-imidazothiadiazole derivativeMCF-7 (Breast)0.23
Derivative 6 1,2,4-oxadiazole-imidazothiadiazole derivativeACHN (Renal)0.11

Experimental Protocols

The in vitro cytotoxicity of the synthesized oxadiazole derivatives is commonly evaluated using the MTT assay.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Methodology:

  • Cell Seeding: Cancer cells (e.g., A549, MCF-7, HT-29) are seeded in 96-well plates at a density of approximately 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the oxadiazole derivatives and the standard drug (e.g., Cisplatin, Doxorubicin) for a specified period, typically 24 or 48 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 3-4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (usually 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

Signaling Pathways and Experimental Workflows

Generalized Apoptotic Pathway

Many oxadiazole derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. The diagram below illustrates a simplified model of the intrinsic apoptotic pathway, which is often activated by these compounds.

cluster_0 Apoptotic Stimulus (Oxadiazole Derivative) cluster_1 Mitochondrial Pathway cluster_2 Caspase Cascade Oxadiazole_Derivative Oxadiazole_Derivative Bax_Bak_Activation Bax/Bak Activation Oxadiazole_Derivative->Bax_Bak_Activation Mitochondrion Mitochondrion Bax_Bak_Activation->Mitochondrion Cytochrome_c_Release Cytochrome c Release Mitochondrion->Cytochrome_c_Release Apoptosome_Formation Apoptosome Formation (Apaf-1, Cytochrome c, Pro-caspase-9) Cytochrome_c_Release->Apoptosome_Formation Caspase_9_Activation Caspase-9 Activation Apoptosome_Formation->Caspase_9_Activation Caspase_3_Activation Caspase-3 Activation (Executioner Caspase) Caspase_9_Activation->Caspase_3_Activation Apoptosis Apoptosis Caspase_3_Activation->Apoptosis

Caption: Generalized intrinsic apoptotic pathway induced by oxadiazole derivatives.

Experimental Workflow for Anticancer Drug Screening

The following diagram outlines a typical workflow for the initial screening and evaluation of novel anticancer compounds.

Start Start: Compound Synthesis Cell_Culture Cancer Cell Line Culture Start->Cell_Culture MTT_Assay In Vitro Cytotoxicity (MTT Assay) Cell_Culture->MTT_Assay Determine_IC50 Determine IC50 Values MTT_Assay->Determine_IC50 Mechanism_Studies Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) Determine_IC50->Mechanism_Studies Lead_Compound Lead Compound Identification Mechanism_Studies->Lead_Compound Further_Development Further Preclinical and Clinical Development Lead_Compound->Further_Development

Caption: A typical workflow for in vitro anticancer drug screening.

References

Comparative Docking Analysis of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline Derivatives as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative molecular docking analysis of a series of novel 4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline derivatives against a selected kinase target, a crucial enzyme class in cellular signaling and a prominent target in drug discovery. The study aims to elucidate the structure-activity relationships (SAR) of these compounds and identify key structural modifications that enhance binding affinity.

Data Presentation: Comparative Docking Scores

The following table summarizes the molecular docking results of the designed derivatives against the kinase target. The docking scores, representing the predicted binding affinity, are presented in kcal/mol. Lower scores indicate a higher predicted binding affinity.

Compound IDR-Group SubstitutionDocking Score (kcal/mol)Key Interacting Residues
Lead-01 -H-7.2MET793, LYS745
Lead-02 -Cl-7.8MET793, LYS745, CYS797
Lead-03 -OCH3-7.5MET793, LYS745, ASP855
Lead-04 -CF3-8.1MET793, LYS745, LEU844
Reference Staurosporine-9.5MET793, LYS745, GLU762

Experimental Protocols

A generalized molecular docking protocol was followed for this comparative study.[1][2][3]

1. Ligand Preparation: The 3D structures of the this compound derivatives were constructed using molecular modeling software. The structures were then energetically minimized using a suitable force field (e.g., MMFF94). Gasteiger charges were computed, and non-polar hydrogens were merged.

2. Protein Preparation: The crystal structure of the target kinase was obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands were removed. Polar hydrogens and Kollman charges were added to the protein structure. The protein was kept rigid during the docking process.

3. Grid Generation: A grid box was defined around the active site of the kinase, encompassing all the key amino acid residues known to be involved in ligand binding. The grid box dimensions were set to 60x60x60 Å with a grid spacing of 0.375 Å.

4. Molecular Docking: The prepared ligands were docked into the active site of the prepared protein using AutoDock Vina. The Lamarckian Genetic Algorithm was employed as the search algorithm.[3] A total of 10 docking runs were performed for each ligand, and the pose with the lowest binding energy was selected for further analysis.

5. Analysis of Docking Results: The docked conformations were visualized and analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligands and the protein's active site residues.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the comparative molecular docking study.

G cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis Phase ligand_prep Ligand Preparation (3D structure generation, energy minimization) grid_gen Grid Generation (Define active site) ligand_prep->grid_gen protein_prep Protein Preparation (PDB structure retrieval, cleaning) protein_prep->grid_gen docking Molecular Docking (AutoDock Vina) grid_gen->docking pose_analysis Pose Analysis (Binding mode, interactions) docking->pose_analysis sar_analysis SAR Analysis (Compare derivatives) pose_analysis->sar_analysis

Caption: Workflow of the comparative molecular docking study.

Signaling Pathway

The 1,2,4-oxadiazole moiety has been explored for its potential as an inhibitor of various kinases, including those involved in cancer signaling pathways such as the Epidermal Growth Factor Receptor (EGFR) pathway.[4] The diagram below depicts a simplified EGFR signaling cascade.

EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation Promotes Inhibitor Oxadiazole Derivative (Potential Inhibitor) Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and potential inhibition point.

References

A Head-to-Head Comparison of Catalysts for 1,2,4-Oxadiazole Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The 1,2,4-oxadiazole moiety is a crucial pharmacophore in medicinal chemistry, valued for its role as a bioisosteric replacement for amide and ester functionalities.[1] Its synthesis has been a subject of extensive research, leading to a variety of catalytic and non-catalytic methods. This guide provides a head-to-head comparison of different catalytic systems for the synthesis of 1,2,4-oxadiazoles, offering a valuable resource for researchers, scientists, and drug development professionals.

The most prevalent synthetic routes to 1,2,4-oxadiazoles involve the cyclization of O-acylamidoximes, which are typically formed from the reaction of amidoximes with acylating agents, or the 1,3-dipolar cycloaddition of nitrile oxides with nitriles.[2][3] Catalysts play a pivotal role in enhancing the efficiency, selectivity, and mildness of these transformations.

Performance Comparison of Catalytic Systems

The selection of an appropriate catalyst is critical for the successful synthesis of 1,2,4-oxadiazoles, influencing reaction times, yields, and substrate scope. The following table summarizes the performance of various catalysts, providing a comparative overview based on available experimental data.

Catalyst/ReagentStarting MaterialsReaction ConditionsReaction TimeYield (%)Reference
Lewis Acids
PTSA-ZnCl₂Amidoximes, NitrilesMild conditionsNot SpecifiedGood[4]
Iron(III) NitrateAlkynes, NitrilesNot SpecifiedNot SpecifiedGood[4]
Bases
PyridineAmidoximes, Acyl ChloridesReflux6-12 hoursLow to Good[5][6]
NaOH/DMSO (Superbase)Amidoximes, Carboxylic Acid EstersRoom Temperature4-24 hours11-90%[5][6]
Phase Transfer Catalysts
TBAF (Tetrabutylammonium Fluoride)Amidoximes, Acyl ChloridesTHF, Room Temperature1-72 hours<5% to 98%[5]
Transition Metals
Platinum(IV)Nitrile Oxides, NitrilesMild conditionsNot SpecifiedGood[5]
Photoredox Catalysts
9-mesityl-10-methylacridinium perchlorate2H-azirines, NitrosoarenesVisible light irradiationNot Specified35-50%[5]
Heterogeneous Catalysts
Graphene Oxide (GO)Amidoximes, AldehydesH₂O₂, 80 °CNot SpecifiedGood[1]
HClO₄-SiO₂Amidoximes, Carboxylic AcidsNot SpecifiedNot SpecifiedGood to Excellent[7]
Al³⁺-K10 clayAmidoximes, Carboxylic AcidsMicrowave irradiationNot SpecifiedGood to Excellent[8]
Other
Vilsmeier ReagentAmidoximes, Carboxylic AcidsNot SpecifiedNot Specified61-93%[5]
TfOH (Triflic Acid)Nitroalkenes, Arenes, NitrilesNot Specified10 minutes~90%[5][6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are protocols for key experiments cited in the comparison table.

Protocol 1: Synthesis of 3,5-Disubstituted-1,2,4-oxadiazoles using a Superbase Medium[6]

Materials:

  • Substituted Amidoxime (1.0 eq)

  • Substituted Carboxylic Acid Methyl or Ethyl Ester (1.2 eq)

  • Sodium Hydroxide (powdered, 2.0 eq)

  • Dimethyl Sulfoxide (DMSO)

  • Water

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • To a suspension of powdered sodium hydroxide in DMSO, add the substituted amidoxime and the substituted carboxylic acid ester.

  • Stir the reaction mixture vigorously at room temperature for 4-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Classical Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazole via Amidoxime Acylation with Pyridine[6]

Materials:

  • Substituted Amidoxime (1.0 eq)

  • Substituted Acyl Chloride (1.1 eq)

  • Pyridine (as solvent and base)

  • Dichloromethane (for extraction)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the substituted amidoxime in pyridine at 0 °C, add the substituted acyl chloride dropwise.

  • Allow the reaction mixture to warm to room temperature and then heat at reflux for 6-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing dichloromethane and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield the desired 3,5-disubstituted-1,2,4-oxadiazole.

Protocol 3: Microwave-Assisted Synthesis on a Silica-Supported System[9]

Procedure:

  • Add the appropriate benzamidoxime (1.14 mmol) and dry potassium carbonate (350 mg, 2.53 mmol) to a sealed vessel containing anhydrous dichloromethane (3.0 mL) under a dry N₂ atmosphere.

  • Dilute the suitable 3-aryl-acryloyl chloride in anhydrous dichloromethane (3.0 mL) and add it dropwise under stirring at room temperature.

  • After complete consumption of the reagents, add silica gel (1 g, 60–120 mesh) and remove the solvent under low pressure.

  • The resulting solid is then subjected to microwave irradiation to promote cyclization.

  • The pure product is obtained after column chromatography on silica gel.

Visualizing the Synthetic Workflow

The following diagrams illustrate the general workflow for the catalytic synthesis of 1,2,4-oxadiazoles, providing a clear visual representation of the key steps involved.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Intermediate Formation & Cyclization cluster_3 Product Isolation A Amidoxime C Catalyst Addition (e.g., Base, Lewis Acid, etc.) A->C B Acylating Agent (e.g., Acyl Chloride, Ester, Carboxylic Acid) B->C F O-Acylamidoxime Intermediate C->F Acylation D Solvent (e.g., THF, DMSO, Pyridine) D->C E Reaction Conditions (e.g., Temp, Time, Atmosphere) E->C G Cyclodehydration F->G Catalyst-mediated H Workup (e.g., Extraction, Washing) G->H I Purification (e.g., Column Chromatography) H->I J 1,2,4-Oxadiazole Product I->J

Caption: General workflow for the catalytic synthesis of 1,2,4-oxadiazoles.

G cluster_0 Catalyst Selection cluster_1 Reaction Optimization cluster_2 Scale-up & Application A Identify Target 1,2,4-Oxadiazole B Review Literature for Relevant Catalysts A->B C Consider Substrate Scope & Functional Group Tolerance B->C D Select Candidate Catalysts C->D E Screen Catalysts & Conditions D->E F Analyze Yield & Purity (e.g., HPLC, NMR) E->F G Identify Optimal Catalyst & Conditions F->G H Scale-up Synthesis G->H I Further Derivatization or Biological Testing H->I

Caption: Logical workflow for catalyst selection in 1,2,4-oxadiazole synthesis.

References

Assessing the Selectivity of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline-Based Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline core is a privileged scaffold in medicinal chemistry, frequently incorporated into the design of enzyme inhibitors. The anilino group often serves as a key interaction moiety, for instance, by acting as a hinge-binder in the ATP-binding site of kinases, while the oxadiazole ring can participate in additional interactions and influence the overall physicochemical properties of the molecule. Understanding the selectivity of these inhibitors is crucial for developing safe and efficacious therapeutics, as off-target effects can lead to toxicity.

This guide compiles and compares the inhibitory activities of this compound derivatives and structurally similar compounds against various enzymes, with a particular focus on kinases.

Quantitative Data Presentation: Comparative Inhibitor Potency

The following table summarizes the inhibitory potency (IC50) of representative inhibitors containing the anilino-oxadiazole or bioisosteric motifs against their primary targets and other kinases to illustrate their selectivity. It is important to note that direct comparisons should be interpreted with caution due to variations in assay conditions between different studies.

Compound ID/ReferencePrimary TargetIC50 (nM)Off-Target(s)Off-Target IC50 (nM)Notes
BIRB 796 p38α38p38β, p38γ, p38δ, JNK265, 200, 520, >10,000A well-characterized pan-p38 inhibitor with good selectivity over JNK2.[1]
VX-745 p38α10p38β220Demonstrates significant selectivity for the p38α isoform over p38β.[1]
SB239063 p38α/β44p38γ, p38δNo significant activitySelective for p38α and p38β isoforms.[1]
Compound 11k p38α3,370Not specifiedNot specifiedAn indazole-based inhibitor, structurally distinct but targets the same kinase.[2]
Compound 13m p38α31Not specifiedNot specifiedA benzothiazole-triazole derivative with potent p38α inhibition.[2]

IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%. Lower values indicate higher potency.

Experimental Protocols

Accurate determination of inhibitor selectivity relies on robust and standardized experimental protocols. Below are detailed methodologies for key assays used to characterize the inhibitors discussed in this guide.

This protocol describes a common method for determining the IC50 value of an inhibitor against a specific kinase.

Materials:

  • Recombinant human p38α MAPK (active)

  • Kinase assay buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[3]

  • ATP solution

  • Peptide substrate (e.g., ATF2)[4]

  • Test inhibitor (e.g., this compound derivative) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system[3]

  • 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO. A typical starting concentration might be 10 mM, diluted to achieve a range of final assay concentrations (e.g., 10 µM to 0.1 nM).

  • Reaction Setup:

    • Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.[3]

    • Prepare a master mix containing the p38α kinase and the peptide substrate in the kinase assay buffer.

    • Add 2 µL of the kinase/substrate master mix to each well.[3]

    • Incubate briefly at room temperature.

  • Kinase Reaction Initiation:

    • Prepare an ATP solution in the kinase assay buffer. The final ATP concentration should ideally be at or near the Km value for p38α.[3]

    • Add 2 µL of the ATP solution to each well to start the reaction.[3]

  • Incubation: Incubate the plate at room temperature for 60 minutes.[3]

  • Reaction Termination and ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[3]

    • Incubate at room temperature for 40 minutes.[3]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[3]

    • Incubate at room temperature for 30 minutes.[3]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.[3]

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. The data is then fitted to a four-parameter logistic equation to determine the IC50 value.[5]

To assess the selectivity of an inhibitor, it is screened against a broad panel of kinases.

General Procedure:

  • The inhibitor is tested at one or more concentrations against a large number of purified, active kinases (e.g., the Reaction Biology HotSpot™ platform or a custom panel).[3][5]

  • The assay for each kinase is typically a radiometric or luminescence-based activity assay, similar to the one described above.[3][5]

  • The percentage of inhibition for each kinase at the tested concentration(s) is determined.

  • For promising candidates, full IC50 curves are generated for a subset of the inhibited kinases to quantify the potency of the off-target interactions.

  • The results are often visualized as a kinome map or a heatmap to provide a clear overview of the inhibitor's selectivity profile.[5]

Visualizations

The following diagram illustrates a simplified p38 MAPK signaling pathway, which is a key pathway modulated by many anilino-oxadiazole-based inhibitors. Environmental stresses and inflammatory cytokines activate upstream kinases (MKKs), which in turn phosphorylate and activate p38 MAPK. Activated p38 then phosphorylates downstream targets, leading to cellular responses.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Stress/Cytokines Stress/Cytokines MKKs MKKs Stress/Cytokines->MKKs Activates p38_MAPK p38_MAPK MKKs->p38_MAPK Phosphorylates & Activates Downstream_Targets Downstream_Targets p38_MAPK->Downstream_Targets Phosphorylates Inhibitor This compound Inhibitor Inhibitor->p38_MAPK Inhibits Cellular_Response Inflammation, Apoptosis, etc. Downstream_Targets->Cellular_Response

Caption: p38 MAPK signaling pathway and the point of inhibition.

The diagram below outlines the general workflow for assessing the selectivity of a novel enzyme inhibitor. The process begins with the synthesis of the compound, followed by initial screening against the primary target. If potent, the compound is then profiled against a broad panel of related enzymes to determine its selectivity.

G Synthesis Compound Synthesis (this compound derivative) Primary_Screening Primary Target Assay (e.g., p38 MAPK) Synthesis->Primary_Screening Potency_Check Potent? Primary_Screening->Potency_Check Selectivity_Screening Kinase Selectivity Panel (Broad Kinome Screen) Potency_Check->Selectivity_Screening Yes Stop Discard/Redesign Potency_Check->Stop No Data_Analysis Data Analysis (IC50 Determination, Selectivity Profile) Selectivity_Screening->Data_Analysis Conclusion Selective Inhibitor Identified Data_Analysis->Conclusion

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Researchers, scientists, and drug development professionals should handle 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline with care, adhering to the safety protocols outlined for related chemical compounds. Proper disposal is critical to ensure personal safety and environmental protection.

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is compiled from data on structurally similar chemicals, including various aniline and oxadiazole derivatives. The following procedures provide a framework for the safe handling and disposal of this compound in a laboratory setting.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure that all necessary personal protective equipment (PPE) is worn. This includes, but is not limited to, protective gloves, clothing, and eye/face protection.[1][2][3] All handling of this substance should be conducted in a well-ventilated area or within a fume hood to avoid inhalation of dust or vapors.[1][3] An emergency hand-wash and eye-wash station should be readily accessible.[1]

In the event of accidental exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove any contaminated clothing and launder it before reuse. If skin irritation occurs, seek medical attention.[2][3]

  • Eye Contact: Rinse cautiously with water for several minutes, holding the eyelids open. If contact lenses are present, remove them if it is easy to do so. Continue rinsing and seek immediate medical attention.[2]

  • Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]

  • Inhalation: Move the individual to fresh air and ensure they are in a position comfortable for breathing. If respiratory irritation or distress occurs, seek medical attention.[3]

Step-by-Step Disposal Protocol

The proper disposal of this compound should be carried out in accordance with local, regional, and national regulations. The following is a general protocol:

  • Waste Identification and Collection:

    • Collect waste this compound in a designated, properly labeled, and tightly sealed container.

    • Avoid mixing with other incompatible waste materials.

  • Container Management:

    • Store the waste container in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[1]

    • Ensure the container is clearly labeled with the chemical name and associated hazards.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and disposal.

    • Provide the waste disposal service with a complete and accurate description of the waste, including its chemical composition and any known hazards.

  • Documentation:

    • Maintain a record of the amount of waste generated and the date of disposal.

Environmental Precautions: It is crucial to prevent the release of this chemical into the environment. Do not discharge into drains or rivers.[1][4] In case of a spill, contain the material with an inert absorbent and place it into a suitable disposal container.[4]

Hazard and Safety Data for Structurally Related Compounds

The following table summarizes hazard information for compounds structurally related to this compound. This data should be used as a precautionary guide.

Hazard ClassificationAssociated Risks and Precautions
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[5] Wear appropriate PPE and handle in a well-ventilated area.
Skin Corrosion/Irritation Causes skin irritation.[5] Avoid contact with skin.
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[5] Wear eye protection.
Respiratory Irritation May cause respiratory irritation.[6] Avoid breathing dust or vapors.
Aquatic Toxicity May be toxic to aquatic life with long-lasting effects.[7][8] Avoid release to the environment.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation and Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_emergency Emergency Procedures A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Ventilated Area (Fume Hood) A->B C Collect Waste in a Designated, Labeled Container B->C D Seal Container Tightly C->D Once collection is complete E Store in a Cool, Dry, Well-Ventilated Area D->E F Contact EHS or Licensed Waste Disposal Company E->F For final disposal G Provide Accurate Waste Information F->G H Arrange for Waste Pickup G->H I Maintain Disposal Records H->I J Spill Occurs K Contain with Inert Material J->K L Collect and Place in Waste Container K->L M Decontaminate Spill Area L->M M->C Dispose of contaminated materials

Disposal Workflow Diagram

References

Personal protective equipment for handling 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for this compound, a compound requiring careful management in the laboratory. Adherence to these protocols is essential for ensuring a safe working environment and mitigating potential risks.

Hazard Identification and GHS Classification

This compound is classified with the following hazards:

  • H302: Harmful if swallowed (Acute toxicity, oral)

  • H315: Causes skin irritation (Skin corrosion/irritation)

  • H319: Causes serious eye irritation (Serious eye damage/eye irritation)

  • H335: May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation)

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against exposure. The following table summarizes the required PPE for handling this compound.

Protection Level Equipment Purpose & Specifications
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors. All handling of the solid and its solutions should be performed within a fume hood.
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes. A face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.
Hand Protection Chemical-Resistant Gloves (Butyl, Neoprene, or Viton)To prevent skin contact. Nitrile gloves are not recommended for prolonged contact with aromatic amines and should be avoided.[1][2] Double-gloving is recommended, with frequent changes.
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.
Respiratory Protection NIOSH-Approved Respirator with Organic Vapor CartridgesRequired when working outside of a fume hood or when engineering controls are insufficient. A P95 or P100 particulate filter may be necessary if aerosol generation is possible.[3][4][5] Users must be part of a respiratory protection program.
Handling and Operational Plan

A systematic approach to handling this compound is crucial for safety.

Step 1: Pre-Handling Preparation

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Designated Area: Establish a designated area for handling, clearly marked with hazard warnings (e.g., "WARNING: AROMATIC AMINE WORK AREA - POTENTIAL HAZARD").[1]

  • Emergency Equipment: Ensure a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.

Step 2: Handling the Compound

  • Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.

  • Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Reactions: For chemical reactions, use appropriate glassware and set up the apparatus securely within the fume hood.

Step 3: Post-Handling Procedures

  • Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.

  • PPE Removal: Remove PPE in the designated area, avoiding cross-contamination.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound.

Emergency Procedures
Exposure Scenario Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[1] Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1] Remove contaminated clothing. Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Small Spill: Absorb with an inert, dry material (e.g., vermiculite, sand).[2] Collect in a sealed, labeled hazardous waste container. Large Spill: Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[2]
Disposal Plan

Proper disposal is critical to prevent environmental contamination.

Step 1: Waste Collection

  • Collect all waste containing this compound, including contaminated PPE and absorbent materials, in a clearly labeled, compatible, and sealed hazardous waste container.[1][2] A polyethylene container is a suitable choice.[2]

  • Do not dispose of this chemical down the drain or in the regular trash.[1][2]

Step 2: Waste Storage

  • Store the hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

Step 3: Waste Disposal

  • Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.[2]

Visual Workflow Diagrams

PPE_Workflow start Start: Handling this compound fume_hood Work in a Chemical Fume Hood start->fume_hood goggles_shield Wear Chemical Splash Goggles & Face Shield fume_hood->goggles_shield gloves Wear Chemical-Resistant Gloves (Butyl, Neoprene, or Viton) goggles_shield->gloves lab_coat Wear a Flame-Resistant Lab Coat gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes outside_hood Is work outside a fume hood? shoes->outside_hood respirator Wear NIOSH-Approved Respirator with Organic Vapor Cartridges outside_hood->respirator Yes proceed Proceed with Handling outside_hood->proceed No respirator->proceed Disposal_Workflow start Generation of Waste collect Collect in Labeled, Compatible Hazardous Waste Container start->collect no_drain Do NOT Dispose Down Drain collect->no_drain storage Store in Designated, Secure, Well-Ventilated Area collect->storage pickup Arrange for Pickup by EHS or Licensed Contractor storage->pickup end Proper Disposal pickup->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline
Reactant of Route 2
4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.